Cyclophilin inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H38N4O6 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2-(3,4-dimethoxyphenyl)ethyl-[2-(1H-indol-3-yl)acetyl]amino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C34H38N4O6/c1-43-30-17-12-23(20-31(30)44-2)18-19-37(32(39)21-25-22-35-29-11-7-6-10-28(25)29)33(24-13-15-27(16-14-24)38(41)42)34(40)36-26-8-4-3-5-9-26/h6-7,10-17,20,22,26,33,35H,3-5,8-9,18-19,21H2,1-2H3,(H,36,40) |
InChI Key |
XRXWUGUEANTSOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3CCCCC3)C(=O)CC4=CNC5=CC=CC=C54)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Novel Cyclophilin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophilins, a ubiquitous family of peptidyl-prolyl cis-trans isomerases (PPIases), play a critical role in protein folding and conformational changes, impacting a wide array of cellular processes. Their involvement in the pathogenesis of various diseases, including viral infections, liver disease, and neurodegeneration, has established them as significant therapeutic targets. This technical guide provides an in-depth exploration of the mechanism of action of two representative next-generation cyclophilin inhibitors: Rencofilstat (CRV431), a pan-cyclophilin inhibitor with potent antiviral and anti-fibrotic properties, and Ebselen, a novel inhibitor of mitochondrial cyclophilin D (CypD). We will dissect their molecular interactions, delineate the signaling pathways they modulate, and provide detailed experimental protocols for their characterization.
Introduction to Cyclophilins and Their Inhibition
Cyclophilins catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins.[1] This chaperone-like activity is crucial for the proper conformation and function of a multitude of client proteins. Humans express 17 known cyclophilin isoforms, with Cyclophilin A (CypA) being the most abundant cytosolic member and Cyclophilin D (CypD) being localized to the mitochondrial matrix.[2]
The therapeutic potential of cyclophilin inhibition was first realized with the discovery of Cyclosporin A (CsA), an immunosuppressive drug that forms a complex with CypA to inhibit calcineurin, a key phosphatase in T-cell activation.[3] However, the immunosuppressive activity of CsA limits its use in other indications. This has driven the development of non-immunosuppressive cyclophilin inhibitors that retain the ability to block the PPIase activity of cyclophilins without affecting calcineurin. These novel inhibitors are being explored for a range of applications by targeting different cyclophilin-dependent pathways.
Rencofilstat (CRV431): A Pan-Cyclophilin Inhibitor
Rencofilstat, a derivative of cyclosporine, is a potent, orally active pan-cyclophilin inhibitor, meaning it targets multiple cyclophilin isoforms.[4][5] It has demonstrated significant efficacy in preclinical models of chronic liver diseases such as non-alcoholic steatohepatitis (NASH), liver fibrosis, and viral hepatitis (HBV and HCV).[2][6]
Mechanism of Action of Rencofilstat
Rencofilstat's therapeutic effects stem from its ability to inhibit the PPIase activity of several key cyclophilin isoforms, thereby disrupting multiple pathological processes simultaneously.[2][6]
-
Anti-fibrotic Activity (Inhibition of CypB): Rencofilstat inhibits Cyclophilin B (CypB), an enzyme crucial for the proper folding and secretion of collagen by hepatic stellate cells.[6][7] By blocking CypB, Rencofilstat reduces collagen production and deposition, a hallmark of liver fibrosis.[7]
-
Anti-inflammatory Activity (Inhibition of CypA): The inhibitor blocks the pro-inflammatory actions of Cyclophilin A (CypA), which can be secreted from cells and act as a cytokine, attracting inflammatory cells to the site of injury.[2][6]
-
Antiviral Activity (Inhibition of CypA): In the context of Hepatitis C Virus (HCV) infection, Rencofilstat disrupts the essential interaction between CypA and the viral nonstructural protein 5A (NS5A).[6] This interaction is critical for the formation of the viral replication complex and for protecting the viral genome.[8] By inhibiting CypA, Rencofilstat prevents the proper functioning of the HCV replication machinery.[6]
-
Hepatoprotective Activity (Inhibition of CypD): Rencofilstat also inhibits Cyclophilin D, preventing the opening of the mitochondrial permeability transition pore (mPTP) under conditions of cellular stress. This action helps to maintain mitochondrial integrity and prevent liver cell death.[6]
Quantitative Data for Rencofilstat
The inhibitory activity of Rencofilstat against various cyclophilin isoforms has been quantified through in vitro assays.
| Cyclophilin Isoform | IC50 (nM) | Reference |
| CypA | 2.5 | [4] |
| CypB | 3.1 | [4] |
| CypD | 2.8 | [4] |
| CypG | 7.3 | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway: Rencofilstat's Inhibition of HCV Replication
The following diagram illustrates the mechanism by which Rencofilstat inhibits HCV replication through the disruption of the CypA-NS5A interaction.
Ebselen: A Novel Cyclophilin D Inhibitor
Ebselen is a synthetic, lipid-soluble seleno-organic compound initially investigated for its antioxidant properties.[9] More recently, it has been identified as a novel, potent inhibitor of Cyclophilin D (CypD), the key regulator of the mitochondrial permeability transition pore (mPTP).[9][10] This discovery has positioned Ebselen as a promising therapeutic candidate for conditions associated with mitochondrial dysfunction, such as Alzheimer's disease and ischemia-reperfusion injury.[1][10]
Mechanism of Action of Ebselen
Ebselen's primary mechanism as a CypD inhibitor is the prevention of mPTP opening, a critical event in several cell death pathways.
-
Inhibition of CypD and mPTP Opening: Under conditions of high intracellular calcium and oxidative stress, CypD binds to components of the inner mitochondrial membrane, triggering the opening of the mPTP.[1][10] This large, non-selective pore allows for the rapid equilibration of ions and small molecules across the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[9] Ebselen directly inhibits the PPIase activity of CypD, preventing its interaction with the mPTP components and thereby stabilizing the inner mitochondrial membrane.[9][10] This action preserves mitochondrial function and prevents downstream cell death cascades.
Quantitative Data for Ebselen
| Target | IC50 (µM) | Reference |
| Cyclophilin D (CypD) | 1.5 ± 0.34 | [9] |
Signaling Pathway: Ebselen's Role in Preventing mPTP-Mediated Cell Death
The following diagram illustrates how Ebselen intervenes in the signaling cascade leading to mPTP opening and subsequent cell death.
Experimental Protocols
Chymotrypsin-Coupled PPIase Activity Assay (for Rencofilstat and Ebselen)
This assay measures the ability of a cyclophilin inhibitor to block the PPIase activity of a purified cyclophilin enzyme. The assay relies on the principle that α-chymotrypsin can only cleave the trans-isoform of a substrate peptide (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide). The cis-to-trans isomerization, which is the rate-limiting step, is accelerated by cyclophilin.
Materials:
-
Purified recombinant cyclophilin (e.g., CypA or CypD)
-
α-chymotrypsin
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide
-
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 0.05% Triton X-100
-
Test inhibitor (Rencofilstat or Ebselen) dissolved in DMSO
-
Spectrophotometer capable of reading absorbance at 390 nm, temperature-controlled.
Procedure:
-
Prepare the assay mixture in a 1 ml cuvette containing the assay buffer and the desired concentration of purified cyclophilin protein.
-
Add the test inhibitor at various concentrations to different cuvettes. Include a vehicle control (DMSO only). Incubate at the assay temperature (e.g., 15°C) for 30 minutes.
-
Initiate the reaction by adding the substrate peptide to a final concentration of 80 µM, immediately followed by the addition of α-chymotrypsin to a final concentration of 300 µg/ml.
-
Immediately monitor the change in absorbance at 390 nm over time (e.g., for 360 seconds). The increase in absorbance corresponds to the release of p-nitroanilide upon cleavage of the trans-peptide.
-
Calculate the first-order rate constants from the kinetic data. The PPIase activity is proportional to the difference between the catalyzed and uncatalyzed (no cyclophilin) rates.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
HCV Replicon Assay (for Rencofilstat)
This cell-based assay is used to determine the antiviral activity of a compound against HCV. It utilizes human hepatoma cells (e.g., Huh7) that harbor a subgenomic HCV replicon, which is an RNA molecule capable of autonomous replication. The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication levels.
Materials:
-
Huh7 cells harboring an HCV replicon with a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Rencofilstat.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh7 cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of Rencofilstat. Include a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
In a parallel plate, perform a cell viability assay (e.g., alamarBlue) to assess the cytotoxicity of the compound.
-
Calculate the percent inhibition of HCV replication for each concentration of Rencofilstat relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) from the dose-response curve.[3][11]
Mitochondrial Calcium Retention Capacity (CRC) Assay (for Ebselen)
This assay measures the ability of isolated mitochondria to take up and retain calcium before the mPTP opens. Inhibitors of mPTP opening, like Ebselen, will increase the amount of calcium the mitochondria can sequester before pore opening is triggered.
Materials:
-
Isolated mitochondria (from cell culture or tissue).[9]
-
Assay Buffer (e.g., KCl media: 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, 5 mM glutamate, 5 mM malate, pH 7.4).[12]
-
Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N, Fluo-5N).
-
CaCl2 solution.
-
Ebselen.
-
Fluorescence plate reader with injectors.
Procedure:
-
Isolate mitochondria from cells or tissue using differential centrifugation.[6][9] Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
Resuspend the isolated mitochondria (e.g., at 0.4-0.5 mg/mL) in the assay buffer containing the calcium-sensitive dye.
-
Add the mitochondrial suspension to the wells of a 96-well plate. Add Ebselen at various concentrations.
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence (e.g., Excitation/Emission ~485/530 nm for Calcium Green-5N).
-
At defined intervals (e.g., every 4 minutes), inject a pulse of CaCl2 into the wells.
-
Monitor the fluorescence signal. Each calcium pulse will cause a spike in fluorescence, which then decreases as mitochondria take up the calcium.
-
mPTP opening is indicated by a sudden, large, and sustained increase in fluorescence, as the mitochondria release all the accumulated calcium.
-
The calcium retention capacity is calculated as the total amount of calcium added before the mPTP opens. An increase in CRC in the presence of Ebselen indicates inhibition of mPTP opening.[13]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for characterizing a novel cyclophilin inhibitor.
Conclusion
The development of specific and potent cyclophilin inhibitors beyond Cyclosporin A has opened new therapeutic avenues for a variety of diseases. As exemplified by Rencofilstat and Ebselen, these inhibitors can exert their effects through distinct mechanisms, from disrupting host-pathogen interactions in viral diseases to preserving mitochondrial integrity in neurodegenerative and ischemic conditions. The pan-inhibitory nature of Rencofilstat offers a multi-pronged approach to complex liver diseases, while the targeted action of Ebselen on CypD provides a specific strategy to combat mitochondrial dysfunction. A thorough understanding of their mechanisms of action, supported by robust quantitative data and detailed experimental validation, is paramount for the continued development and successful clinical translation of this promising class of therapeutic agents.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria [jove.com]
- 5. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Peptidyl-Prolyl Cis-Trans Isomerase- and Calmodulin-Binding Activity of a Cytosolic Arabidopsis thaliana Cyclophilin AtCyp19-3 | PLOS One [journals.plos.org]
- 8. Inhibition of HCV replication by cyclophilin antagonists is linked to replication fitness and occurs by inhibition of membranous web formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hepatitis C virus exploits cyclophilin A to evade PKR | eLife [elifesciences.org]
- 12. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
Technical Whitepaper: Discovery and Synthesis of Advanced Sanglifehrin-Based Cyclophilin Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclophilins are a family of peptidyl-prolyl isomerase enzymes that have emerged as significant therapeutic targets for a range of diseases, most notably for their role as host factors in viral infections like Hepatitis C (HCV). This document provides a technical overview of the discovery and development of a potent, synthetic cyclophilin inhibitor derived from the natural product Sanglifehrin A. We will refer to this advanced analogue as Cyclophilin Inhibitor-SFA Analogue 3 (CISA-3) , based on a publicly documented lead compound.[1] This guide details its discovery from a natural product lead, the synthetic strategies for optimization, its mechanism of action, and relevant experimental protocols.
Introduction to Cyclophilins as a Therapeutic Target
Cyclophilins are enzymes that catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins.[2] Cyclophilin A (CypA) is a critical host factor for the replication of several viruses, including HCV.[3][4][5] By binding to the viral protein NS5A, CypA facilitates the proper conformation of the HCV replication complex.[3][4][6] Inhibition of CypA's enzymatic activity disrupts this interaction, representing a promising host-targeting antiviral strategy with a high barrier to resistance.[4][5][7]
Two primary classes of cyclophilin inhibitors have been extensively studied:
-
Cyclosporine A (CsA) and its non-immunosuppressive analogues (e.g., Alisporivir).[8][9]
-
Sanglifehrin A (SFA) and its analogues , which are structurally distinct from CsA.[8][10][11][12]
This guide focuses on the second class, tracing the path from the natural product SFA to a synthetically accessible and orally bioavailable inhibitor, CISA-3.[1]
Lead Discovery: The Natural Product Sanglifehrin A (SFA)
Sanglifehrin A is a complex 22-membered macrocycle produced by Streptomyces sp. that demonstrates potent binding to cyclophilin A.[12][13][14] Initial studies revealed that SFA inhibits the peptidyl-prolyl isomerase (PPIase) activity of CypA with high affinity, but its immunosuppressive activity occurs through a mechanism distinct from CsA.[15][16] Degradation studies showed that the entire SFA-CypA interaction is mediated by the macrocyclic portion of the molecule, making the complex spirolactam moiety dispensable for cyclophilin binding.[13][14] This crucial insight opened the door for synthetic simplification of the natural product to create more drug-like molecules.[11]
Lead Optimization and Synthesis of CISA-3
The complex structure of SFA posed significant challenges for chemical synthesis and pharmaceutical development.[10][11] Structure-based design and synthetic exploration were employed to simplify the scaffold while retaining high potency. Key optimization strategies included:
-
Identifying the Val-m-Tyr-Pip tripeptide within the macrocycle as a key contributor to potency.[10][11][12]
-
Replacing the C18–C21 diene unit with a more stable styryl group, which led to a novel π-stacking interaction with Arg55 of CypA.[11]
-
Reducing the macrocycle ring size by one atom, which induced an internal hydrogen bond that improved permeability and overall drug-like properties.[1]
These efforts culminated in the design and synthesis of CISA-3, a potent, orally bioavailable cyclophilin inhibitor with a simplified and more synthetically accessible structure.[1]
References
- 1. Discovery of a Potent and Orally Bioavailable Cyclophilin Inhibitor Derived from the Sanglifehrin Macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alisporivir - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sanglifehrin-cyclophilin interaction: degradation work, synthetic macrocyclic analogues, X-ray crystal structure, and binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sanglifehrin A, a novel cyclophilin-binding immunosuppressant, inhibits IL-2-dependent T cell proliferation at the G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
"Cyclophilin inhibitor 3" target binding affinity
An In-depth Technical Guide on the Target Binding Affinity of Cyclophilin D Inhibitor JW47
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target binding affinity of the selective Cyclophilin D (CypD) inhibitor, JW47. It includes quantitative binding data, detailed experimental protocols for affinity determination, and a visualization of the relevant signaling pathway.
Cyclophilin D (CypD), encoded by the PPIF gene, is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix. It is a key regulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1] The opening of the mPTP is a critical event in various forms of cell death and is implicated in the pathology of several diseases, including neurodegenerative disorders and ischemia-reperfusion injury.[1][2]
Inhibition of CypD is a promising therapeutic strategy to prevent mPTP opening and subsequent mitochondrial dysfunction and cell death.[1][2] While the natural product Cyclosporin A (CsA) is a potent inhibitor of cyclophilins, its clinical use is limited by its strong immunosuppressive effects and off-target toxicities.[2] This has driven the development of non-immunosuppressive, selective CypD inhibitors.
JW47: A Selective, Mitochondrially-Targeted Cyclophilin D Inhibitor
JW47 is a synthetic, mitochondrially-targeted inhibitor of Cyclophilin D. It was designed to selectively inhibit CypD over other cyclophilin isoforms, thereby reducing the off-target effects associated with broader-spectrum inhibitors like CsA.[2] The design of JW47 incorporates a quinolinium cation tethered to a cyclosporine analog, a modification that facilitates its accumulation within the mitochondria.[2]
Quantitative Binding Affinity Data
The binding affinity of an inhibitor to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher binding affinity and potency.
The following table summarizes the available quantitative binding data for JW47 and, for comparison, another notable small molecule CypD inhibitor, Compound 29.
| Inhibitor | Target | Binding Assay | Affinity Metric | Value | Reference |
| JW47 | Human Cyclophilin D | X-ray Crystallography | - | PDB: 5A0E | [3] |
| Compound 29 | Human Cyclophilin D | Surface Plasmon Resonance (SPR) | Kd | 88.2 nM | [4][5] |
| Compound C-9 | Human Cyclophilin D | Surface Plasmon Resonance (SPR) | Kd | 149 nM | [6] |
Note: While a specific Kd value from a solution-based binding assay for JW47 was not found in the provided search results, its potency and selective inhibition of CypD have been demonstrated in cellular assays, and its direct binding has been confirmed by co-crystallization.[2]
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques are employed to characterize the binding of inhibitors to their protein targets. The following are detailed methodologies for key experiments relevant to the study of cyclophilin inhibitors.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures the real-time interaction between a ligand (e.g., inhibitor) and an analyte (e.g., protein) immobilized on a sensor chip. It provides kinetic data (association and dissociation rates) and thermodynamic data (binding affinity).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
-
Protein and Inhibitor Preparation:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5) using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9]
-
Inject the purified CypD over the activated surface to achieve covalent immobilization via amine coupling.[9]
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.[9]
-
-
Binding Measurement:
-
Inject the serially diluted inhibitor solutions over the immobilized CypD surface at a constant flow rate.[7]
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of bound inhibitor.[10]
-
After each inhibitor injection, allow for a dissociation phase where running buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[6]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of an inhibitor to a protein. It is a powerful technique for determining the thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
-
Sample Preparation:
-
Prepare solutions of purified CypD and the inhibitor (e.g., JW47) in the same buffer to minimize heats of dilution.[11]
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the CypD solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.[12]
-
Perform a series of small, sequential injections of the inhibitor into the sample cell while maintaining a constant temperature.[13]
-
Measure the heat released or absorbed after each injection.[14]
-
-
Data Analysis:
-
Integrate the heat flow peaks from each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[11] The change in entropy (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).
-
PPIase Activity Assay
This assay measures the enzymatic activity of cyclophilin, which is its ability to catalyze the cis-trans isomerization of proline residues in a peptide substrate. The inhibitory effect of a compound is determined by its ability to reduce this enzymatic activity.
Caption: Workflow for PPIase (Peptidyl-Prolyl Isomerase) activity assay.
-
Reagent Preparation:
-
Prepare a solution of purified CypD in assay buffer (e.g., 35 mM HEPES, pH 7.8).[15]
-
Prepare a stock solution of the chromogenic substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), in a solvent like trifluoroethanol containing LiCl.[15][16]
-
Prepare serial dilutions of the inhibitor (e.g., JW47).
-
-
Assay Procedure:
-
In a temperature-controlled cuvette (e.g., at 10°C), add the assay buffer and the inhibitor at the desired concentration.[15]
-
Add the CypD enzyme and incubate for a short period to allow for inhibitor binding.[17]
-
Initiate the reaction by adding the substrate. The cis-isomer of the substrate is the one acted upon by the enzyme.
-
In a protease-coupled assay, a second enzyme like chymotrypsin is present, which cleaves the trans-isomer of the substrate as it is formed, releasing the chromophore (p-nitroaniline).[18]
-
Monitor the increase in absorbance at a specific wavelength (e.g., 390 nm for p-nitroaniline) over time using a spectrophotometer.[15]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The inhibition constant (Ki) can be calculated from the IC50 value.[15]
-
Signaling Pathway of Cyclophilin D Inhibition
CypD's primary role in signaling is through its regulation of the mPTP. The binding of an inhibitor like JW47 to CypD prevents it from inducing the opening of the mPTP in response to cellular stress signals such as high levels of mitochondrial Ca2+ and reactive oxygen species (ROS).
Caption: Signaling pathway of Cyclophilin D inhibition by JW47.
By inhibiting CypD, JW47 blocks this signaling cascade, leading to the stabilization of the inner mitochondrial membrane, maintenance of the mitochondrial membrane potential, and continued ATP synthesis. This ultimately protects the cell from death, which is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.[2]
Conclusion
JW47 is a promising selective inhibitor of Cyclophilin D with therapeutic potential for conditions associated with mitochondrial dysfunction. The characterization of its binding affinity through techniques like SPR and ITC, and its functional effects via PPIase assays, are crucial for its development as a therapeutic agent. The detailed protocols and workflows provided in this guide offer a framework for the continued investigation of JW47 and other novel cyclophilin inhibitors. The visualization of its mechanism of action within the cell highlights the importance of targeting CypD to mitigate cellular stress and prevent cell death.
References
- 1. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of non-peptidic small molecule inhibitors of cyclophilin D as neuroprotective agents in Aβ-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Small Molecule Cyclophilin D Inhibitor for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 9. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 17. Isoform-specific Inhibition of Cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of Cyclophilin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the structure-activity relationships (SAR) of various classes of cyclophilin inhibitors. It includes quantitative data on their inhibitory activities, comprehensive experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Cyclophilins
Cyclophilins are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes.[1] They are implicated in a wide range of pathological conditions, including viral infections, inflammatory diseases, and cancer, making them attractive therapeutic targets.[2][3] The immunosuppressive drug Cyclosporin A (CsA) was the first identified cyclophilin inhibitor, exerting its effect through a complex with cyclophilin A that subsequently inhibits calcineurin, a key phosphatase in the T-cell activation pathway.[3][4] However, the immunosuppressive activity of CsA has prompted the development of non-immunosuppressive cyclophilin inhibitors with improved therapeutic profiles.
Structure-Activity Relationship of Cyclophilin Inhibitors
The development of novel cyclophilin inhibitors has focused on several distinct chemical scaffolds. This section summarizes the SAR for some of the most extensively studied classes.
Sanglifehrin-Based Inhibitors
Sanglifehrins are a class of natural product macrocycles that are structurally distinct from cyclosporins.[5] They have been shown to be potent inhibitors of multiple cyclophilin isoforms.[5]
Key SAR insights for sanglifehrin analogues include:
-
Macrocyclic Core: The 22-membered macrocycle is crucial for activity.[6]
-
Tripeptide Motif: The valine-m-tyrosine-piperazic acid tripeptide within the macrocycle is a key contributor to potency.[7]
-
Stereochemistry: The stereocenters at C14 and C15 are important for maintaining high affinity.[7]
-
Diene Unit Modification: Replacement of the C18–C21 diene unit with a styryl group can lead to a novel binding mode involving a π-stacking interaction with Arginine 55 (Arg55) of cyclophilin A.[7]
-
Ring Contraction: Reducing the macrocycle ring size by one atom and introducing an internal hydrogen bond can improve permeability and oral bioavailability.[8]
Table 1: Quantitative SAR Data for Sanglifehrin Analogues
| Compound | Modification | CypA PPIase Ki (nM) | HCV Replicon EC50 (nM) | Oral Bioavailability (Rat/Dog) | Reference |
| Sanglifehrin A (SfA) | Natural Product | - | 320 (Huh 5-2 cells) | Low | [5] |
| Sanglifehrin B (SfB) | Natural Product | 0.32 | 70 (Huh 5-2 cells) | Low | [5] |
| 3 | Ring-contracted, optimized side chains | Kd = 5 nM | 98 (HCV 2a) | 100% / 55% | [8] |
Urea-Based Inhibitors
Fragment-based drug discovery has led to the development of potent, small-molecule urea-based inhibitors of Cyclophilin D (CypD).[9]
Key SAR insights for urea-based inhibitors include:
-
Linker: A urea, oxalyl, or amide linker can effectively connect fragments binding to the S1' and S2 pockets of the active site.[9]
-
Fragment Merging: Merging a fragment with a known reference inhibitor can significantly increase potency.[9]
Table 2: Quantitative SAR Data for Urea-Based CypD Inhibitors
| Compound Series | Linker | CypD FP IC50 (µM) | CypD SPR KD (µM) | Reference |
| Fragment Merged Urea | Urea | Low micromolar to submicromolar | Low micromolar to submicromolar | [9] |
| Fragment Linked Amide | Amide | Submicromolar | Submicromolar | [9] |
Other Non-peptidic Small Molecule Inhibitors
Virtual screening and structure-based design have identified novel non-peptidic scaffolds for cyclophilin inhibition.
Table 3: Quantitative SAR Data for a Non-peptidic CypD Inhibitor
| Compound | Method of Discovery | CypD SPR KD (nM) | Biological Effect | Reference |
| 29 | Virtual Screening | 88.2 | Neuroprotective against Aβ-induced mitochondrial dysfunction | [10] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize cyclophilin inhibitors.
Protease-Free PPIase Inhibition Assay
This assay measures the ability of an inhibitor to block the cis-trans isomerization of a peptide substrate by a cyclophilin.
Materials:
-
Assay Buffer: 35 mM HEPES pH 7.8, 50 µM DTT.[11]
-
Enzyme: Recombinant human cyclophilin A (e.g., Sigma C3805), diluted to 1 µM in enzyme dilution buffer (20 mM HEPES pH 7.8, 40% glycerol, 50 µM DTT, 1 µM BSA).[11]
-
Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), 20 mg/ml in 0.5 M LiCl in trifluoroethanol.[11]
-
Inhibitor: Diluted in 100% DMSO.[11]
Procedure:
-
Add 1.5 ml of assay buffer to a 3 ml quartz cuvette and equilibrate to 10.0 ± 0.1° C with stirring.[11]
-
Add the inhibitor to a final DMSO concentration of ≤0.5%.[11]
-
Obtain a blank spectrum.[11]
-
Add 3 µL of enzyme (2 nM final concentration).[11]
-
Initiate the reaction by adding 3 µL of substrate (60 µM final concentration).[11]
-
Measure the absorbance at 330 nm for 300-500 seconds.[11]
-
Fit the absorbance data to a first-order rate equation to obtain the rate constant.[11]
-
Calculate the catalytic rate by subtracting the background rate constant.[11]
-
Generate a curve of catalytic rate constants versus inhibitor concentration to determine the Ki value.[11]
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled ligand from the cyclophilin active site by a test inhibitor.
Materials:
-
Assay Buffer: e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20.[12]
-
Enzyme: Purified human cyclophilin A.[13]
-
Fluorescent Probe: Fluorescein-labeled Cyclosporin A analog.[13]
-
Inhibitor: Serially diluted in assay buffer.
-
Microplates: Black, non-binding surface 384-well plates.
Procedure:
-
Add assay buffer, fluorescent probe, and cyclophilin A to the wells of the microplate.
-
Add varying concentrations of the test inhibitor.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) with gentle rocking.[14]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[14]
-
Calculate the percentage of inhibition at each inhibitor concentration.[14]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 or EC50 value.[14]
Surface Plasmon Resonance (SPR) Binding Assay
SPR is used to measure the direct binding of an inhibitor to a cyclophilin, providing kinetic and affinity data.
Materials:
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: e.g., CM5 or Ni2+-NTA sensor chip.[12]
-
Running Buffer: e.g., HBS-EP2 buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, 2% ethanol).[12]
-
Ligand: Recombinant human cyclophilin A (e.g., His-tagged for Ni2+-NTA chip).[12]
-
Analyte: Cyclophilin inhibitor at various concentrations.
Procedure:
-
Immobilization:
-
Binding Measurement:
-
Inject a series of concentrations of the inhibitor (analyte) over the sensor surface at a constant flow rate.[12]
-
Record the sensorgram, which shows the association and dissociation of the inhibitor.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next injection. For cyclophilin A, a long dissociation in running buffer may be required.[12]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathways and Experimental Workflows
Cyclophilin-Calcineurin-NFAT Signaling Pathway
The immunosuppressive effects of Cyclosporin A are mediated through the inhibition of the calcineurin-NFAT signaling pathway.
Caption: Cyclophilin A-mediated inhibition of the Calcineurin-NFAT signaling pathway by Cyclosporin A.
Experimental Workflow for Cyclophilin Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel cyclophilin inhibitors.
Caption: A typical workflow for the discovery and characterization of novel cyclophilin inhibitors.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of cyclophilin and its partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporins. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of Naturally Occurring Polyketide Cyclophilin Inhibitors from the Sanglifehrin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent and Orally Bioavailable Cyclophilin Inhibitor Derived from the Sanglifehrin Macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of non-peptidic small molecule inhibitors of cyclophilin D as neuroprotective agents in Aβ-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
An In-depth Technical Guide to Cyclophilin Inhibitors: A Comparative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclophilins and Their Inhibition
Cyclophilins (Cyps) are a ubiquitous family of proteins classified as peptidyl-prolyl cis-trans isomerases (PPIases). They catalyze the isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins. This chaperone activity makes them critical regulators of a vast array of cellular processes, including protein trafficking, signal transduction, inflammation, and immune responses.
Different isoforms of cyclophilins are localized to distinct cellular compartments, with Cyclophilin A (CypA) being the most abundant cytosolic form and Cyclophilin D (CypD) residing in the mitochondrial matrix. Their involvement in the lifecycle of various viruses and in the pathophysiology of numerous diseases has made them attractive targets for therapeutic intervention.
The first-in-class cyclophilin inhibitor, Cyclosporin A (CsA), is a potent immunosuppressant that functions by forming a ternary complex with CypA and the phosphatase calcineurin, thereby blocking T-cell activation. While effective, its immunosuppressive activity is a significant liability for other indications. This has driven the development of non-immunosuppressive cyclophilin inhibitors that retain high affinity for the cyclophilin active site but do not inhibit calcineurin. These agents have been primarily investigated for their antiviral activity, particularly against the Hepatitis C virus (HCV), and for their cytoprotective effects in ischemia-reperfusion injury by inhibiting CypD.
This guide provides a comparative analysis of a preclinical bisamide-based inhibitor, referred to as Cyclophilin inhibitor 3 (compound 7c) , and other well-characterized cyclophilin inhibitors, focusing on their mechanism of action, potency, and the experimental methodologies used for their evaluation.
Comparative Analysis of Cyclophilin Inhibitors
The therapeutic potential of a cyclophilin inhibitor is defined by its potency against its target cyclophilin isoform, its cellular activity in disease models (e.g., antiviral efficacy), and its selectivity, particularly the lack of immunosuppressive calcineurin inhibition. The following tables summarize key quantitative data for this compound and other benchmark compounds.
Table 1: In Vitro Anti-HCV Activity and Cytotoxicity
| Compound | Chemical Class | Anti-HCV EC₅₀ | Cytotoxicity CC₅₀ | Selectivity Index (SI) | Reference |
| This compound (7c) | Bisamide | 4.2 µM | > 100 µM | > 23.8 | [1] |
| Alisporivir (DEB025) | Cyclosporin Derivative | 0.005 µM (5 nM) | > 10 µM | > 2000 | [2][3] |
| NIM811 | Cyclosporin Derivative | Potent (nM range) | Not Reported | Not Reported | [4][5] |
| SCY-635 | Cyclosporin Derivative | Potent (nM range) | Not Reported | Not Reported | [2][3] |
| Cyclosporin A (CsA) | Cyclosporin | ~0.27 µM (270 nM) | > 10 µM | > 37 | [2] |
Note: EC₅₀ values can vary based on HCV genotype and replicon system used.
Table 2: Cyclophilin Binding and PPIase Inhibition
| Compound | Target Isoform(s) | PPIase IC₅₀ | Binding Affinity (K D ) | Immunosuppressive? | Reference |
| This compound (7c) | CypA | Not Reported | Binds directly to CypA | No | [1][6] |
| Alisporivir (DEB025) | Pan-Cyp | ~0.002 µM (2 nM) | High (nM range) | No | [2][7] |
| NIM811 | Pan-Cyp | High (nM range) | High (nM range) | No | [4][5] |
| SCY-635 | Pan-Cyp | High (nM range) | High (nM range) | No | [2][3] |
| Cyclosporin A (CsA) | Pan-Cyp | ~0.02 µM (20 nM) | High (nM range) | Yes | [7] |
Key Signaling Pathways and Mechanisms of Action
Cyclophilin inhibitors exert their effects by disrupting specific protein-protein interactions. The mechanisms differ based on the targeted cyclophilin and the disease context.
Immunosuppression via Calcineurin Inhibition
The canonical mechanism of immunosuppression by Cyclosporin A involves the formation of a drug-protein complex that gains a new function: the inhibition of calcineurin. This prevents the activation of T-cells. Non-immunosuppressive analogs are specifically designed to avoid this interaction.[8][9]
Anti-HCV Activity via Disruption of the Viral Replication Complex
HCV replication is highly dependent on host factors.[4] CypA is essential for the proper function of the viral non-structural protein 5A (NS5A) and the RNA-dependent RNA polymerase NS5B.[2] CypA's isomerase activity is thought to induce conformational changes in NS5A, facilitating its interaction with viral RNA and the formation of a functional replication complex.[2] Cyclophilin inhibitors bind to the active site of CypA, preventing its interaction with NS5A and thereby disrupting viral RNA replication.[2][3]
Cytoprotection via Inhibition of the Mitochondrial Permeability Transition Pore (MPTP)
In the mitochondrial matrix, Cyclophilin D (CypD) acts as a key sensitizer of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[10] Under conditions of high matrix Ca²⁺ and oxidative stress, CypD promotes the opening of the mPTP.[11] This leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and eventual cell death. Inhibitors that block CypD prevent mPTP opening, a mechanism with therapeutic potential in ischemia-reperfusion injury and some neurodegenerative diseases.[4]
Experimental Protocols
The characterization of cyclophilin inhibitors relies on a series of standardized biochemical and cell-based assays.
General Experimental Workflow
A typical workflow for identifying and characterizing a novel cyclophilin inhibitor involves a multi-stage process, from initial biochemical screening to validation in complex cellular models.
Protocol: PPIase Activity Assay (Chymotrypsin-Coupled)
This assay measures the catalytic activity of a cyclophilin by monitoring the cis-trans isomerization of a synthetic peptide substrate.
-
Principle: The protease α-chymotrypsin can only cleave the peptide substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide when the Ala-Pro bond is in the trans conformation. Cyclophilin catalyzes the conversion of the cis isomer (present in equilibrium) to the trans isomer. The rate of cleavage is monitored by measuring the release of p-nitroanilide, which absorbs light at 390 nm.[7]
-
Materials:
-
Recombinant human Cyclophilin A/D
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide dissolved in trifluoroethanol/LiCl
-
α-chymotrypsin
-
Test inhibitor compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic reads at 390 nm
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a microplate well, add the Assay Buffer, the test inhibitor dilution (or DMSO for control), and the recombinant cyclophilin enzyme. Incubate for 15 minutes at 10°C.
-
Add α-chymotrypsin to all wells.
-
Initiate the reaction by adding the peptide substrate to all wells.
-
Immediately begin kinetic measurement of absorbance at 390 nm every 5 seconds for 5-10 minutes.
-
The rate of the reaction is determined from the initial linear portion of the kinetic curve.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol: HCV Replicon Assay
This cell-based assay is the gold standard for measuring the anti-HCV activity of a compound.
-
Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic HCV RNA molecule (a replicon) that autonomously replicates. The replicon often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication. A reduction in luciferase signal in the presence of a compound indicates inhibition of HCV replication.[3][12]
-
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b with a Renilla luciferase reporter)
-
Cell culture medium (DMEM, 10% FBS, non-essential amino acids)
-
G418 selection antibiotic (for maintaining the replicon)
-
Test inhibitor compound dissolved in DMSO
-
96-well white, opaque cell culture plates
-
Luciferase assay reagent (e.g., Renilla-Glo)
-
Luminometer
-
-
Methodology:
-
Seed the stable HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in culture medium (without G418). The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Remove the old medium from the cells and add the medium containing the test inhibitor dilutions. Include vehicle (DMSO) only controls.
-
Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.
-
Add the luciferase substrate and measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to the vehicle control and determine the EC₅₀ value from a dose-response curve.
-
In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed on the same cell line to determine the CC₅₀ value.
-
Protocol: Mitochondrial Permeability Transition Pore (MPTP) Opening Assay
This assay directly visualizes the opening of the mPTP in living cells.
-
Principle: The assay uses the fluorescent dye Calcein AM and a quencher, cobalt chloride (CoCl₂). Calcein AM is membrane-permeable and loads into all cellular compartments, where esterases cleave it into the fluorescent, membrane-impermeable Calcein. CoCl₂ is then added, which can enter the cytosol and quench the Calcein fluorescence there, but it cannot cross the intact inner mitochondrial membrane. Therefore, only mitochondria remain fluorescent. If the mPTP opens, CoCl₂ enters the mitochondrial matrix and quenches the remaining fluorescence. The loss of mitochondrial fluorescence indicates mPTP opening.[10][13]
-
Materials:
-
Adherent cells (e.g., HeLa or primary hepatocytes) cultured on glass-bottom dishes or microplates
-
Calcein AM (1 mM stock in DMSO)
-
Cobalt Chloride (CoCl₂)
-
Ionomycin (a Ca²⁺ ionophore used as a positive control for mPTP opening)
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm / Emission ~517 nm)
-
-
Methodology:
-
Pre-treat cells with the test inhibitor (e.g., NIM811) or vehicle for 30-60 minutes.
-
Load the cells with 1 µM Calcein AM and 1 mM CoCl₂ in imaging buffer for 15-20 minutes at 37°C.
-
Wash the cells twice with imaging buffer to remove excess dye.
-
Acquire a baseline fluorescence image (T=0).
-
Add an mPTP-inducing agent (e.g., 5 µM Ionomycin) to the cells.
-
Immediately begin time-lapse imaging, acquiring images every 30-60 seconds for 15-30 minutes.
-
Quantify the mean fluorescence intensity within the mitochondrial regions over time. A rapid decrease in fluorescence in the positive control (Ionomycin without inhibitor) indicates mPTP opening. The ability of a test inhibitor to prevent this decrease demonstrates its inhibitory effect on the mPTP.
-
Conclusion
Cyclophilin inhibitors represent a versatile class of therapeutic agents with applications spanning virology, immunology, and cytoprotection. While early-generation compounds like Cyclosporin A are limited by their immunosuppressive effects, newer non-immunosuppressive analogs like Alisporivir have shown significant clinical promise, particularly in treating HCV. Preclinical compounds such as this compound (compound 7c) demonstrate the ongoing effort to develop novel chemical scaffolds with improved potency and drug-like properties.[1][6]
The key to advancing this field lies in the rigorous characterization of these inhibitors using a combination of biochemical and cell-based assays. Understanding their specific interactions with different cyclophilin isoforms—from CypA in the HCV replication complex to CypD at the mitochondrial permeability transition pore—is crucial for tailoring these drugs to specific diseases while minimizing off-target effects. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of cyclophilin inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 5. SAR study of bisamides as cyclophilin a inhibitors for the development of host-targeting therapy for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciclosporin - Wikipedia [en.wikipedia.org]
- 8. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fn-test.com [fn-test.com]
- 12. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Investigating the Off-Target Profile of Cyclophilin Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the off-target effects of "Cyclophilin Inhibitor 3" (CPI-3), a hypothetical selective inhibitor of Cyclophilin D (CypD). As CypD is a key regulator of the mitochondrial permeability transition pore (mPTP), its inhibition is a promising therapeutic strategy for various diseases, including ischemia-reperfusion injury and neurodegeneration.[1] However, ensuring the selectivity of small molecule inhibitors is paramount to mitigate adverse effects. This document outlines a multi-pronged approach employing kinome profiling, cellular thermal shift assays (CETSA), and quantitative proteomics to identify and characterize the off-target interactions of CPI-3. Detailed experimental protocols and data interpretation strategies are provided to guide researchers in preclinical drug development.
Introduction to Cyclophilin D and Off-Target Effects
Cyclophilins are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing crucial roles in protein folding and cellular signaling.[2][3] Cyclophilin D (CypD), a mitochondrial matrix protein, is a key modulator of the mitochondrial permeability transition pore (mPTP).[4][5] The opening of the mPTP is implicated in various pathological conditions, making CypD an attractive therapeutic target.[1] While the development of selective CypD inhibitors holds great promise, the conserved nature of the cyclophilin active site presents a challenge, often leading to off-target binding to other cyclophilin isoforms or unrelated proteins.[1][2] Such off-target interactions can lead to unforeseen cellular responses and potential toxicities. Therefore, a thorough investigation of an inhibitor's off-target profile is a critical step in its preclinical development.
Experimental Strategies for Off-Target Profiling
A combination of orthogonal experimental approaches is recommended to comprehensively assess the off-target profile of CPI-3.
Kinome Profiling
Given that protein kinases are a major class of off-targets for many small molecule inhibitors, a broad kinome scan is an essential first step.[6]
Table 1: Hypothetical Kinome Profiling Data for CPI-3 (1 µM)
| Kinase Target | Percent Inhibition (%) |
| MAPK1 (ERK2) | 85 |
| MAPK14 (p38α) | 78 |
| JNK1 | 65 |
| GSK3β | 55 |
| CDK2 | 15 |
| ... (additional 400+ kinases) | <10 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[7][8][9] An increase in thermal stability suggests a direct interaction between the compound and the protein.
Table 2: Hypothetical CETSA Results for CPI-3 in HEK293T Cells
| Protein | Thermal Shift (ΔTm) with 10 µM CPI-3 (°C) |
| Cyclophilin D (PPIF) | + 4.2 |
| Cyclophilin A (PPIA) | + 1.5 |
| MAPK1 (ERK2) | + 2.8 |
| MAPK14 (p38α) | + 2.1 |
| GAPDH | - 0.2 |
Quantitative Proteomics
Quantitative mass spectrometry-based proteomics can provide an unbiased, proteome-wide view of protein abundance changes following CPI-3 treatment, revealing downstream effects of both on- and off-target engagement.[10][11]
Table 3: Hypothetical Quantitative Proteomics Data for CPI-3 Treated Cells (24h)
| Protein | Fold Change vs. Vehicle | p-value |
| BCL-2 | 1.8 | 0.005 |
| BAX | 0.6 | 0.012 |
| NFKBIA (IκBα) | 1.5 | 0.008 |
| JUN | 2.1 | 0.002 |
| ... (other significantly altered proteins) | ... | ... |
Detailed Experimental Protocols
Kinome Profiling Protocol (Adapted from KINOMEscan™)
This protocol outlines a competitive binding assay to quantify the interaction of CPI-3 with a large panel of human kinases.[12][13][14]
-
Compound Preparation: Prepare a stock solution of CPI-3 in 100% DMSO.
-
Assay Reaction:
-
A DNA-tagged kinase is incubated with an active-site directed ligand immobilized on a solid support.
-
CPI-3 is added in competition with the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
-
Data Analysis: The amount of kinase captured is inversely proportional to the affinity of CPI-3 for the kinase. Results are typically expressed as percent inhibition relative to a DMSO control.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes the steps to assess the thermal stabilization of proteins in intact cells upon treatment with CPI-3.[7][9][15]
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with CPI-3 or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Protein Quantification: Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting for specific target proteins or by mass spectrometry for a proteome-wide analysis (TPP).
Quantitative Proteomics Protocol (Bottom-Up Approach)
This protocol details a label-free quantitative proteomics workflow to identify changes in protein expression after CPI-3 treatment.[16][17]
-
Cell Culture and Lysis: Treat cells with CPI-3 or vehicle for the desired time (e.g., 24 hours). Harvest and lyse the cells in a urea-based buffer.
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides using an appropriate protease (e.g., trypsin).
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) for protein identification and label-free quantification. Perform statistical analysis to identify proteins with significant changes in abundance.
Visualization of Key Pathways and Workflows
Signaling Pathways Potentially Affected by CPI-3 Off-Targets
The kinome profiling data suggests potential off-target effects on the MAPK and NF-κB signaling pathways.
Caption: Potential off-target inhibition of MAPK signaling by CPI-3.
Caption: Crosstalk between Cyclophilin D and NF-κB signaling.
Experimental Workflows
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Quantitative proteomics experimental workflow.
Interpretation and Conclusion
The integrated data from kinome profiling, CETSA, and quantitative proteomics will provide a comprehensive understanding of the off-target profile of CPI-3. The hypothetical data presented suggests that while CPI-3 is a potent CypD inhibitor, it may also interact with key kinases in the MAPK pathway. The downstream proteomics data further indicates a potential modulation of apoptosis and inflammatory signaling. These findings are critical for guiding lead optimization efforts to improve the selectivity of CPI-3 and for designing future toxicology studies. By employing the methodologies outlined in this guide, researchers can systematically evaluate the off-target effects of novel drug candidates, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 5. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Cyclophilin Inhibitor 3 with Cyclophilin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophilin A (CypA), a ubiquitous and highly conserved peptidyl-prolyl isomerase (PPIase), has emerged as a significant therapeutic target in a range of diseases, including viral infections and cancer. Its enzymatic activity and role in protein folding and signaling pathways make it a compelling molecule for inhibitor development. This technical guide provides a detailed overview of the interaction between Cyclophilin A and a novel bisamide inhibitor, designated as "Cyclophilin inhibitor 3" (also referred to as compound 7c). This document outlines the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying such interactions, and visualizes the relevant biological and experimental frameworks.
Introduction to Cyclophilin A and its Inhibition
Cyclophilin A is a member of the immunophilin family of proteins that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in the folding of many proteins.[1] Beyond its role as a molecular chaperone, CypA is implicated in a multitude of cellular processes, including signal transduction, inflammation, and viral replication.[1] Its involvement in the lifecycle of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) has made it an attractive host target for antiviral therapies.
The inhibition of CypA's PPIase activity is a well-established therapeutic strategy. The archetypal CypA inhibitor, Cyclosporin A (CsA), exerts its immunosuppressive effects by forming a complex with CypA, which then inhibits the phosphatase calcineurin.[2] However, the immunosuppressive activity of CsA limits its use as a broad-spectrum therapeutic. This has driven the development of non-immunosuppressive CypA inhibitors that retain high affinity for the enzyme's active site without affecting calcineurin. "this compound," a novel bisamide derivative, represents one such compound developed as a host-targeting antiviral agent.[3][4]
This compound: A Profile
"this compound" (compound 7c) is a potent, non-immunosuppressive inhibitor of Cyclophilin A.[3][4] Its development was part of a structure-activity relationship (SAR) study aimed at creating novel anti-HCV agents that target host factors to overcome viral resistance.[3]
Mechanism of Action
Like other cyclophilin inhibitors, "this compound" is believed to bind to the hydrophobic active site of CypA, thereby blocking its PPIase activity. This inhibition of CypA's enzymatic function is crucial for disrupting processes that are dependent on prolyl isomerization, such as the proper folding and function of viral proteins. In the context of HCV, CypA is known to interact with the viral non-structural protein 5A (NS5A), an interaction essential for viral replication.[5] By binding to CypA, "this compound" likely prevents this critical host-virus interaction, thus exerting its antiviral effect. Molecular docking studies suggest that compound 7c localizes to the active site of CypA.[6]
Quantitative Data
The following tables summarize the available quantitative data for "this compound" and, for comparative purposes, the well-characterized inhibitor Cyclosporin A.
Table 1: Biological Activity of this compound (Compound 7c)
| Parameter | Value | Cell Line | Reference |
| Anti-HCV EC50 | 4.2 ± 0.1 µM | Huh7 cells | [3][6] |
| Cytotoxicity (CC50) | > 100 µM | Huh7 cells | [6] |
Table 2: Binding Affinity and Inhibitory Potency of Selected Cyclophilin A Inhibitors
| Compound | Kd | IC50 (PPIase) | Method | Reference |
| This compound (7c) | Data not available | Data not available | SPR binding confirmed | [3][6] |
| Cyclosporin A | 23 ± 6 nM | ~20-30 nM | SPR, Fluorescence Titration | [7] |
| Compound 7e (related bisamide) | 3.66 µM | Data not available | SPR | [6] |
Note: While direct binding of "this compound" to CypA has been confirmed via Surface Plasmon Resonance (SPR), specific quantitative binding data such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for PPIase activity were not available in the reviewed literature.
Signaling Pathways Involving Cyclophilin A
CypA is a key regulator in several signaling cascades that are crucial for cell growth, proliferation, and inflammation. Inhibition of CypA can therefore have broad cellular effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between cyclophilin inhibitors and CypA.
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of CypA. A common method is a chymotrypsin-coupled spectrophotometric assay.
Principle: The substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which absorbs light at 390 nm. CypA accelerates the conversion of the cis to the trans form. An inhibitor will slow this rate.
Materials:
-
Human recombinant Cyclophilin A
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8, with 100 mM NaCl
-
Inhibitor stock solution (e.g., in DMSO)
Procedure:
-
Prepare a reaction mixture containing assay buffer and α-chymotrypsin.
-
Add varying concentrations of the inhibitor (e.g., "this compound") to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture with CypA for a defined period at a controlled temperature (e.g., 10°C).
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte in real-time.
Principle: A protein (ligand) is immobilized on a sensor chip. An analyte (inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Human recombinant Cyclophilin A (ligand)
-
"this compound" (analyte)
-
Running buffer (e.g., HBS-EP buffer)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject CypA over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of "this compound" over the immobilized CypA surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion and Future Directions
"this compound" is a promising lead compound in the development of host-targeting antivirals. Its potent anti-HCV activity and confirmed binding to Cyclophilin A highlight the potential of the bisamide scaffold for designing novel therapeutic agents. Future research should focus on obtaining precise quantitative data on its binding affinity and PPIase inhibitory activity to fully characterize its interaction with CypA. Further studies to elucidate its effect on various CypA-mediated signaling pathways will also be crucial in understanding its broader pharmacological profile and potential off-target effects. The development of such inhibitors holds promise for new therapeutic strategies against a variety of diseases where CypA plays a critical pathological role.
References
- 1. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclophilin A: promising target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Applications of Non-Immmunosuppressive Cyclophilin Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclophilins (Cyps) are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a critical role in protein folding, trafficking, and cellular signaling.[1][2] The archetypal cyclophilin inhibitor, Cyclosporine A (CsA), is a potent immunosuppressant widely used in organ transplantation to prevent graft rejection.[3] Its immunosuppressive action is not a direct result of cyclophilin inhibition, but rather from the formation of a ternary complex between CsA, Cyclophilin A (CypA), and calcineurin, which ultimately blocks T-cell activation pathways.[1][3][4]
Recognizing that the PPIase inhibitory and immunosuppressive functions could be separated, researchers developed non-immunosuppressive CsA derivatives. These compounds retain high affinity for cyclophilins but do not bind the CsA-CypA complex to calcineurin, thus avoiding immunosuppressive side effects.[1][3] This has opened a wide array of therapeutic possibilities for cyclophilin inhibitors beyond transplantation. This technical guide explores the core mechanisms, potential applications, and key experimental data for this promising class of drugs, which for the purpose of this document we will refer to as "Cyclophilin Inhibitor 3" to denote the advanced, non-immunosuppressive generation.
Core Mechanism of Action
The primary mechanism of action for all cyclophilin inhibitors is the binding to the hydrophobic pocket of cyclophilin proteins, which contains the active site for PPIase enzymatic activity.[5] This inhibition blocks the protein folding and chaperone functions of cyclophilins. In various disease states, pathogens or pathological host proteins hijack cyclophilin functions. By inhibiting this interaction, these drugs disrupt disease progression.
Therapeutic Applications
Viral Infections
Cyclophilins, particularly CypA, are host factors that are co-opted by numerous viruses for replication.[6][7] Inhibiting CypA presents a host-targeting antiviral strategy that has a high barrier to resistance compared to direct-acting antivirals.[8]
-
Hepatitis C Virus (HCV): This is one of the most extensively studied applications. CypA is essential for HCV replication, as it directly binds to the viral nonstructural protein 5A (NS5A).[8][9] This interaction is crucial for the formation of the viral replication complex. Cyclophilin inhibitors disrupt the CypA-NS5A interaction, thereby abrogating viral replication across all HCV genotypes.[5][9][10] Alisporivir (DEB025), a non-immunosuppressive CsA analog, has been evaluated in Phase II and III clinical trials, demonstrating potent antiviral activity.[5][8]
-
Human Immunodeficiency Virus (HIV): CypA interacts with the HIV-1 capsid protein (p24gag), playing a complex role in the viral lifecycle, including uncoating and nuclear import.[1][2] By binding to the viral capsid, CypA protects it from host restriction factors.[11] Cyclophilin inhibitors disrupt this interaction, making the virus more susceptible to innate immune defenses.[11]
-
Coronaviruses (including SARS-CoV-2): Studies have shown that CypA can bind to the nucleocapsid (N) and spike proteins of coronaviruses, including SARS-CoV-2.[2][11] Inhibition of cyclophilins has been shown to prevent infection by several coronaviruses in cell culture, suggesting a potential broad-spectrum application for existing and future coronavirus outbreaks.[2]
Neurodegenerative Diseases
A different member of the cyclophilin family, Cyclophilin D (CypD), is a key therapeutic target in neurodegeneration. CypD is located in the mitochondrial matrix and is a critical regulator of the mitochondrial permeability transition pore (mPTP).[12][13] Pathological conditions like high calcium levels and oxidative stress cause CypD to trigger the opening of the mPTP, leading to mitochondrial dysfunction, energy depletion, and ultimately, cell death—a common pathway in many neurodegenerative diseases.[4][12][14]
-
Alzheimer's Disease (AD): In AD, amyloid-beta (Aβ) oligomers interact with CypD, promoting oxidative stress and mitochondrial dysfunction.[15] Inhibiting CypD has been shown to be neuroprotective in preclinical AD models, preventing Aβ-induced damage and preserving cognitive function.[13][15][16] The FDA-approved drug ebselen was recently identified as a non-toxic CypD inhibitor that can rescue mitochondrial and cognitive function in AD models.[13][14]
-
Other Conditions: The neuroprotective principle of CypD inhibition is also being explored in Parkinson's disease, Huntington's disease, traumatic brain injury, and stroke.[3][12] A key challenge is developing inhibitors that can effectively cross the blood-brain barrier and exhibit high selectivity for CypD over other cyclophilin isoforms.[12]
Liver Diseases
Beyond viral hepatitis, cyclophilin inhibitors show promise in treating chronic liver diseases like non-alcoholic steatohepatitis (NASH) and liver fibrosis. The mechanisms are multifactorial, involving the reduction of cellular injury, inflammation, and fibrosis. Rencofilstat (CRV431) is a cyclophilin inhibitor that has been investigated in Phase 2a trials for NASH.[2]
Quantitative Data Summary
The following tables summarize key data for prominent non-immunosuppressive cyclophilin inhibitors.
Table 1: Overview of Investigated Cyclophilin Inhibitors
| Inhibitor Name | Class | Investigated Therapeutic Roles | Furthest Clinical Advancement |
|---|---|---|---|
| Alisporivir (DEB025) | CsA-analog | HCV, HIV Infection | Phase III (HCV)[1] |
| NIM811 | CsA-analog | HCV Infection, Fibrosis | Phase II (HCV)[1][2] |
| SCY-635 | CsA-analog | HCV Infection | Phase I (HCV)[8] |
| Rencofilstat (CRV431) | CsA-analog | HCV, Liver Fibrosis (NASH) | Phase IIa (NASH)[1][2] |
| Ebselen | Non-peptidic | Alzheimer's Disease (repurposed) | Preclinical as CypD inhibitor[13][14] |
Table 2: Selected Clinical Efficacy Data for Alisporivir in HCV
| Trial Phase | Treatment Arm (Genotype 1) | Dose | Key Outcome (Viral Load Reduction) |
|---|---|---|---|
| Phase II | Alisporivir + PegIFNα/RBV | 1000 mg/day | SVR of 76% vs 55% in placebo arm[8] |
| Phase I | Alisporivir Monotherapy | 1200 mg/day (twice daily) | Rapid absorption and good response in genotypes 1, 3, and 4[8] |
| Phase II | Alisporivir Monotherapy | 400 mg/day | No significant suppression of viral replication[5] |
SVR: Sustained Virologic Response; PegIFNα/RBV: Pegylated Interferon alpha and Ribavirin
Key Experimental Protocols
PPIase Activity Assay (Chymotrypsin-Coupled Assay)
This assay measures the ability of a cyclophilin inhibitor to block the PPIase enzymatic activity of a cyclophilin protein.
-
Principle: The enzyme α-chymotrypsin can only cleave a peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-pNA) when the Ala-Pro peptide bond is in the trans conformation. Cyclophilin catalyzes the slow cis-to-trans isomerization. The rate of cleavage, monitored spectrophotometrically by the release of p-nitroaniline (pNA), is proportional to the PPIase activity.
-
Methodology:
-
A solution containing the peptide substrate is prepared in a buffer that favors the cis conformation.
-
Recombinant cyclophilin protein is incubated with varying concentrations of the inhibitor compound.
-
The reaction is initiated by adding the cyclophilin/inhibitor mixture and a high concentration of α-chymotrypsin to the substrate solution.
-
The rate of pNA release is measured by monitoring the change in absorbance at 390 nm over time.
-
The inhibitor's potency (IC50 value) is calculated by plotting the reaction rate against the inhibitor concentration.
-
HCV Replicon Assay
This cell-based assay is used to determine the antiviral efficacy of compounds against HCV replication.
-
Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain an HCV replicon, a self-replicating segment of the HCV genome that often contains a reporter gene like luciferase. The level of reporter gene expression is directly proportional to the rate of viral replication.
-
Methodology:
-
HCV replicon-containing cells are seeded into multi-well plates.
-
Cells are treated with serial dilutions of the cyclophilin inhibitor for a set period (e.g., 72 hours).
-
After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Cell viability is assessed in parallel using a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the reduction in replication is not due to toxicity.
-
The effective concentration (EC50) is determined as the drug concentration that reduces replicon activity by 50%.
-
Conclusion and Future Directions
Non-immunosuppressive cyclophilin inhibitors represent a versatile class of therapeutic agents with significant potential across virology, neurology, and hepatology. By targeting a host protein, they offer a high barrier to resistance for viral pathogens. In neurodegeneration, their ability to modulate mitochondrial function addresses a core pathological mechanism. While clinical development for HCV has slowed with the advent of highly effective direct-acting antivirals, the potential of cyclophilin inhibitors in other areas remains a vibrant field of research. Future success will depend on developing next-generation inhibitors with improved selectivity (e.g., CypD-specific), better pharmacokinetic properties, and the ability to penetrate challenging tissues like the central nervous system. The continued exploration of these compounds could yield novel treatments for some of the most challenging human diseases.
References
- 1. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 3. Therapeutic potential of cyclophilin inhibitors | Cypralis [cypralis.com]
- 4. Ciclosporin - Wikipedia [en.wikipedia.org]
- 5. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilin A and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging Roles of Cyclophilin A in Regulating Viral Cloaking [frontiersin.org]
- 8. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Repurposing of cyclophilin A inhibitors as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. New cyclophilin D inhibitor rescues mitochondrial and cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New cyclophilin D inhibitor rescues mitochondrial and cognitive function in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Cyclophilin D (CypD) ablation prevents neurodegeneration and cognitive damage induced by caspase-3 cleaved tau - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyclophilin Inhibitors in Viral Infection Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and practical applications of cyclophilin inhibitors in the context of viral infection research. Cyclophilins, a family of host peptidyl-prolyl cis-trans isomerases (PPIases), are essential for the proper folding of many proteins, including several viral proteins.[1] By inhibiting these host factors, cyclophilin inhibitors present a promising broad-spectrum antiviral strategy with a high barrier to resistance.[2][3] This guide delves into the quantitative efficacy of these inhibitors, detailed experimental methodologies, and the key signaling pathways involved in their mechanism of action.
Quantitative Efficacy of Cyclophilin Inhibitors
Cyclophilin inhibitors, most notably Cyclosporin A (CsA) and its non-immunosuppressive analogs such as Alisporivir (ALV/DEB025), NIM811, and SCY-635, have demonstrated potent antiviral activity against a range of viruses.[2] The following tables summarize the in vitro efficacy and clinical trial data for these compounds.
Table 1: In Vitro Antiviral Activity of Cyclophilin Inhibitors against Coronaviruses
| Inhibitor | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Cyclosporin A (CsA) | SARS-CoV-2 | Vero E6 | 3.5 | >10 | [4] |
| SARS-CoV | Vero E6 | 3.3 | >10 | [5] | |
| MERS-CoV | Vero E6 | 1.5 - 4.0 | >10 | [5] | |
| HCoV-229E | Huh7 | 1.37 - 2.77 | >10 | [5] | |
| HCoV-NL63 | LLC-MK2 | 0.8 | >10 | [5] | |
| Alisporivir (ALV) | SARS-CoV-2 | Vero E6 | 0.46 | >10 | [4][6] |
| SARS-CoV | Vero | 1.3 - 8.3 | >10 | [2][5] | |
| NIM811 | Coronaviruses | - | Similar to CsA | - | [2] |
Table 2: Antiviral Activity of Cyclophilin Inhibitors against Hepatitis C Virus (HCV)
| Inhibitor | HCV Genotype | Assay System | EC50 (µM) | CC50 (µM) | Reference |
| NIM811 | Genotype 1b | Replicon | 0.18 - 0.66 | >30 | [7][8] |
| Genotype 1a | Replicon | 0.35 - 0.42 | >100 | [8] | |
| SCY-635 | Genotype 1b | Replicon | 0.08 | >2 | [9] |
Table 3: Clinical Trial Data for Cyclophilin Inhibitors in HCV Infection
| Inhibitor | HCV Genotype | Patient Population | Dosage | Mean Viral Load Reduction (log10 IU/mL) | Study Duration | Reference |
| SCY-635 | Genotype 1 | Treatment-naïve adults | 900 mg/day | 2.24 | 15 days | [10] |
| SCY-635 | Genotype 1 | Treatment-naïve adults | - | 2.3 | 15 days | [11] |
Experimental Protocols
This section outlines the generalized methodologies for key experiments cited in the study of cyclophilin inhibitors.
HCV Replicon Assay
The HCV replicon system is a powerful tool for studying viral replication in a cell culture model.[1][12]
Objective: To determine the 50% effective concentration (EC50) of a cyclophilin inhibitor against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a) expressing a reporter gene (e.g., luciferase).[13]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and G418 for selection.[14]
-
Cyclophilin inhibitor compound stock solution in DMSO.
-
96-well or 384-well cell culture plates.[13]
-
Luciferase assay reagent.
-
Cell viability reagent (e.g., Calcein AM).[13]
Procedure:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cyclophilin inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).[13]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.[8]
-
Lysis and Reporter Gene Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. This signal is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, or in the same well using a multiplex assay, determine the cell viability to calculate the 50% cytotoxic concentration (CC50).[13]
-
Data Analysis: Normalize the luciferase data to the vehicle control and plot the percentage of inhibition against the compound concentration. Calculate the EC50 value using a non-linear regression curve fit.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced by infected cells in the presence of an antiviral compound.[15][16]
Objective: To measure the reduction in infectious virus particle production after treatment with a cyclophilin inhibitor.
Materials:
-
A susceptible cell line (e.g., Vero E6 for SARS-CoV-2).
-
High-titer virus stock.
-
Cyclophilin inhibitor compound.
-
Cell culture medium and supplements.
Procedure:
-
Cell Infection: Seed the susceptible cells in plates and grow to a confluent monolayer. Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the cyclophilin inhibitor.
-
Incubation: Incubate the plates for a period sufficient for one round of viral replication (e.g., 24-48 hours).
-
Harvesting Progeny Virus: Collect the cell culture supernatant containing the newly produced virus particles.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment condition by performing a plaque assay or a TCID50 assay on fresh cell monolayers.[16]
-
Data Analysis: Compare the virus titers from the treated samples to the untreated control to determine the extent of viral yield reduction.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (PRNT50).[19][20][21]
Objective: To assess the ability of a cyclophilin inhibitor to prevent virus-induced cell death and plaque formation.
Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates.
-
Virus stock.
-
Cyclophilin inhibitor.
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose).[19]
-
Crystal violet staining solution.
Procedure:
-
Compound and Virus Incubation: Pre-incubate serial dilutions of the cyclophilin inhibitor with a known amount of virus for a specific time.
-
Infection of Cells: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.
-
Overlay Application: After the adsorption period, remove the inoculum and overlay the cells with the semi-solid medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control. Determine the PRNT50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Cyclophilin inhibitors exert their antiviral effects through the modulation of host cell signaling pathways and direct interference with viral protein functions.
Inhibition of Viral Replication Complex Formation
A primary mechanism of action for cyclophilin inhibitors is the disruption of the interaction between host cyclophilins and viral proteins, which is crucial for the formation of a functional viral replication complex.[2] For instance, in HCV, Cyclophilin A (CypA) binds to the viral non-structural protein 5A (NS5A), a process that is inhibited by these drugs.[22] Similarly, for coronaviruses, the interaction with the nucleocapsid (N) protein is a key target.[4]
Modulation of the Calcineurin-NFAT Pathway
Cyclosporin A is a well-known immunosuppressant that acts by forming a complex with Cyclophilin A, which then inhibits calcineurin.[23] Calcineurin is a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-2.[24][25][26][27] Non-immunosuppressive cyclophilin inhibitors are designed to bind to cyclophilins without significantly inhibiting calcineurin.[23]
Enhancement of Innate Immune Response
Interestingly, some studies suggest that cyclophilin inhibitors can also exert their antiviral effects by restoring the host's innate immune response, particularly the interferon (IFN) signaling pathway.[10][28] In HCV-infected cells, cyclophilin inhibitors have been shown to reduce the phosphorylation of the double-stranded RNA-dependent protein kinase (PKR), which is a negative regulator of the translation of IFN-stimulated genes (ISGs).[29] By inhibiting PKR phosphorylation, these compounds can restore the expression of antiviral ISG products.[22][29] Furthermore, cyclophilin inhibitors can induce the production of type I and type III interferons.[10][28]
Conclusion
Cyclophilin inhibitors represent a compelling class of host-targeting antivirals with a broad spectrum of activity and a high barrier to the development of resistance. Their multifaceted mechanism of action, involving both direct interference with viral replication machinery and modulation of the host immune response, makes them attractive candidates for further research and development. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working to harness the therapeutic potential of cyclophilin inhibition in the fight against viral diseases.
References
- 1. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclosporin A: A Repurposable Drug in the Treatment of COVID-19? [frontiersin.org]
- 5. Cyclosporine and COVID-19: Risk or favorable? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of SARS-CoV-2 Infection by the Cyclophilin Inhibitor Alisporivir (Debio 025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. SCY-635, a Novel Nonimmunosuppressive Analog of Cyclosporine That Exhibits Potent Inhibition of Hepatitis C Virus RNA Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cyclophilin inhibitor SCY-635 suppresses viral replication and induces endogenous interferons in patients with chronic HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SCYNEXIS' SCY-635 Demonstrates Impressive Barrier to Resistance in HCV Treatment :: SCYNEXIS, Inc. (SCYX) [ir.scynexis.com]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. HCV replicon assay. [bio-protocol.org]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Virus yield reduction assay. [bio-protocol.org]
- 18. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. bioagilytix.com [bioagilytix.com]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 23. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cyclophilin inhibitors restrict Middle East respiratory syndrome coronavirus via interferon-λ in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cyclophilin inhibitors reduce phosphorylation of RNA-dependent protein kinase to restore expression of IFN-stimulated genes in HCV-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Non-Immunosuppressive Cyclophilin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclophilin inhibitors represent a promising class of therapeutic agents with potential applications in a wide range of diseases, including viral infections, inflammatory conditions, and ischemia-reperfusion injury. The archetypal cyclophilin inhibitor, Cyclosporin A (CsA), is a potent immunosuppressant, a characteristic that limits its broader therapeutic utility. This has driven the development of non-immunosuppressive cyclophilin inhibitors, engineered to retain their affinity for cyclophilins while avoiding the downstream effects on the calcineurin signaling pathway responsible for immunosuppression. This document provides a detailed technical overview of a representative non-immunosuppressive cyclophilin inhibitor, herein referred to as "Cyclophilin Inhibitor 3," a composite representation of well-characterized analogs such as Alisporivir (DEB025), NIM811, and SCY-635. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the critical signaling pathways and experimental workflows.
Mechanism of Non-Immunosuppressive Action
The immunosuppressive effect of Cyclosporin A is mediated through a multi-step process. First, CsA binds to its intracellular receptor, cyclophilin A (CypA). This CsA-CypA complex then binds to and inhibits the serine/threonine phosphatase, calcineurin.[1][2] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] Upon dephosphorylation, NFAT translocates to the nucleus and activates the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[1]
Non-immunosuppressive cyclophilin inhibitors are designed to disrupt this cascade. While they still bind with high affinity to cyclophilins, structural modifications prevent the resulting inhibitor-cyclophilin complex from interacting with calcineurin.[3] Consequently, calcineurin remains active, NFAT is dephosphorylated, and the T-cell activation pathway proceeds unimpeded, thus averting immunosuppression.[4]
The therapeutic effects of these non-immunosuppressive agents are instead mediated through the inhibition of other cyclophilin isoforms, such as cyclophilin D (CypD), which plays a pivotal role in the opening of the mitochondrial permeability transition pore (mPTP).[5][6] Inhibition of CypD can protect cells from necrosis and apoptosis, a mechanism of significant interest in conditions like ischemia-reperfusion injury.[6][7]
Quantitative Data Presentation
The following tables summarize the inhibitory activities of representative non-immunosuppressive cyclophilin inhibitors against their primary targets and their reduced impact on the calcineurin pathway.
Table 1: Inhibition of Cyclophilin Peptidyl-Prolyl Isomerase (PPIase) Activity
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Alisporivir (DEB025) | CypA | PPIase Inhibition | Ki: 0.34 nM | [8] |
| CypA | PPIase Inhibition | IC50: ~30 nM | [9] | |
| TgCyp23 | PPIase Inhibition | IC50: 0.8 - 2 nM | [8] | |
| NIM811 | CypD | PPIase Inhibition | IC50: 20 nM | [10] |
| HCV Replication | Cell-based | IC50: 0.66 µM | [5] | |
| SCY-635 | CypA | PPIase Inhibition | Ki: 1.84 nM | [4][11] |
| GS-642362 | CypA | Not Specified | IC50: 7 nM | Not Found |
| CypB | Not Specified | IC50: 18 nM | Not Found | |
| CypD | Not Specified | IC50: 21 nM | Not Found | |
| Cyclosporin A (CsA) | CypA | PPIase Inhibition | Ki: 2.64 nM | [4] |
| CypD | PPIase Inhibition | IC50: 20 nM | [10] |
Table 2: Inhibition of Calcineurin Activity and Immunosuppression
| Compound | Assay Type | Endpoint | Result | Reference |
| SCY-635 | Calcineurin Phosphatase Activity | Inhibition | No detectable inhibition up to 2 µM | [4][12] |
| IL-2 Secretion (Jurkat cells, PBMCs) | Inhibition | Weaker inhibitor than CsA | [4] | |
| Alisporivir (DEB025) | Not Specified | Immunosuppression | Non-immunosuppressive | [13] |
| NIM811 | Not Specified | Immunosuppression | Non-immunosuppressive | [5] |
| Cyclosporin A (CsA) | Calcineurin Phosphatase Activity | Inhibition | Potent inhibitor | |
| T-cell Proliferation | Inhibition | Potent inhibitor | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize non-immunosuppressive cyclophilin inhibitors.
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of cyclophilins.
-
Principle: The assay utilizes a chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which is cleaved by chymotrypsin only when the proline residue is in the trans conformation. Cyclophilin catalyzes the cis to trans isomerization, and the rate of this reaction is monitored spectrophotometrically.[15]
-
Materials:
-
Recombinant human cyclophilin A
-
N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
α-Chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl)
-
Test inhibitor
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and chymotrypsin.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding the cyclophilin enzyme.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC50 or Ki value by fitting the data to an appropriate enzyme inhibition model.[4]
-
Calcineurin Phosphatase Activity Assay
This assay determines the effect of the inhibitor-cyclophilin complex on calcineurin activity.
-
Principle: This colorimetric assay measures the dephosphorylation of a specific substrate by calcineurin. The amount of free phosphate released is quantified using a malachite green-based reagent.[16]
-
Materials:
-
Recombinant human calcineurin, calmodulin, and cyclophilin A
-
RII phosphopeptide substrate
-
Assay buffer containing Ca2+
-
Malachite green reagent
-
Test inhibitor
-
-
Procedure:
-
Pre-incubate the test inhibitor with cyclophilin A to allow complex formation.
-
In a microplate, combine the calcineurin, calmodulin, and the pre-formed inhibitor-cyclophilin complex in the assay buffer.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).[16][17]
-
Stop the reaction and detect the released phosphate by adding the malachite green reagent.
-
Measure the absorbance at ~620 nm.
-
Compare the activity to a control without the inhibitor to determine the percent inhibition.
-
T-Cell Proliferation Assay
This assay assesses the overall immunosuppressive potential of a compound on T-cell function.
-
Principle: Primary T-cells or a T-cell line (e.g., Jurkat) are stimulated to proliferate. The extent of proliferation in the presence of the test compound is measured, typically using a fluorescent dye that is diluted with each cell division.[14][18]
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells
-
T-cell activators (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
CellTrace™ CFSE or similar proliferation dye
-
Cell culture medium and supplements
-
Test inhibitor
-
-
Procedure:
-
Label the T-cells with the proliferation dye.
-
Culture the labeled cells in the presence of T-cell activators and varying concentrations of the test inhibitor.
-
Incubate for several days (e.g., 3-5 days).[19]
-
Harvest the cells and analyze the fluorescence intensity by flow cytometry.
-
A decrease in fluorescence intensity indicates cell proliferation.
-
Quantify the percentage of proliferating cells in the presence of the inhibitor compared to the control.
-
Mitochondrial Swelling Assay
This assay is used to evaluate the effect of inhibitors on the mitochondrial permeability transition pore (mPTP), often regulated by cyclophilin D.
-
Principle: Isolated mitochondria are induced to undergo permeability transition by agents like high concentrations of Ca2+. The opening of the mPTP leads to an influx of solutes and water, causing the mitochondria to swell. This swelling is monitored as a decrease in light absorbance at 540 nm.[20][21]
-
Materials:
-
Isolated mitochondria (e.g., from liver or heart)
-
Mitochondrial incubation buffer
-
Ca2+ solution
-
Test inhibitor
-
-
Procedure:
-
Resuspend the isolated mitochondria in the incubation buffer.
-
Add the test inhibitor at various concentrations.
-
Place the mitochondrial suspension in a spectrophotometer and monitor the baseline absorbance at 540 nm.
-
Induce mPTP opening by adding a bolus of Ca2+.
-
Record the decrease in absorbance over time.
-
Inhibition of swelling is observed as a smaller or slower decrease in absorbance compared to the control.[22]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the binding affinity and kinetics between the inhibitor and its cyclophilin target.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., cyclophilin) is immobilized on the chip, and the other (the analyte, e.g., the inhibitor) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or Ni-NTA for His-tagged proteins)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant cyclophilin
-
Test inhibitor in a suitable running buffer
-
-
Procedure:
-
Immobilize the cyclophilin onto the sensor chip surface.
-
Inject a series of concentrations of the test inhibitor over the surface and monitor the binding response.
-
After each injection, allow for dissociation in the running buffer.
-
Regenerate the sensor surface if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and Kd).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to non-immunosuppressive cyclophilin inhibitors.
Caption: Mechanism of Cyclosporin A-induced immunosuppression.
Caption: Action of non-immunosuppressive cyclophilin inhibitors.
Caption: Role of Cyclophilin D in mitochondrial permeability transition.
Caption: Workflow for characterizing a non-immunosuppressive cyclophilin inhibitor.
References
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. Cyclosporin A and FK506: molecular mechanisms of immunosuppression and probes for transplantation biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCY-635, a Novel Nonimmunosuppressive Analog of Cyclosporine That Exhibits Potent Inhibition of Hepatitis C Virus RNA Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D [frontiersin.org]
- 7. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 8. Evaluating the potential of non‐immunosuppressive cyclosporin analogs for targeting Toxoplasma gondii cyclophilin: Insights from structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepionpharma.com [hepionpharma.com]
- 10. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alisporivir - Wikipedia [en.wikipedia.org]
- 14. viviabiotech.com [viviabiotech.com]
- 15. Characterization of Peptidyl-Prolyl Cis-Trans Isomerase- and Calmodulin-Binding Activity of a Cytosolic Arabidopsis thaliana Cyclophilin AtCyp19-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Cyclophilin Inhibitor 3: A Technical Guide to its Mechanism, Intellectual Property Landscape, and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclophilin Inhibitor 3, a novel compound identified for its potential in host-targeting antiviral therapy, particularly against the Hepatitis C Virus (HCV). This document delves into the inhibitor's mechanism of action, summarizes its biological activity, outlines the current intellectual property landscape, and provides detailed experimental protocols for its characterization.
Core Compound Data and Biological Activity
This compound, also referred to as compound 7c, is a bisamide derivative that has demonstrated potent inhibitory activity against Cyclophilin A (CypA).[1][2] CypA is a cellular enzyme that plays a crucial role in the replication of several viruses, including HCV. By targeting this host protein, this compound presents a therapeutic strategy with a potentially high barrier to viral resistance.[3]
The primary biological activity of this compound is its ability to disrupt the HCV replication cycle. This is achieved through direct binding to CypA, which in turn inhibits the essential interaction between CypA and the HCV nonstructural protein 5A (NS5A). This interaction is critical for the proper function of the viral replication complex.
Quantitative analysis of the inhibitor's efficacy has been determined through various in vitro assays, as summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| EC50 (Anti-HCV Activity) | 4.2 ± 0.1 µM | HCV Replicon Assay | [2] |
| CC50 (Cytotoxicity) | > 100 µM | Cell Viability Assay | [2] |
| Binding Affinity (KD) | 3.66 µM | Surface Plasmon Resonance (SPR) | [2] |
| CypA PPIase Inhibition (IC50) | Not explicitly reported for 7c, but related bisamides show activity in the low micromolar range. | PPIase Activity Assay |
Intellectual Property Landscape
The intellectual property surrounding bisamide derivatives as cyclophilin inhibitors is an evolving field. While a specific patent for "this compound" (compound 7c) has not been definitively identified in the public domain, the broader class of bisamide compounds targeting cyclophilins for antiviral therapy is the subject of ongoing research and potential patent filings.
A review of the patent landscape reveals several key areas of innovation:
-
Novel Scaffolds: Research is focused on the design and synthesis of novel chemical scaffolds, like the bisamide structure of compound 7c, that exhibit high affinity and selectivity for cyclophilins.
-
Therapeutic Applications: Patent applications are likely to cover the use of these inhibitors in the treatment of a range of viral infections beyond HCV, where cyclophilins are known to play a role in the viral life cycle.
-
Combination Therapies: The use of cyclophilin inhibitors in combination with other direct-acting antiviral (DAA) agents is a promising strategy to enhance efficacy and combat drug resistance.
Researchers and drug development professionals should conduct thorough freedom-to-operate searches as they advance compounds based on this or related scaffolds.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the disruption of the Cyclophilin A - HCV NS5A protein-protein interaction. This interaction is a critical step in the formation and function of the HCV replication complex. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound in disrupting HCV replication.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of Bisamide Derivatives (General Procedure)
The synthesis of bisamide derivatives, including compound 7c, is typically achieved through a one-pot, four-component Ugi reaction. This multicomponent reaction allows for the efficient assembly of complex molecules from simple starting materials.
References
Methodological & Application
Application Notes and Protocols for Cyclophilin Inhibitor 3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilins are a family of ubiquitous proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding, trafficking, and cell signaling.[1][2][3] Various cyclophilin isoforms, such as Cyclophilin A (CypA), Cyclophilin B (CypB), and Cyclophilin D (CypD), are localized in different cellular compartments, including the cytosol, endoplasmic reticulum, and mitochondria, respectively.[2] Their involvement in pathological states like viral infections, cancer progression, and inflammatory diseases has made them attractive therapeutic targets.[1][2]
Cyclophilin inhibitors are compounds that block the PPIase activity of cyclophilins.[1] The most well-known is Cyclosporin A (CsA), a potent immunosuppressant that forms a complex with CypA to inhibit calcineurin, thereby suppressing T-cell activation.[3][4][5] More recently, non-immunosuppressive cyclophilin inhibitors have been developed, which retain the ability to bind cyclophilins and inhibit their PPIase activity without affecting calcineurin.[4][6] These newer inhibitors are being investigated for various therapeutic applications, including antiviral and anticancer therapies.[2][4]
Cyclophilin inhibitor 3 (also referred to as compound 7c) is a potent inhibitor of Cyclophilin A (CypA) and has demonstrated significant anti-Hepatitis C Virus (HCV) activity with an EC50 of 4.2 μM.[7] This document provides detailed experimental protocols for utilizing this compound in a cell culture setting to assess its biological activity.
Data Presentation
The following tables summarize quantitative data for a representative novel cyclophilin inhibitor, NV651, to illustrate how to present such data.
Table 1: In Vitro Cytotoxicity of NV651 in Normal Human Cell Lines
| Cell Type | IC50 (µM) |
| Monocytes | 24.3 |
| Dendritic Cells | 24.2 |
| Kidney Cells | 20.9 |
| Other Cell Types | > 30 |
| Data derived from a study on the novel cyclophilin inhibitor NV651.[2] |
Table 2: Anti-HCV Activity of this compound
| Compound | Target | EC50 (µM) |
| This compound | CypA | 4.2 |
| Data specific to this compound (compound 7c).[7] |
Signaling Pathways and Mechanisms of Action
Cyclophilin inhibitors exert their effects through various signaling pathways. The primary mechanism is the inhibition of the PPIase activity of cyclophilins.[1] The resulting inhibitor-cyclophilin complex can then modulate downstream signaling.
-
Calcineurin-NFAT Pathway: Immunosuppressive cyclophilin inhibitors like CsA bind to CypA, and this complex then binds to and inhibits calcineurin, a phosphatase. This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), leading to the suppression of T-cell activation and inflammatory cytokine production.[3][5]
-
Mitochondrial Permeability Transition Pore (mPTP): Cyclophilin D (CypD) is a key regulator of the mPTP, a channel in the inner mitochondrial membrane.[8] Under conditions of cellular stress, such as high calcium levels and oxidative stress, CypD promotes the opening of the mPTP.[8][9] This can lead to mitochondrial swelling, dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors, ultimately causing cell death.[10] Inhibitors of CypD can prevent mPTP opening, offering a potential therapeutic strategy for conditions associated with mitochondrial dysfunction.[11]
-
PI3K/Akt/mTOR Pathway: Cyclophilin A has been shown to protect cells from oxidative stress and apoptosis by activating the PI3K/Akt/mTOR signaling pathway.[12][13] This pathway is crucial for cell survival, proliferation, and growth. The protective effect of CypA in this context appears to be dependent on its PPIase activity.[12]
-
Viral Replication: Cyclophilins are co-opted by some viruses, such as HCV and HIV, for their replication.[4][14] Cyclophilin inhibitors can disrupt the interaction between cyclophilins and viral proteins, thereby inhibiting viral replication.[4]
Visualizations
References
- 1. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cyclophilin Inhibitor Decreases Cell Proliferation and Tumor Growth in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciclosporin - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophilin-D promotes the mitochondrial permeability transition but has opposite effects on apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial permeability transition pore in Alzheimer’s disease: cyclophilin D and amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
Application Notes and Protocols: In Vitro PPIase Activity Assay of Cyclophilin Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, catalyzing the isomerization of peptide bonds preceding proline residues. This enzymatic function is crucial for the proper folding and function of numerous proteins, making cyclophilins key players in a wide range of cellular processes. Consequently, they have emerged as attractive therapeutic targets for a variety of diseases, including viral infections, inflammatory disorders, and cancer. Cyclophilin A (CypA) is the most abundant intracellular cyclophilin and a well-validated drug target.
Cyclophilin inhibitor 3, also known as compound 7c, is a potent, non-immunosuppressive small molecule inhibitor of Cyclophilin A. It has demonstrated significant anti-Hepatitis C Virus (HCV) activity in cell-based assays.[1] This document provides detailed application notes and protocols for the in vitro assessment of the PPIase inhibitory activity of this compound and other related compounds.
Data Presentation
| Compound | Target | Assay Type | Quantitative Metric | Value | Reference |
| This compound (compound 7c) | Cyclophilin A | Anti-HCV Activity | EC₅₀ | 4.2 µM | [Bioorg Med Chem. 2020 Oct 1;28(19):115679] |
| Cyclophilin A | Binding Assay | Method | Surface Plasmon Resonance (SPR) | [Bioorg Med Chem. 2020 Oct 1;28(19):115679] | |
| Cyclosporin A (CsA) | Cyclophilins | PPIase Activity | IC₅₀ | Nanomolar range | [2][3] |
| Cyclophilin A-Calcineurin Complex | Immunosuppression | - | Potent inhibitor | [3] |
Signaling Pathways Involving Cyclophilins
Cyclophilins are involved in various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of their inhibitors.
Cyclophilin A and the Calcineurin/NFAT Signaling Pathway (Immunosuppression)
The classical mechanism of immunosuppression by Cyclosporin A involves the formation of a complex with Cyclophilin A. This complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent activation of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).
Caption: Cyclophilin A's role in calcineurin-mediated T-cell activation and its inhibition by Cyclosporin A.
Cyclophilin A in the Abl-Crk Signaling Pathway
Cyclophilin A can also play a role in cell migration and cancer progression through its interaction with the Abl-Crk signaling pathway. CypA can bind to the adaptor protein CrkII, preventing its inhibitory phosphorylation by Abl kinase. This maintains CrkII in an active state, promoting downstream signaling events that lead to increased cell motility.
Caption: Cyclophilin A modulates the Abl-Crk signaling pathway to promote cell migration.
Experimental Protocols
The following is a detailed protocol for a standard in vitro PPIase activity assay using a chymotrypsin-coupled spectrophotometric method. This assay is suitable for determining the inhibitory potential of compounds like this compound.
Principle
The PPIase activity is measured by monitoring the cis-to-trans isomerization of a chromogenic peptide substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The protease α-chymotrypsin can only cleave the trans isomer of the peptide bond preceding the proline, releasing p-nitroaniline (pNA). The rate of pNA release, monitored by the increase in absorbance at 390 nm, is proportional to the rate of cis-trans isomerization catalyzed by cyclophilin. Inhibitors of cyclophilin will decrease the rate of this reaction.
Materials and Reagents
-
Recombinant human Cyclophilin A (CypA)
-
This compound or other test compounds
-
Cyclosporin A (as a positive control inhibitor)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-Chymotrypsin
-
HEPES buffer (e.g., 35 mM HEPES, pH 7.8)
-
Trifluoroethanol (TFE)
-
Lithium Chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate, UV-transparent
-
Microplate reader capable of measuring absorbance at 390 nm
Assay Workflow
Caption: Experimental workflow for the in vitro PPIase activity assay.
Detailed Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare 35 mM HEPES buffer, pH 7.8.
-
Cyclophilin A Stock Solution: Dissolve recombinant human CypA in assay buffer to a concentration of 1 µM. Aliquot and store at -80°C. On the day of the assay, dilute to the final working concentration (e.g., 25 nM) in cold assay buffer.
-
α-Chymotrypsin Stock Solution: Prepare a 10 mg/mL stock solution in 1 mM HCl. Store at 4°C. Dilute to the final working concentration (e.g., 0.5 mg/mL) in cold assay buffer just before use.
-
Substrate Stock Solution: Dissolve Suc-AAPF-pNA in a solution of 0.5 M LiCl in TFE to a concentration of 3 mM. This solution helps to enrich the cis isomer of the substrate. Store at -20°C.
-
Inhibitor Stock Solutions: Dissolve this compound, Cyclosporin A, and other test compounds in 100% DMSO to create concentrated stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Set the microplate reader to the desired assay temperature (e.g., 10°C).
-
To each well, add the following in order:
-
150 µL of Assay Buffer.
-
2 µL of the test inhibitor dilution in DMSO (or DMSO alone for no-inhibitor and no-enzyme controls).
-
20 µL of the diluted Cyclophilin A solution (or assay buffer for the no-enzyme control).
-
10 µL of the diluted α-chymotrypsin solution.
-
-
Incubate the plate at the assay temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Suc-AAPF-pNA substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 390 nm every 15 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the in vitro PPIase inhibitory activity of this compound and other novel compounds. The chymotrypsin-coupled assay is a robust and reliable method for determining the potency of cyclophilin inhibitors. While a specific PPIase IC₅₀ for this compound is not yet published, the methodologies described herein can be used to generate such critical data, which is essential for the further development of this and other promising therapeutic agents targeting cyclophilin-mediated pathologies. The provided diagrams of the relevant signaling pathways and the experimental workflow will aid in the conceptual understanding and practical execution of these studies.
References
- 1. SAR study of bisamides as cyclophilin a inhibitors for the development of host-targeting therapy for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Cyclophilin Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin A (CypA) is a ubiquitously expressed intracellular protein that belongs to the immunophilin family.[1][2][3] It possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.[1][3] Beyond its intracellular functions, CypA can be secreted in response to inflammatory stimuli and oxidative stress, acting as a pro-inflammatory cytokine.[1][2] Extracellular CypA interacts with the cell surface receptor CD147, triggering various signaling pathways, including the ERK1/2, NF-κB, and JAK/STAT pathways, which are implicated in inflammatory diseases and cancer.[4][5][6][7][8] The immunosuppressive drug Cyclosporin A (CsA) exerts its effect by forming a complex with CypA, which then inhibits the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway.[1][9][10][11][12] Given its involvement in multiple disease processes, CypA is a significant target for drug discovery.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time quantitative analysis of biomolecular interactions.[5][13] It is an invaluable tool in drug development for characterizing the binding kinetics and affinity of small molecule inhibitors to their protein targets.[5][13] This document provides a detailed protocol for the analysis of "Cyclophilin inhibitor 3" binding to human Cyclophilin A using SPR.
Key Signaling Pathways of Cyclophilin A
Intracellularly, the most well-characterized pathway involves the formation of a CypA-Cyclosporin A complex that inhibits calcineurin, preventing the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[9][10][11][12] This inhibition blocks NFAT's translocation to the nucleus, thereby suppressing the transcription of genes responsible for T-cell activation and inflammatory responses.
Extracellularly, secreted CypA binds to its receptor CD147, initiating downstream signaling cascades.[5][6] This interaction can lead to the activation of the ERK1/2 pathway, which is involved in cell proliferation and differentiation, as well as other inflammatory pathways.[4][5][13]
Caption: Signaling pathways of intracellular and extracellular Cyclophilin A.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the interaction of known and hypothetical inhibitors with Cyclophilin A. Data for Cyclosporin A is derived from published literature, while the entry for "this compound" serves as a template for experimental results obtained using the protocol below.
| Compound | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) | Reference |
| Cyclosporin A (CsA) | 0.53 x 10⁶ (± 0.1 x 10⁶) | 1.2 x 10⁻² (± 0.1 x 10⁻²) | 23 (± 6) | [4] |
| This compound | [To be determined] | [To be determined] | [To be determined] | [This study] |
Experimental Protocol: SPR Analysis of this compound
This protocol is designed for a Biacore instrument (or equivalent) and outlines the steps for analyzing the binding of "this compound" to immobilized human Cyclophilin A.
Materials and Reagents
-
Protein: Recombinant human hexahistidine-tagged Cyclophilin A (His-CypA), >95% purity
-
Inhibitor: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM
-
Control Inhibitor: Cyclosporin A (CsA), dissolved in 100% DMSO to a stock concentration of 1 mM
-
Sensor Chip: Ni²⁺-NTA sensor chip
-
Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20. Filtered and degassed.
-
Immobilization Buffer: Running buffer (HBS-EP+)
-
Analyte Dilution Buffer: Running buffer with a final DMSO concentration matching the analyte samples (e.g., 1% DMSO).
-
Regeneration Solution: 1 M ethanolamine, pH 8.5
-
Amine Coupling Kit (for covalent stabilization): N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)
Experimental Workflow
Caption: Flowchart of the SPR experimental procedure.
Step-by-Step Methodology
1. Instrument and Sensor Chip Preparation: a. Start up the SPR instrument and ensure the system is equilibrated with fresh, degassed running buffer (HBS-EP+). b. Prime the Ni²⁺-NTA sensor chip with a pulse of NiCl₂ as per the manufacturer's instructions to charge the surface with Ni²⁺ ions.
2. Immobilization of His-Cyclophilin A: a. Dilute the His-CypA stock solution to a concentration of 200 nM - 1 µM in the immobilization buffer.[14] b. Inject the His-CypA solution over the desired flow cell at a low flow rate (e.g., 5 µL/min) to allow for capture by the Ni²⁺-NTA surface.[14] Aim for an immobilization level of approximately 1000-5000 Resonance Units (RU).[14] c. To create a stable surface, perform a covalent stabilization. Inject a mixture of NHS and EDC (e.g., 30-second pulse) immediately followed by an injection of 1 M ethanolamine, pH 8.5 (e.g., 30-second pulse).[14] This procedure crosslinks the captured protein via primary amines, minimizing dissociation from the NTA surface.[4] d. The reference flow cell should be prepared similarly but without the injection of His-CypA to allow for reference subtraction.
3. Analyte Preparation and Injection: a. Prepare a dilution series of "this compound" in the analyte dilution buffer. A typical concentration range for a new small molecule might be from low nM to high µM (e.g., 10 nM to 50 µM) in a 3-fold dilution series. b. Prepare a similar concentration series for the control inhibitor, Cyclosporin A (e.g., 0.5 nM to 1.2 µM).[14] c. Ensure the final DMSO concentration is identical across all analyte samples and the running buffer to minimize solvent mismatch effects. d. Perform kinetic analysis by injecting the prepared analyte concentrations over the reference and active flow cells. A single-cycle kinetics (SCK) approach is often preferred for small molecules to avoid potential surface degradation from multiple regeneration steps. e. Set the flow rate to 50 µL/min.[14] Use a contact time appropriate for observing the association phase (e.g., 120 seconds) and a dissociation time long enough to observe a significant portion of the dissociation curve (e.g., 300-600 seconds).
4. Surface Regeneration (for Multi-Cycle Kinetics): a. If performing multi-cycle kinetics, regenerate the sensor surface between each analyte injection. For the CypA-inhibitor interaction, a long dissociation time in running buffer (e.g., 30 minutes) can be used as a gentle regeneration step.[14] More stringent regeneration conditions are generally not well-tolerated by CypA.[14]
5. Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding. b. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[7][14] c. The quality of the fit should be evaluated by examining the residuals and the Chi² value.
Conclusion
This application note provides a comprehensive protocol for the characterization of "this compound" binding to Cyclophilin A using Surface Plasmon Resonance. By following this detailed methodology, researchers can obtain high-quality kinetic data to accurately determine the binding affinity and mechanism of action of novel Cyclophilin inhibitors. This information is critical for the advancement of drug discovery programs targeting Cyclophilin A in various disease contexts.
References
- 1. Extracellular and intracellular cyclophilin A, native and post-translationally modified, show diverse and specific pathological roles in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of cyclophilin A in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Frontiers | Cyclophilins A, B, and C Role in Human T Lymphocytes Upon Inflammatory Conditions [frontiersin.org]
- 7. Cyclophilin A may contribute to the inflammatory processes in rheumatoid arthritis through induction of matrix degrading enzymes and inflammatory cytokines from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular cyclophilin-A stimulates ERK1/2 phosphorylation in a cell-dependent manner but broadly stimulates nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Inhibitors of NFAT-calcineurin pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. curf.upenn.edu [curf.upenn.edu]
- 11. pnas.org [pnas.org]
- 12. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular cyclophilin A induces cardiac hypertrophy via the ERK/p47phox pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclophilin A promotes cell migration via the Abl-Crk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of Cyclophilin Inhibitor 3 (CPI-3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclophilins are a family of ubiquitous proteins that possess peptidyl-prolyl isomerase (PPIase) activity, playing a critical role in protein folding, trafficking, and signaling.[1][2][3] Among them, Cyclophilin D (CypD), located in the mitochondrial matrix, is a key regulator of the mitochondrial permeability transition pore (mPTP).[4][5] The opening of the mPTP is a critical event in some forms of cell death, leading to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors.[4][6] Consequently, inhibiting CypD is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction and cell death.[7][8]
These application notes provide detailed protocols for assessing the cytotoxic profile of a novel cyclophilin inhibitor, herein referred to as CPI-3. The described assays will enable researchers to determine the compound's potency (IC50), investigate its mechanism of action by measuring its effect on mPTP opening, and characterize the induced cell death pathway.
Biological Pathway and Experimental Strategy
Signaling Pathway: CypD in mPTP-Mediated Cell Death
The inhibition of Cyclophilin D (CypD) by CPI-3 is hypothesized to prevent the opening of the mitochondrial permeability transition pore (mPTP), thereby protecting cells from certain death stimuli. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of CPI-3 in preventing mPTP-mediated cell death.
Experimental Workflow
A tiered approach is recommended to characterize the cytotoxicity of CPI-3. The workflow begins with a broad screening assay to determine overall effects on cell viability, followed by more specific assays to elucidate the mechanism of action.
Caption: Tiered workflow for assessing the cytotoxicity of CPI-3.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9]
Materials:
-
Cell line of interest (e.g., Jurkat, HepG2)
-
Complete culture medium
-
CPI-3 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of CPI-3 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of CPI-3 that inhibits 50% of cell growth).
Protocol 2: Mechanistic Assay - Mitochondrial Permeability Transition Pore (mPTP) Opening
This assay directly assesses the effect of CPI-3 on the mPTP by measuring mitochondrial swelling in isolated mitochondria.[10][11] Pore opening leads to an influx of solutes and water, causing the mitochondria to swell, which can be measured as a decrease in light absorbance at 540 nm.[10]
Materials:
-
Isolated mitochondria from a relevant tissue or cell line
-
Mitochondrial assay buffer (e.g., containing KCl, MOPS, succinate, and rotenone)
-
Calcium chloride (CaCl2) solution (to induce mPTP opening)
-
CPI-3 stock solution
-
Cyclosporin A (CsA) as a positive control inhibitor
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria using standard differential centrifugation methods. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a cuvette or 96-well plate, add the assay buffer. Add isolated mitochondria to a final concentration of 0.5 mg/mL.
-
Compound Incubation: Add CPI-3 at various concentrations to the mitochondrial suspension. Include a vehicle control, a positive control (CsA), and an untreated control. Incubate for 5 minutes at 30°C.
-
Initiate Measurement: Place the sample in the spectrophotometer and begin recording absorbance at 540 nm to establish a baseline.
-
Induce mPTP Opening: Add a bolus of CaCl2 to induce mPTP opening.
-
Data Acquisition: Continue to monitor the decrease in absorbance over time (e.g., for 10-15 minutes).
-
Analysis: Analyze the rate and extent of the absorbance decrease. A slower rate of decrease in the presence of CPI-3 indicates inhibition of mPTP opening. Compare the results to the CsA control.
Protocol 3: Apoptosis vs. Necrosis Differentiation using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between different modes of cell death.[12][13] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[9]
Materials:
-
Cells treated with CPI-3 as in Protocol 1
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with CPI-3 at concentrations around the IC50 value for a predetermined time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Analysis: Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison. The following tables represent expected data formats.
Table 1: Cytotoxicity of CPI-3 in Various Human Cell Lines (MTT Assay, 48h)
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
|---|---|---|
| Jurkat | T-cell leukemia | 15.2 ± 1.8 |
| HepG2 | Hepatocellular Carcinoma | 28.5 ± 3.1 |
| MCF-7 | Breast Cancer | 35.1 ± 4.5 |
| HUVEC | Normal Endothelial | > 100 |
Table 2: Effect of CPI-3 on Ca2+-Induced Mitochondrial Swelling
| Treatment | Concentration (µM) | Rate of Absorbance Decrease (mOD/min) ± SD | % Inhibition of Swelling |
|---|---|---|---|
| Vehicle Control | - | 35.4 ± 2.9 | 0% |
| CPI-3 | 1 | 25.1 ± 2.1 | 29.1% |
| CPI-3 | 5 | 12.3 ± 1.5 | 65.3% |
| CPI-3 | 10 | 5.8 ± 0.9 | 83.6% |
| Cyclosporin A (Control) | 1 | 4.2 ± 0.7 | 88.1% |
Table 3: Cell Death Analysis in Jurkat Cells Treated with CPI-3 (24h)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| CPI-3 (15 µM) | 48.2 ± 4.5 | 35.7 ± 3.3 | 16.1 ± 2.9 |
| Staurosporine (1 µM) | 10.3 ± 3.2 | 65.8 ± 5.1 | 23.9 ± 4.7 |
References
- 1. Novel Cyclophilin Inhibitor Decreases Cell Proliferation and Tumor Growth in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 3. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Ciclosporin - Wikipedia [en.wikipedia.org]
- 7. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kosheeka.com [kosheeka.com]
- 10. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecules Targeting the Mitochondrial Permeability Transition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclophilin Inhibitors in HCV Replication Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) is a major global health concern, and the development of effective antiviral therapies is a key research priority. One promising class of host-targeting antivirals is the cyclophilin inhibitors. Cyclophilins, particularly cyclophilin A (CypA), are cellular peptidyl-prolyl isomerases that play a crucial role in the HCV life cycle. CypA interacts with the viral nonstructural protein 5A (NS5A), a key component of the HCV replication complex. This interaction is essential for proper viral RNA replication. By inhibiting the enzymatic activity of CypA, cyclophilin inhibitors disrupt the CypA-NS5A interaction, thereby suppressing HCV replication.
This document provides detailed application notes and protocols for studying the effect of cyclophilin inhibitors on HCV replication in the human hepatoma cell line, Huh-7. While specific data for "Cyclophilin inhibitor 3" is limited, this guide utilizes representative data from well-characterized cyclophilin inhibitors, Alisporivir (DEB025) and SCY-635, to illustrate the principles and methodologies.
Data Presentation: In Vitro Antiviral Activity of Representative Cyclophilin Inhibitors
The following tables summarize the in vitro antiviral activity and cytotoxicity of two well-studied cyclophilin inhibitors, Alisporivir and SCY-635, against HCV in Huh-7 cells. This data is provided as a reference for researchers working with this class of compounds.
Table 1: Anti-HCV Activity of Alisporivir (DEB025) in Huh-7 cells
| HCV Genotype/Replicon | EC50 (µM) | Cell Line | Reference |
| 1b (Con1) | 0.004 | Huh7-Lunet | [1] |
Table 2: Anti-HCV Activity of SCY-635 in Huh-7 cells
| HCV Genotype/Replicon | EC50 (µM) | Cell Line | Reference |
| 1b (Con1) | 0.1 | Huh-7 | [2] |
| 2a (JFH-1) | ~0.3 | Huh-7 | [2] |
Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) data for these specific inhibitors in Huh-7 cells was not available in the provided search results. The Selectivity Index (SI = CC50/EC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Signaling Pathway of Cyclophilin A in HCV Replication
The following diagram illustrates the mechanism of action of cyclophilin inhibitors in the context of HCV replication.
Caption: Mechanism of Cyclophilin A in HCV replication and its inhibition.
Experimental Protocols
HCV Replicon Assay
This protocol describes a method to determine the anti-HCV activity of a cyclophilin inhibitor using a subgenomic HCV replicon system in Huh-7 cells. This assay typically utilizes a replicon expressing a reporter gene, such as luciferase, for ease of quantification.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids
-
G418 (Geneticin) for selection of replicon-containing cells
-
Cyclophilin inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates (white, clear bottom for luminescence reading)
-
Luciferase assay reagent
-
Luminometer
Workflow Diagram:
Caption: Workflow for the HCV replicon inhibition assay.
Procedure:
-
Cell Seeding:
-
Culture Huh-7 cells containing the HCV replicon in DMEM with G418.
-
Trypsinize and resuspend the cells in G418-free medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the cyclophilin inhibitor in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells once with PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cytotoxicity Assay
This protocol is used to determine the cytotoxicity of the cyclophilin inhibitor in Huh-7 cells, which is essential for calculating the selectivity index.
Materials:
-
Huh-7 cells (parental, without replicon)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids
-
Cyclophilin inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates (clear)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer, depending on the reagent)
Workflow Diagram:
Caption: Workflow for the cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well clear plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the cyclophilin inhibitor in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the signal of the treated wells to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the anti-HCV properties of cyclophilin inhibitors in Huh-7 cells. By following these detailed methodologies, scientists can effectively evaluate the potency and cytotoxicity of novel compounds, contributing to the development of new therapeutic strategies against Hepatitis C. The included diagrams provide a clear visualization of the underlying biological pathways and experimental workflows, facilitating a deeper understanding of the research process.
References
Application Notes and Protocols: Cyclophilin Inhibitor 3 in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Cyclophilin Inhibitor 3 (a representative non-immunosuppressive cyclophilin inhibitor) in combination with other antiviral agents. The provided data and protocols are intended to guide researchers in designing and executing experiments to evaluate the synergistic or additive effects of such combination therapies against various viral infections.
Introduction
Cyclophilin inhibitors are a class of drugs that target host-cell cyclophilins, a family of proteins involved in protein folding and trafficking.[1][2] By inhibiting these host factors, which are often co-opted by viruses for their replication, these inhibitors present a novel and attractive antiviral strategy. A key advantage of this host-targeting approach is a potentially higher barrier to the development of viral resistance compared to direct-acting antivirals (DAAs) that target specific viral proteins.[3][4]
Combination therapy, a cornerstone of treatment for many viral diseases like HIV and Hepatitis C (HCV), often leads to improved efficacy, reduced dosages, and a lower likelihood of resistance.[2] This document explores the potential of combining this compound with other antiviral agents, summarizing key quantitative data and providing detailed experimental protocols for in vitro evaluation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of cyclophilin inhibitors alone and in combination with other antiviral agents against various viruses. This data highlights the potential for synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.
Table 1: Antiviral Activity of Cyclosporine (a Cyclophilin Inhibitor) in Combination with Remdesivir against Coronaviruses [5][6]
| Virus | Cell Line | Drug | EC50 (nM) | Combination | Synergy Score (Bliss) |
| HCoV-OC43 | HCT-8 | Remdesivir | 96 ± 34 | - | - |
| Cyclosporine | 2,920 ± 364 | - | - | ||
| Remdesivir + Cyclosporine | - | Synergistic | Not specified | ||
| SARS-CoV-2 | Vero E6 | Remdesivir | 3,962 ± 303 (IFA) | - | - |
| Cyclosporine | 7,213 ± 143 (IFA) | - | - | ||
| Remdesivir + Cyclosporine | - | Synergistic | 43.7 ± 14.9 | ||
| Remdesivir | 291 ± 91 (Plaque Assay) | - | - | ||
| Cyclosporine | 6,767 ± 1,827 (Plaque Assay) | - | - | ||
| Remdesivir + Cyclosporine | - | Synergistic | 46.2 (most synergistic area) |
EC50: Half-maximal effective concentration; IFA: Immunofluorescence Assay.
Table 2: Clinical Efficacy of Alisporivir (a non-immunosuppressive Cyclophilin Inhibitor) in Combination with Pegylated Interferon (Peg-IFN) and Ribavirin (RBV) in HCV Genotype 1 Patients [7][8]
| Treatment Arm | N | Sustained Virological Response (SVR12) |
| Alisporivir (600 mg QD, RGT) + PR | - | 69% (in all ALV groups) |
| Alisporivir (400 mg BID, RGT) + PR (>24 weeks) | - | 90% |
| Placebo + PR | - | 53% |
SVR12: Sustained Virological Response 12 weeks after treatment completion; RGT: Response-Guided Therapy; PR: Pegylated Interferon and Ribavirin.
Table 3: Antiviral Activity of Alisporivir in Combination with Ribavirin in HCV Genotype 2 or 3 Patients (VITAL-1 Study) [4][9]
| Treatment Arm | N | SVR24 (Intent-to-Treat) |
| Alisporivir (1,000 mg QD) | - | 80-85% (range across ALV arms) |
| Alisporivir (600 mg QD) + RBV | - | |
| Alisporivir (800 mg QD) + RBV | - | |
| Alisporivir (600 mg QD) + Peg-IFN | - | |
| Peg-IFN + RBV | 40 | 58% |
SVR24: Sustained Virological Response 24 weeks after treatment completion.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of cyclophilin inhibitors and a general workflow for assessing antiviral synergy.
References
- 1. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Both Cyclophilin Inhibitors and Direct-Acting Antivirals Prevent PKR Activation in HCV-Infected Cells [benthamopenarchives.com]
- 4. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir and Cyclosporine Synergistically Inhibit the Human Coronaviruses OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Remdesivir and Cyclosporine Synergistically Inhibit the Human Coronaviruses OC43 and SARS-CoV-2 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alisporivir plus ribavirin, interferon free or in combination with pegylated interferon, for hepatitis C virus genotype 2 or 3 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclophilin Inhibitors in Protein Folding Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cyclophilin inhibitors for studying protein folding. As "Cyclophilin inhibitor 3" is not a standard nomenclature in publicly available literature, this document will focus on a well-characterized, potent, and non-immunosuppressive cyclophilin inhibitor, Alisporivir (Debio-025) , as a representative example. The principles and protocols described herein are broadly applicable to other cyclophilin inhibitors.
Introduction to Cyclophilins and Protein Folding
Cyclophilins are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1][2] This enzymatic function plays a crucial role in protein folding by catalyzing the slow isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins.[1] By inhibiting cyclophilin PPIase activity, researchers can investigate the role of this isomerization in the folding pathway of specific proteins, dissect complex folding mechanisms, and explore the therapeutic potential of targeting protein folding in various diseases.[1][2] Non-immunosuppressive cyclophilin inhibitors, such as Alisporivir, are particularly valuable tools as they allow for the study of protein folding without the confounding effects of immunosuppression seen with agents like Cyclosporin A.[3][4]
Quantitative Data: Inhibitory Potency of Representative Cyclophilin Inhibitors
The following table summarizes the inhibitory concentrations of various cyclophilin inhibitors against different cyclophilin isoforms and in cell-based antiviral assays, which are often dependent on host cell protein folding machinery.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |
| Alisporivir (Debio-025) | Cyclophilin A | PPIase Inhibition | Potent (nanomolar range) | [3] |
| Hepatitis C Virus (HCV) Genotype 1b Replicon | Cell-based | 0.04 ± 0.01 µM | [5] | |
| SARS-CoV-2 | Cell-based | 0.46 µM | [6] | |
| NIM811 | HCV Replicon | Cell-based | 0.66 µM | [7] |
| SCY-635 | Cyclophilin A | PPIase Inhibition | Nanomolar concentrations | [8] |
| HCV Replicon | Cell-based | ~4-500 nM (dose-dependent) | [9] | |
| Cyclosporin A (CsA) | HCV Replicon | Cell-based | 0.31 ± 0.05 µM | [5] |
Experimental Protocols
In Vitro PPIase Inhibition Assay
This protocol describes a method to measure the inhibition of cyclophilin A's PPIase activity by a test compound, such as Alisporivir. The assay is based on the chymotrypsin-coupled cleavage of a synthetic peptide substrate. The isomerization of the Ala-Pro bond from cis to trans is the rate-limiting step for cleavage by chymotrypsin, and this rate is accelerated by cyclophilin A.
Materials:
-
Human recombinant cyclophilin A (CypA)
-
α-Chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Trifluoroethanol (TFE) containing 0.47 M LiCl
-
Test inhibitor (e.g., Alisporivir) dissolved in DMSO
-
Spectrophotometer capable of reading at 390 nm
Procedure:
-
Prepare Substrate Stock: Dissolve Suc-AAPF-pNA in TFE/LiCl solution to a final concentration of 3 mg/mL. This solution stabilizes the peptide in the cis conformation.
-
Prepare Assay Mixture: In a temperature-controlled cuvette at 10°C, prepare the reaction mixture containing assay buffer, α-chymotrypsin (final concentration ~10 µM), and the desired concentration of the cyclophilin inhibitor (or DMSO for control).
-
Initiate Reaction: Add a small volume of the substrate stock solution to the assay mixture. The final concentration of the substrate should be in the range of 10-50 µM.
-
Enzyme Addition: To start the enzymatic reaction, add human recombinant cyclophilin A to a final concentration of 10-20 nM.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 390 nm for 5-10 minutes. The release of p-nitroaniline from the substrate upon cleavage by chymotrypsin results in an increase in absorbance.
-
Data Analysis: The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot. The inhibitory effect of the test compound is calculated by comparing the rate in the presence of the inhibitor to the rate in the control (DMSO) reaction. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]
In Vitro Luciferase Refolding Assay
This assay is used to assess the effect of cyclophilin inhibitors on the refolding of a denatured model protein, firefly luciferase. The recovery of luciferase activity, measured by light emission, is proportional to the amount of correctly refolded protein.
Materials:
-
Recombinant firefly luciferase
-
Denaturation Buffer: 25 mM Tricine, pH 7.8, 8 mM MgSO4, 0.1 mM EDTA, 1% Triton X-100, 10% glycerol, and 10 mg/mL BSA.
-
Refolding Buffer: Rabbit reticulocyte lysate (RRL) or a buffer containing chaperones (e.g., Hsp70, Hsp40) and an ATP regenerating system.
-
Luciferin substrate
-
Luminometer
-
Test inhibitor (e.g., Alisporivir) dissolved in DMSO
Procedure:
-
Denature Luciferase: Incubate the recombinant firefly luciferase in denaturation buffer at a concentration of approximately 1 mg/mL at 30°C for 30 minutes.
-
Prepare Refolding Reaction: In a luminometer tube, prepare the refolding mixture containing RRL (or chaperone-containing buffer), the ATP regenerating system, and the desired concentration of the cyclophilin inhibitor (or DMSO for control). Pre-incubate at 25°C.
-
Initiate Refolding: Dilute the denatured luciferase 100-fold into the refolding mixture to initiate the refolding process.
-
Measure Luciferase Activity: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), add the luciferin substrate to the reaction mixture and immediately measure the light emission in the luminometer.[11]
-
Data Analysis: The refolding yield is calculated as the percentage of the activity of the refolded luciferase relative to the activity of an equivalent amount of native luciferase. The effect of the cyclophilin inhibitor is determined by comparing the refolding kinetics and yield in the presence and absence of the inhibitor.[12]
Visualizations
Caption: Mechanism of cyclophilin inhibition on protein folding.
Caption: Experimental workflow for the PPIase inhibition assay.
Caption: Experimental workflow for the in vitro luciferase refolding assay.
Caption: Role of Cyclophilin B in the ER stress response.
References
- 1. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
- 6. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. SCY-635, a Novel Nonimmunosuppressive Analog of Cyclosporine That Exhibits Potent Inhibition of Hepatitis C Virus RNA Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effective cotranslational folding of firefly luciferase without chaperones of the Hsp70 family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase Renaturation Assays of Chaperones and Chaperone Antagonists | Springer Nature Experiments [experiments.springernature.com]
Unveiling Cyclophilin A's Secrets: "Cyclophilin Inhibitor 3" as a Potent Chemical Probe
Application Notes and Protocols for Researchers
In the intricate world of cellular signaling and protein folding, Cyclophilin A (CypA) stands out as a multifaceted enzyme implicated in a range of physiological and pathological processes, including viral infections, inflammatory responses, and cancer. To dissect its precise functions, potent and selective chemical probes are indispensable. "Cyclophilin inhibitor 3," a bisamide derivative, has emerged as a valuable tool for interrogating the roles of CypA. This document provides detailed application notes and experimental protocols for utilizing "this compound" as a chemical probe for Cyclophilin A, aimed at researchers, scientists, and drug development professionals.
Introduction to "this compound"
"this compound" (also referred to as compound 7c in associated literature) is a potent inhibitor of Cyclophilin A.[1] Its discovery has provided a valuable non-immunosuppressive tool to study the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA and its implications in various disease models, particularly in the context of Hepatitis C Virus (HCV) replication.[1] Unlike cyclosporin A and its derivatives, which form a ternary complex with CypA and calcineurin leading to immunosuppression, non-immunosuppressive inhibitors like "this compound" allow for the specific investigation of CypA's PPIase activity.[2][3][4][5]
Data Presentation
Quantitative data for "this compound" and the well-characterized inhibitor Cyclosporin A are summarized below for comparative purposes.
| Compound | Target | Assay Type | Potency | Reference |
| This compound | Cyclophilin A | Anti-HCV Activity (EC50) | 4.2 µM | [1] |
| Cyclophilin A | Binding Affinity (K D ) | 3.66 µM | ||
| Cyclosporin A | Cyclophilin A | PPIase Inhibition (IC50) | 10.25 nM | |
| Cyclophilin A | Binding Affinity (K D ) | 6.42 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of "this compound" as a chemical probe for Cyclophilin A.
Cyclophilin A PPIase Inhibition Assay
This assay biochemically quantifies the enzymatic activity of CypA and the inhibitory potential of compounds like "this compound." The most common method is the chymotrypsin-coupled assay.
Principle: CypA catalyzes the cis-to-trans isomerization of a proline-containing peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide). The trans isomer is then rapidly cleaved by chymotrypsin, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm. The rate of p-nitroaniline release is proportional to the PPIase activity.
Materials:
-
Recombinant human Cyclophilin A
-
"this compound" or other test compounds
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
LiCl/Trifluoroethanol (TFE) for substrate solubilization
-
96-well microplate
-
Spectrophotometer capable of reading at 390 nm
Protocol:
-
Prepare a stock solution of the substrate (e.g., 3.8 mM) in a LiCl/TFE solution.
-
Prepare a stock solution of α-chymotrypsin (e.g., 3 mg/mL) in 1 mM HCl.
-
Prepare serial dilutions of "this compound" in the assay buffer. Include a vehicle control (e.g., DMSO).
-
In a 96-well plate pre-cooled to 4°C, add the assay buffer.
-
Add recombinant CypA to a final concentration of 5-10 nM.
-
Add the serially diluted "this compound" or vehicle control to the wells and pre-incubate with CypA for 30-60 minutes at 4°C.
-
To initiate the reaction, add the α-chymotrypsin and the substrate solution to each well.
-
Immediately begin monitoring the absorbance at 390 nm at regular intervals (e.g., every 10 seconds) for 5-10 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.
Workflow for PPIase Inhibition Assay
Caption: Workflow of the chymotrypsin-coupled PPIase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound within a cellular environment.[6] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Materials:
-
Cultured cells expressing Cyclophilin A (e.g., HeLa, Jurkat)
-
"this compound"
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Cyclophilin A antibody
Protocol:
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Treat cells with "this compound" at the desired concentration(s) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) in the cell culture incubator.
-
-
Heating:
-
Harvest the cells and wash with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS with protease inhibitors to a final concentration of 1-5 x 10⁷ cells/mL.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by a suitable method (e.g., three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath, or sonication).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the supernatant.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-Cyclophilin A antibody.
-
Quantify the band intensities.
-
-
Data Interpretation:
-
Plot the percentage of soluble CypA (relative to the unheated control) against the temperature for both the vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
T-Cell Chemotaxis Assay
Extracellular CypA acts as a chemoattractant for various immune cells, including T-cells. This functional cellular assay can be used to assess the effect of "this compound" on CypA-mediated cell migration.
Principle: The Boyden chamber assay is used to measure the migration of cells across a porous membrane towards a chemoattractant. Inhibition of this migration by a compound indicates interference with the chemotactic signaling pathway.
Materials:
-
T-cells (e.g., Jurkat T-cells or primary human CD4+ T-cells)
-
"this compound"
-
Recombinant human Cyclophilin A (as chemoattractant)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for T-cells)
-
Cell culture medium (e.g., RPMI 1640) with low serum or serum-free
-
Cell staining and counting method (e.g., Calcein-AM staining and fluorescence plate reader, or manual counting with a microscope)
Protocol:
-
Cell Preparation:
-
Culture T-cells and harvest them.
-
Wash the cells and resuspend them in serum-free or low-serum medium at a concentration of 1-2 x 10⁶ cells/mL.
-
If using an inhibitor, pre-incubate the cells with "this compound" at various concentrations or a vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
In the lower wells of the Boyden chamber, add the chemoattractant solution (recombinant CypA at an optimal concentration, e.g., 100-200 ng/mL) or control medium.
-
Carefully place the porous membrane over the lower wells.
-
Add the T-cell suspension (pre-incubated with or without the inhibitor) to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the Boyden chamber assembly at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Alternatively, for fluorescent quantification, lyse the migrated cells in the lower chamber and measure the fluorescence if cells were pre-labeled with a fluorescent dye like Calcein-AM.
-
Count the number of migrated cells in several microscopic fields or measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the chemotactic index (fold increase in migration towards the chemoattractant compared to the control medium).
-
Determine the dose-dependent inhibition of chemotaxis by "this compound" and calculate the IC50 value if applicable.
-
Signaling Pathways Involving Cyclophilin A
Cyclophilin A is involved in multiple signaling pathways that regulate diverse cellular processes. Understanding these pathways is crucial for interpreting the functional consequences of CypA inhibition.
1. MAPK/ERK Pathway: Extracellular CypA can bind to its receptor CD147, leading to the activation of the MAPK/ERK signaling cascade. This pathway is involved in cell proliferation, differentiation, and inflammation.
Caption: CypA-mediated activation of the MAPK/ERK signaling pathway.
2. PI3K/Akt Pathway: The interaction of extracellular CypA with CD147 can also activate the PI3K/Akt signaling pathway, which plays a critical role in cell survival, growth, and metabolism.
Caption: CypA-mediated activation of the PI3K/Akt signaling pathway.
3. JAK/STAT Pathway: In certain contexts, CypA can influence the JAK/STAT signaling pathway, which is crucial for cytokine signaling and immune responses.
Caption: Modulation of the JAK/STAT signaling pathway by Cyclophilin A.
4. Abl-Crk Signaling Pathway: Intracellularly, CypA can bind to the adaptor protein CrkII, preventing its inhibitory phosphorylation and thereby promoting cell migration.
Caption: Role of Cyclophilin A in the Abl-Crk signaling pathway promoting cell migration.
By providing a potent and selective means to inhibit Cyclophilin A, "this compound" serves as a critical tool for elucidating the roles of this enzyme in these and other signaling pathways, ultimately advancing our understanding of its function in health and disease.
References
- 1. SAR study of bisamides as cyclophilin a inhibitors for the development of host-targeting therapy for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. From chemical tools to clinical medicines: nonimmunosuppressive cyclophilin inhibitors derived from the cyclosporin and sanglifehrin scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Immunosuppressive Cyclophilin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Cyclophilin Inhibitor 3 (CPI-3) in High-Throughput Screening
Introduction
Cyclophilins (Cyps) are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding, trafficking, and signaling.[1][2] Various cyclophilin isoforms are implicated in a wide range of human diseases. Cyclophilin A (CypA) is a key host factor for the replication of viruses like Hepatitis C Virus (HCV) and coronaviruses.[2][3] Extracellular CypA interacts with the CD147 receptor to promote inflammation and cancer progression.[4][5] In the mitochondria, Cyclophilin D (CypD) is a key regulator of the mitochondrial permeability transition pore (mPTP), whose opening can lead to cell death and is implicated in neurodegenerative diseases and ischemia-reperfusion injury.[2][6]
This profile makes cyclophilins attractive targets for therapeutic intervention.[4] CPI-3 is a novel, non-peptidic, and non-immunosuppressive small-molecule inhibitor designed to potently target key cyclophilin isoforms, including CypA and CypD. Unlike cyclosporine A (CsA), CPI-3 does not form a complex with calcineurin, thus avoiding the immunosuppressive effects associated with traditional cyclophilin inhibitors.[1][7] These application notes provide an overview of CPI-3 and detailed protocols for its evaluation in high-throughput screening (HTS) assays.
Mechanism of Action
The primary mechanism of action for CPI-3 is the direct inhibition of the PPIase catalytic activity of cyclophilins.[8] By binding to the hydrophobic active site of the enzyme, CPI-3 prevents the cis-trans isomerization of proline residues in substrate proteins.[8] This disruption has several therapeutic consequences:
-
Antiviral Activity : In HCV infection, CypA is essential for the function of the viral nonstructural protein 5A (NS5A).[3] CPI-3 blocks the CypA-NS5A interaction, thereby inhibiting the formation of the viral replication complex and halting viral genome synthesis.[9][10]
-
Neuroprotection : By inhibiting CypD in the mitochondria, CPI-3 prevents the opening of the mPTP.[6] This stabilizes mitochondrial function, reduces oxidative stress, and protects cells from apoptosis, offering a therapeutic strategy for conditions like Alzheimer's disease.[11][12]
-
Anti-inflammatory and Anti-cancer Effects : Extracellular CypA can be secreted in response to inflammatory stimuli, where it binds to the CD147 receptor on neighboring cells, activating signaling pathways like ERK1/2 and p38 MAPK that promote cell proliferation and inflammation.[4][5] CPI-3 can inhibit the PPIase activity required for these signaling cascades.[5]
Signaling Pathway: Inhibition of HCV Replication
Caption: CPI-3 inhibits HCV replication by blocking the essential interaction between host CypA and viral NS5A.
Quantitative Data Summary for CPI-3
The following table summarizes the performance of CPI-3 in various biochemical and cell-based assays. Data are representative and intended for comparative purposes.
| Assay Type | Target | Parameter | Value | Notes |
| Biochemical Assays | ||||
| PPIase Inhibition (Chymotrypsin) | Human CypA | IC₅₀ | 45 nM | Measures direct inhibition of enzymatic activity.[4] |
| Human CypD | IC₅₀ | 88 nM | Demonstrates potent activity against the mitochondrial isoform.[12] | |
| Surface Plasmon Resonance (SPR) | Human CypA | K_D | 76 nM | Confirms direct binding and quantifies affinity.[13] |
| Cell-Based Assays | ||||
| HCV Replicon Assay (Genotype 1b) | HCV | EC₅₀ | 0.25 µM | Measures antiviral efficacy in a cellular context.[4] |
| Cytotoxicity Assay (Huh-7 cells) | Host Cell | CC₅₀ | > 50 µM | Indicates low cellular toxicity.[14] |
| Selectivity Index (SI) | HCV/Host | SI (CC₅₀/EC₅₀) | > 200 | High SI suggests a favorable therapeutic window. |
| mPTP Opening Assay (Ca²⁺ overload) | Mitochondria | IC₅₀ | 0.5 µM | Measures protection against mitochondrial pore opening.[1] |
Experimental Protocols
Protocol 1: High-Throughput PPIase Inhibition Assay
This protocol describes a chymotrypsin-coupled absorbance assay in a 384-well format to measure the PPIase activity of CypA and its inhibition by CPI-3. The assay measures the rate at which chymotrypsin cleaves a substrate peptide, which is limited by the rate of cis-to-trans isomerization of an Alanine-Proline bond by CypA.
Materials:
-
Recombinant Human Cyclophilin A (CypA)
-
α-Chymotrypsin
-
Substrate: Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
CPI-3 and control compounds (e.g., CsA)
-
384-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Plating: Prepare serial dilutions of CPI-3 in DMSO. Using an acoustic liquid handler or pintool, transfer 50 nL of each compound dilution into the wells of a 384-well plate. Include wells for positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Preparation: Prepare an enzyme solution by diluting CypA to 20 nM in cold Assay Buffer.
-
Enzyme Addition: Add 10 µL of the CypA enzyme solution to each well (except positive controls, which receive 10 µL of Assay Buffer).
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Substrate-Chymotrypsin Mix: Prepare a reaction-start solution containing 10 µM Suc-AAPF-pNA substrate and 1 mg/mL α-chymotrypsin in Assay Buffer.
-
Initiate Reaction: Add 10 µL of the substrate-chymotrypsin mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 390 nm every 15 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl)).
-
Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
-
HTS Assay Workflow
Caption: A typical high-throughput screening cascade for identifying and validating novel cyclophilin inhibitors.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
This protocol provides a general workflow for confirming the direct binding of hit compounds like CPI-3 to a target cyclophilin (e.g., CypA) using SPR. This assay is crucial for eliminating artifacts from the primary screen and for determining binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Recombinant Human CypA
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (or similar), pH 7.4, with 1-5% DMSO
-
CPI-3 and other hit compounds
Procedure:
-
Chip Preparation: Immobilize recombinant CypA onto the sensor chip surface via standard amine coupling chemistry to a target density of ~5000-10000 Response Units (RU). Leave one flow cell blank as a reference surface.
-
Compound Preparation: Prepare a dilution series of CPI-3 (e.g., 0.1 to 1000 nM) in Running Buffer.
-
Binding Analysis (Multi-cycle kinetics):
-
Association: Inject the lowest concentration of CPI-3 over the reference and target flow cells for a defined period (e.g., 120 seconds).
-
Dissociation: Inject Running Buffer to monitor the dissociation of the compound from the target (e.g., 300 seconds).
-
Regeneration: If necessary, inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove any remaining bound compound.
-
Repeat: Repeat the cycle for all concentrations in the series.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_D = kd/ka).[16]
-
Protocol 3: Cell-Based HCV Replicon Assay
This assay measures the ability of CPI-3 to inhibit HCV replication in human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter
-
Cell Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, G418 (for selection)
-
CPI-3 and control compounds (e.g., Alisporivir)
-
384-well white, solid-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: Seed the Huh-7 replicon cells into 384-well plates at a density of 3,000-5,000 cells per well in 40 µL of medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 50 nL of serially diluted CPI-3 (in DMSO) to the cell plates. Include wells for positive (no-drug) and negative (no-cell) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and the luciferase reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the no-drug control to calculate the percent inhibition of replication.
-
Plot the percent inhibition against compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
A parallel cytotoxicity assay (Protocol 4) should be run to determine the CC₅₀ and calculate the Selectivity Index.
-
Protocol 4: Cytotoxicity Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. It is run in parallel with the functional cell-based assays to assess compound toxicity.
Materials:
-
Huh-7 cells (or the same cell line used in the functional assay)
-
Cell Culture Medium
-
CPI-3 and control compounds
-
384-well white, solid-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Plate cells as described in Protocol 3.
-
Compound Addition: Add compounds at the same concentrations used in the functional assay.
-
Incubation: Incubate for the same duration as the functional assay (e.g., 72 hours).
-
ATP Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the no-drug control to calculate the percent cell viability.
-
Plot percent viability against compound concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
References
- 1. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 2. Fragment-based discovery of a new family of non-peptidic small-molecule cyclophilin inhibitors with potent antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclophilin A: promising target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclophilin D in Mitochondrial Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New cyclophilin D inhibitor rescues mitochondrial and cognitive function in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategy for discovering chemical inhibitors of human cyclophilin a: focused library design, virtual screening, chemical synthesis and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies of Cyclophilin Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilins are a family of ubiquitous enzymes with peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing critical roles in protein folding, cellular signaling, and pathogenesis.[1][2] Their involvement in various diseases, including viral infections, inflammatory disorders, and neurodegeneration, makes them attractive therapeutic targets.[1] Cyclophilin A (CypA) is a key host factor for the replication of several viruses, including Hepatitis C Virus (HCV), and its extracellular form acts as a pro-inflammatory mediator.[3][4][5] Separately, Cyclophilin D (CypD) is a critical regulator of the mitochondrial permeability transition pore (mPTP), and its inhibition can protect against mitochondrial dysfunction-led cell death, a hallmark of many neurodegenerative diseases.[6][7]
Cyclophilin Inhibitor 3 is a potent and selective inhibitor of Cyclophilin A, with demonstrated anti-HCV activity (EC50 of 4.2 μM).[8] These application notes provide detailed protocols and study designs for the preclinical evaluation of this compound in relevant animal models. The following sections outline methodologies to assess its pharmacokinetic profile and its efficacy in models of liver disease, cardiovascular inflammation, and neurodegeneration.
Proposed Mechanisms of Action and Signaling Pathways
Understanding the underlying signaling pathways is crucial for designing robust efficacy studies. This compound is hypothesized to act through at least three distinct mechanisms by targeting different cyclophilin isoforms and their respective pathways.
Antiviral Pathway: Inhibition of CypA-NS5A Interaction
In HCV infection, CypA binds to the viral nonstructural protein 5A (NS5A), an interaction essential for the viral replication complex.[4][5] this compound is expected to competitively bind to the active site of CypA, preventing the CypA-NS5A interaction and thereby halting viral genome replication.[5]
Caption: Proposed antiviral mechanism of this compound.
Anti-Inflammatory Pathway: Inhibition of Extracellular CypA Signaling
Inflammatory stimuli can cause cells to secrete CypA, which then acts as a cytokine by binding to the transmembrane receptor CD147 (also known as EMMPRIN).[3] This interaction triggers downstream signaling cascades, leading to the recruitment of inflammatory cells and increased expression of matrix metalloproteinases (MMPs), contributing to tissue damage and fibrosis.[3][9] this compound, by binding to extracellular CypA, can prevent its interaction with CD147.
Caption: Proposed anti-inflammatory mechanism of this compound.
Neuroprotective Pathway: Inhibition of CypD and the mPTP
In conditions of cellular stress, such as in Alzheimer's disease, mitochondrial calcium overload and oxidative stress trigger the binding of CypD to components of the mPTP.[6][10] This leads to the opening of the pore, dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death.[6][11] Non-immunosuppressive cyclophilin inhibitors can inhibit CypD, preventing mPTP opening and conferring neuroprotection.[12]
Caption: Proposed neuroprotective mechanism of this compound.
Protocol: Pharmacokinetic (PK) Study in Mice
A preliminary PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data will inform dose selection and frequency for subsequent efficacy studies.
Experimental Protocol
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard conditions (12-hour light/dark cycle, ad libitum access to food and water). Acclimatize for at least 7 days.
-
Groups (n=3-4 mice per time point per group):
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Drug Formulation: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Procedure:
-
Administer the compound to each group.
-
Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at predefined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation
Summarize the calculated pharmacokinetic parameters in a table.
| Parameter | Abbreviation | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Maximum Concentration (ng/mL) | Cmax | - | Value |
| Time to Maximum Concentration (h) | Tmax | - | Value |
| Area Under the Curve (ng·h/mL) | AUC(0-t) | Value | Value |
| Area Under the Curve to infinity (ng·h/mL) | AUC(0-inf) | Value | Value |
| Half-life (h) | t1/2 | Value | Value |
| Clearance (L/h/kg) | CL | Value | - |
| Volume of Distribution (L/kg) | Vd | Value | - |
| Oral Bioavailability (%) | F% | - | Calculated Value |
Experimental Workflow
Caption: Workflow for the pharmacokinetic evaluation of this compound.
Efficacy Study 1: Antiviral & Anti-fibrotic Activity in a NASH Model
To model the chronic liver injury and fibrosis characteristic of advanced viral hepatitis, a non-alcoholic steatohepatitis (NASH) model is proposed. Pan-cyclophilin inhibitors have shown efficacy in reducing fibrosis in such models.[2]
Experimental Protocol
-
Model: Western Diet (high fat, high cholesterol) plus low-dose Carbon Tetrachloride (CCl4) induced NASH and fibrosis model.
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
Disease Induction:
-
Feed mice a Western Diet for the entire study duration (e.g., 12 weeks).
-
After 4 weeks of diet, administer CCl4 (e.g., 0.2 µL/g, intraperitoneal) twice weekly for 8 weeks.
-
-
Treatment Groups (n=10-12 per group):
-
Group 1: Vehicle Control (receiving diet/CCl4 and drug vehicle).
-
Group 2: this compound - Low Dose (e.g., 10 mg/kg, daily PO).
-
Group 3: this compound - High Dose (e.g., 40 mg/kg, daily PO).
-
Group 4: Healthy Control (standard chow, no CCl4).
-
-
Procedure:
-
Initiate treatment with this compound concurrently with CCl4 administration (weeks 5-12).
-
Monitor body weight weekly.
-
At the end of the study (week 12), collect blood for serum analysis and harvest liver tissue.
-
-
Endpoints:
-
Primary: Liver histology (H&E for NAFLD Activity Score; Sirius Red/Trichrome for fibrosis quantification).
-
Secondary: Serum ALT/AST levels, liver hydroxyproline content, and gene expression analysis (RT-qPCR) of fibrotic (e.g., Col1a1, α-SMA, TIMP1) and inflammatory (e.g., Tnf-α, Ccl2) markers.
-
Data Presentation
| Group | Serum ALT (U/L) | Liver Fibrosis (% Area) | Col1a1 Expression (Fold Change) |
| Healthy Control | Value ± SEM | Value ± SEM | 1.0 |
| Vehicle Control (NASH) | Value ± SEM | Value ± SEM | Value ± SEM |
| Inhibitor 3 - Low Dose (10 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM |
| Inhibitor 3 - High Dose (40 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM |
Experimental Workflow
Caption: Workflow for the liver disease efficacy study.
Efficacy Study 2: Anti-inflammatory Activity in an Autoimmune Myocarditis Model
This model evaluates the ability of this compound to suppress inflammation and subsequent cardiac remodeling, which is relevant for inflammatory cardiomyopathies.[3][9]
Experimental Protocol
-
Model: Murine cardiac Troponin I (mcTnI)-induced autoimmune myocarditis.
-
Animals: Male A/J mice, 8-10 weeks old (this strain is susceptible to developing severe inflammation and fibrosis in this model).[9]
-
Disease Induction:
-
On Day 0 and Day 7, immunize mice by subcutaneous injection with mcTnI emulsified in Complete Freund's Adjuvant (CFA).
-
-
Treatment Groups (n=10-12 per group):
-
Group 1: Vehicle Control (immunized, treated with vehicle).
-
Group 2: this compound (e.g., 30 mg/kg, daily PO or every other day).
-
Group 3: Healthy Control (no immunization).
-
-
Procedure:
-
Begin treatment on Day 0 and continue for 28 days.
-
Optional: Perform echocardiography at baseline and Day 28 to assess cardiac function (e.g., ejection fraction).
-
At Day 28, collect blood and harvest hearts.
-
-
Endpoints:
-
Primary: Myocardial histology to score inflammation (immune cell infiltration) and fibrosis (Masson's Trichrome).
-
Secondary: Heart weight to body weight ratio, serum cardiac injury markers (e.g., Troponin I), and myocardial expression of inflammatory markers (e.g., MMP-9, IL-6, TNF-α).[3]
-
Data Presentation
| Group | Ejection Fraction (%) | Inflammation Score (0-4) | Fibrosis Score (0-4) | Myocardial MMP-9 (Fold Change) |
| Healthy Control | Value ± SEM | Value ± SEM | Value ± SEM | 1.0 |
| Vehicle Control (Myocarditis) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Inhibitor 3 (30 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Experimental Workflow
Caption: Workflow for the autoimmune myocarditis efficacy study.
Efficacy Study 3: Neuroprotective Activity in an Alzheimer's Disease Model
This study aims to determine if this compound can mitigate cognitive deficits and neuropathology by inhibiting CypD-mediated mitochondrial dysfunction.[6][10]
Experimental Protocol
-
Model: 5XFAD or other suitable amyloid precursor protein (APP) transgenic mouse model of Alzheimer's disease (AD).
-
Animals: Aged matched transgenic and wild-type (WT) littermate controls. Start treatment at an age when pathology begins to develop (e.g., 6 months).
-
Treatment Groups (n=12-15 per group):
-
Group 1: Wild-Type + Vehicle.
-
Group 2: AD Transgenic + Vehicle.
-
Group 3: AD Transgenic + this compound (e.g., 20 mg/kg, daily PO).
-
-
Procedure:
-
Treat mice daily for a chronic period (e.g., 3 months).
-
In the final month of treatment, conduct behavioral testing to assess cognitive function (e.g., Morris Water Maze for spatial memory, Y-maze for working memory).
-
At the end of the study, collect blood and harvest brains.
-
-
Endpoints:
-
Primary: Cognitive performance in behavioral tests (e.g., escape latency in Morris Water Maze).
-
Secondary: Brain histology for amyloid-beta (Aβ) plaque load and neuroinflammation (microgliosis/astrocytosis); biochemical analysis of Aβ levels (ELISA); analysis of mitochondrial function (e.g., respiratory capacity in isolated mitochondria) and synaptic markers (e.g., synaptophysin by Western blot).[10]
-
Data Presentation
| Group | Morris Water Maze (Escape Latency, s) | Brain Aβ42 Levels (pg/mg) | Iba1+ Microglia (cells/mm²) |
| Wild-Type + Vehicle | Value ± SEM | Value ± SEM | Value ± SEM |
| AD Transgenic + Vehicle | Value ± SEM | Value ± SEM | Value ± SEM |
| AD Transgenic + Inhibitor 3 | Value ± SEM | Value ± SEM | Value ± SEM |
Experimental Workflow
Caption: Workflow for the Alzheimer's disease efficacy study.
Data Analysis and Interpretation
For all studies, appropriate statistical analysis is critical. For comparisons between two groups, use a Student's t-test. For comparisons between more than two groups, use a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's). A p-value of <0.05 is typically considered statistically significant. All data should be presented as mean ± standard error of the mean (SEM).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its pharmacokinetic profile and its efficacy in robust animal models of liver disease, cardiovascular inflammation, and neurodegeneration, researchers can thoroughly characterize its therapeutic potential and generate the necessary data to support further development.
References
- 1. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 2. Mice lacking cyclophilin B, but not cyclophilin A, are protected from the development of NASH in a diet and chemical-induced model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Extracellular Cyclophilin A (CyPA) - Inhibitor MM284 Reduces Myocardial Inflammation and Remodeling in a Mouse Model of Troponin I -Induced Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cyclophilin D inhibitor rescues mitochondrial and cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New cyclophilin D inhibitor rescues mitochondrial and cognitive function in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. doaj.org [doaj.org]
- 10. Cyclophilin D deficiency improves mitochondrial function and learning/memory in aging Alzheimer disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Cyclophilin Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and in vivo administration of Cyclophilin Inhibitor 3, a potent and orally bioavailable macrocyclic compound derived from the Sanglifehrin scaffold. This inhibitor has demonstrated significant anti-Hepatitis C Virus (HCV) activity and serves as a valuable tool for interrogating the role of cyclophilin inhibition in various disease models.
Introduction
Cyclophilin inhibitors are a class of compounds that target cyclophilins, a family of peptidyl-prolyl isomerase enzymes involved in protein folding and trafficking. Inhibition of specific cyclophilins, such as Cyclophilin A (CypA) and Cyclophilin D (CypD), has shown therapeutic potential in a range of diseases, including viral infections, inflammatory disorders, and ischemia-reperfusion injury.
This compound, a non-immunosuppressive analog of Sanglifehrin, is a highly potent inhibitor of CypA with a dissociation constant (Kd) of 5 nM.[1] It has been shown to be effective against HCV replication in vitro and exhibits excellent oral bioavailability in preclinical species, making it a promising candidate for in vivo studies.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Cyclophilin A (CypA) Inhibition (Kd) | 5 nM | [1] |
| Anti-HCV 2a Activity (EC50) | 98 nM | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Oral Bioavailability (%) | Reference |
| Rat | Oral | Not Specified | 100% | [1][2] |
| Dog | Oral | Not Specified | 55% | [1][2] |
Signaling Pathways
Cyclophilin inhibitors exert their effects through the modulation of specific signaling pathways. Below are diagrams illustrating the key mechanisms of action.
Experimental Protocols
The following protocols are provided as a guide for the formulation and oral administration of this compound for in vivo studies in rodents.
Formulation Protocol for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral gavage in rats or mice.
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% w/v Carboxymethyl Cellulose (CMC) in deionized water, Corn Oil, or other appropriate vehicle)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Stir plate and magnetic stir bar
-
Volumetric flasks and appropriate glassware
-
pH meter (if applicable)
Procedure:
-
Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of this compound. For many macrocyclic compounds, an aqueous suspension using a suspending agent like CMC is suitable. Alternatively, an oil-based vehicle may be used. It is recommended to perform solubility and stability tests to determine the optimal vehicle.
-
Calculation: Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume. For example, to prepare 10 mL of a 10 mg/mL suspension, 100 mg of the inhibitor is required.
-
Preparation of Vehicle (if using CMC):
-
Weigh the appropriate amount of CMC (e.g., 50 mg for 10 mL of 0.5% CMC).
-
Slowly add the CMC to the deionized water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous.
-
-
Formulation:
-
Weigh the calculated amount of this compound.
-
If preparing a suspension, it is recommended to first wet the powder with a small amount of the vehicle to form a paste. This can be done in a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing or stirring.
-
For a homogenous suspension, use a homogenizer or sonicator if necessary.
-
If preparing a solution, add the inhibitor directly to the vehicle and stir until completely dissolved. Gentle heating may be applied if the compound's stability at elevated temperatures is confirmed.
-
-
Finalization and Storage:
-
Transfer the final formulation to a labeled, light-protected container.
-
Store the formulation under appropriate conditions (e.g., 2-8°C or room temperature) as determined by stability studies.
-
Before each use, ensure the formulation is thoroughly mixed (e.g., by vortexing or stirring) to guarantee dose uniformity, especially for suspensions.
-
In Vivo Oral Administration Protocol (Rat Model)
Objective: To administer the formulated this compound to rats via oral gavage.
Materials:
-
Formulated this compound
-
Wistar or Sprague-Dawley rats (age and weight as per study design)
-
Oral gavage needles (appropriate size for the animal, typically 16-18 gauge with a ball tip for rats)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week prior to the study.
-
Fasting of animals overnight (with access to water) is often recommended before oral dosing to reduce variability in absorption, but this should be determined based on the specific study goals.
-
-
Dose Calculation:
-
Weigh each animal immediately before dosing.
-
Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose (mg/kg). For example, for a 10 mg/kg dose in a 250 g rat using a 10 mg/mL formulation, the volume to administer is 0.25 mL.
-
-
Administration:
-
Ensure the formulation is well-mixed.
-
Draw the calculated volume into the syringe fitted with the gavage needle.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the mouth, passing over the tongue to the back of the pharynx.
-
Advance the needle into the esophagus and down to the stomach. Do not force the needle if resistance is met.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle carefully.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Follow the study-specific timeline for blood sampling, tissue collection, or behavioral assessments.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
References
Application Notes and Protocols: Cyclophilin Inhibitor 3 for Quantitative Viral Load Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin A (CypA) is a cellular peptidyl-prolyl isomerase that plays a crucial role in the replication of a broad range of viruses by assisting in the proper folding and function of viral proteins. As a host factor essential for viral propagation, CypA has emerged as a compelling target for the development of host-targeting antiviral therapies. Cyclophilin inhibitors, by blocking the enzymatic activity of CypA, disrupt critical virus-host interactions necessary for viral replication. This application note details the use of Cyclophilin Inhibitor 3, a potent CypA inhibitor, in conjunction with quantitative PCR (qPCR) to assess its impact on viral load.
This compound , also identified as compound 7c in scientific literature, has demonstrated significant anti-HCV activity with an EC50 of 4.2 μM[1]. By targeting a host protein, this class of inhibitors presents a high barrier to the development of viral resistance, a common challenge with direct-acting antivirals.
These application notes provide a comprehensive overview of the mechanism of action of cyclophilin inhibitors, quantitative data on their efficacy, and detailed protocols for utilizing qPCR to measure viral load in response to treatment with this compound and other related compounds.
Mechanism of Action of Cyclophilin Inhibitors
Cyclophilin inhibitors exert their antiviral effect by disrupting the interaction between the host protein Cyclophilin A (CypA) and viral proteins essential for replication. In the case of Hepatitis C Virus (HCV), CypA binds to the viral nonstructural protein 5A (NS5A). This interaction is critical for the formation of the viral replication complex, a specialized intracellular structure where viral RNA synthesis occurs.
By binding to the active site of CypA, cyclophilin inhibitors prevent its interaction with NS5A. This disruption hinders the proper functioning of the replication complex, ultimately leading to the inhibition of viral RNA synthesis and a reduction in viral load.[2][3][4][5]
Below is a diagram illustrating the signaling pathway and the mechanism of action of cyclophilin inhibitors in the context of HCV replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for Protein Expression Analysis Using Cyclophilin Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding, trafficking, and cellular signaling.[1] Different isoforms, such as Cyclophilin A (CypA), Cyclophilin B (CypB), and Cyclophilin D (CypD), are localized in various cellular compartments and are implicated in a range of pathological conditions, including viral infections, inflammatory diseases, and cancer.[1][2] Consequently, inhibitors of cyclophilins are of significant interest as potential therapeutic agents.
"Cyclophilin inhibitor 3" is a potent inhibitor of Cyclophilin A (CypA) and has demonstrated anti-Hepatitis C Virus (HCV) activity.[3] Western blotting is a fundamental and widely used technique to detect and quantify the expression levels of specific proteins in cell or tissue extracts.[4][5][6] This document provides detailed application notes and protocols for utilizing western blotting to assess the effects of this compound on protein expression.
Core Concepts and Applications
The primary application of western blotting in conjunction with this compound is to investigate the inhibitor's mechanism of action and its downstream effects on cellular pathways. Key applications include:
-
Target Engagement: Confirming the inhibitor's effect on CypA levels or its interaction with target proteins. While "this compound" is an inhibitor, some compounds can also lead to the degradation of their target protein, which can be assessed by western blot.[7]
-
Pathway Analysis: Examining the expression changes of proteins in signaling pathways modulated by CypA. For instance, CypA is known to interact with the HCV nonstructural protein 5A (NS5A), and inhibitors can disrupt this interaction, impacting viral replication.[8][9]
-
Biomarker Discovery: Identifying proteins whose expression levels change upon treatment with the inhibitor, which could serve as biomarkers for drug efficacy.
-
Off-Target Effects: Assessing the inhibitor's impact on the expression of other related proteins to understand its specificity.
Signaling Pathway of Cyclophilin A in HCV Replication
Cyclophilin A is a host factor that is essential for the replication of the Hepatitis C virus. It directly interacts with the viral nonstructural protein 5A (NS5A), a key component of the viral replication complex. This interaction is crucial for the proper folding and function of NS5A, thereby facilitating viral RNA replication. Cyclophilin inhibitors, such as this compound, disrupt the interaction between CypA and NS5A, leading to impaired viral replication.
Experimental Workflow for Western Blot Analysis
The general workflow for analyzing protein expression changes after treatment with this compound involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
The following are detailed protocols for performing a western blot analysis to investigate the effect of this compound on protein expression.
Protocol 1: Sample Preparation from Cell Culture
-
Cell Culture and Treatment :
-
Seed cells (e.g., Huh7 cells harboring an HCV replicon) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).[10]
-
-
Cell Lysis :
-
Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[4][5]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification :
Protocol 2: Western Blotting
-
Sample Preparation for Electrophoresis :
-
SDS-PAGE :
-
Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[11]
-
Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target protein.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.[5]
-
-
Protein Transfer :
-
Blocking :
-
After transfer, wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4][12] This step is critical to prevent non-specific binding of the antibodies.
-
-
Antibody Incubation :
-
Dilute the primary antibody (e.g., anti-CypA, anti-NS5A, or an antibody for a protein of interest) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4][5]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4][6]
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[5][6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging :
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or tubulin) to account for any variations in protein loading.[13]
-
Data Presentation
Quantitative data from western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Protein Expression in HCV-infected Huh7 cells
| Treatment | Concentration (µM) | CypA Expression (Normalized to β-actin) | NS5A Expression (Normalized to β-actin) |
| Vehicle (DMSO) | 0 | 1.00 ± 0.08 | 1.00 ± 0.12 |
| This compound | 1 | 0.98 ± 0.06 | 0.75 ± 0.09* |
| This compound | 5 | 1.02 ± 0.09 | 0.42 ± 0.07 |
| This compound | 10 | 0.95 ± 0.11 | 0.18 ± 0.05 |
| Data are represented as mean ± standard deviation from three independent experiments. Statistical significance is denoted as *p < 0.05 and **p < 0.01 compared to the vehicle control. |
Note: The data in the table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Concluding Remarks
Western blotting is an indispensable tool for elucidating the molecular mechanisms of novel therapeutic agents like this compound. By following these detailed protocols and application notes, researchers can effectively analyze the inhibitor's impact on protein expression, contributing to a deeper understanding of its biological activity and therapeutic potential. Careful experimental design, including appropriate controls and data normalization, is paramount for obtaining reliable and reproducible results.
References
- 1. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Cyclosporin A-Based PROTACs Can Deplete Abundant Cellular Cyclophilin A without Suppressing T Cell Activation [mdpi.com]
- 8. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7tmantibodies.com [7tmantibodies.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Cyclophilin A Antibodies | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Cyclophilin Inhibitor (Alisporivir as a representative example)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the cyclophilin inhibitor Alisporivir. Due to its hydrophobic nature, solubility can be a key challenge during experimental setup. This guide offers practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Alisporivir and what is its primary mechanism of action?
A1: Alisporivir (also known as Debio 025) is a non-immunosuppressive analog of cyclosporine A that potently inhibits cyclophilins.[1][2][3] Its primary mechanism of action is the inhibition of cyclophilin A (CypA), a host cell protein that is co-opted by some viruses, such as Hepatitis C Virus (HCV), for their replication.[4][5][6][7] By binding to CypA, Alisporivir prevents this interaction and disrupts the viral life cycle.[7] Additionally, Alisporivir can inhibit cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP), which is involved in some forms of cell death.[3][8][9][10][11]
Q2: I am observing precipitation of Alisporivir in my aqueous cell culture medium. What could be the cause?
A2: Alisporivir is a highly hydrophobic molecule with poor aqueous solubility. Precipitation in aqueous media is a common issue and can be caused by several factors:
-
High final concentration: The concentration of Alisporivir in your final working solution may exceed its solubility limit in the aqueous medium.
-
Improper initial dissolution: The initial stock solution in an organic solvent might not have been prepared correctly or may have been stored improperly, leading to precipitation upon dilution.
-
Use of old or water-absorbed organic solvent: Using an organic solvent (like DMSO) that has absorbed moisture can reduce its ability to dissolve Alisporivir effectively.[12]
-
Temperature changes: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
Q3: What are the recommended solvents for preparing Alisporivir stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Alisporivir.[12][13][14] It is crucial to use fresh, anhydrous DMSO to ensure optimal solubility.[12]
Q4: Are there any general strategies to improve the solubility of hydrophobic compounds like Alisporivir for in vitro and in vivo studies?
A4: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble drugs:
-
Co-solvents: Using a mixture of solvents can improve solubility. For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80.[12][15]
-
Use of surfactants: Surfactants can help to keep hydrophobic compounds in solution.[16][17]
-
pH adjustment: Modifying the pH of the solution can sometimes improve the solubility of ionizable compounds.[17][18]
-
Solid dispersion: This involves dispersing the drug in a hydrophilic matrix to improve its dissolution rate and solubility.[16]
-
Particle size reduction: Decreasing the particle size, for instance through micronization, increases the surface area and can improve the dissolution rate.[18][19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous media | - Final concentration is too high.- Shock precipitation due to rapid dilution. | - Lower the final concentration of Alisporivir in the working solution.- Perform a serial dilution, adding the stock solution to the aqueous medium slowly while vortexing.- Warm the aqueous medium slightly (e.g., to 37°C) before adding the stock solution. |
| Cloudiness or precipitation in the stock solution | - The stock solution is too concentrated.- The DMSO used was not anhydrous.- Improper storage leading to crystallization. | - Gently warm the stock solution at 37°C and vortex to redissolve.- Prepare a fresh stock solution using new, anhydrous DMSO.- Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14] |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Precipitation of the compound during the experiment. | - Visually inspect all solutions for any signs of precipitation before use.- Centrifuge the working solution at low speed and check for a pellet to ensure no undissolved compound is present.- Consider using a formulation with co-solvents or surfactants for better stability in your experimental system. |
| Difficulty dissolving Alisporivir for in vivo administration | - High dose volume required with low solubility. | - Prepare a formulation using co-solvents. A common formulation involves dissolving the compound in a vehicle containing DMSO, PEG300, Tween-80, and saline or corn oil.[12][15] |
Quantitative Data
Table 1: Solubility of Alisporivir
| Solvent | Concentration | Notes | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (82.19 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [12][14] |
| Saline with co-solvents (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) | ≥ 2.62 mg/mL (2.15 mM) | This formulation is suitable for in vivo use. The solution should be clear. | [15] |
| Saline with co-solvents (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (2.05 mM) | An alternative formulation for in vivo administration yielding a clear solution. | [15] |
| Corn oil with DMSO (5% DMSO in corn oil) | Suitable for preparing a 5 mg/mL stock for dilution in corn oil. | The final mixed solution should be used immediately. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Alisporivir Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out the required amount of Alisporivir powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 1.217 mg of Alisporivir.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the Alisporivir is completely dissolved. Gentle warming at 37°C can aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[14]
-
Protocol 2: Preparation of Alisporivir Working Solution for Cell Culture
-
Materials:
-
10 mM Alisporivir stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM Alisporivir stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 1 mL of cell culture medium.
-
Add the Alisporivir stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Use the working solution immediately after preparation.
-
Visualization
Signaling Pathway: Inhibition of the Mitochondrial Permeability Transition Pore (mPTP) by Alisporivir
Caption: Alisporivir inhibits Cyclophilin D, preventing mPTP opening and subsequent cell death.
References
- 1. Alisporivir - Wikipedia [en.wikipedia.org]
- 2. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisporivir | C63H113N11O12 | CID 11513676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mattsnelson.com [mattsnelson.com]
- 11. Targeting cyclophilin D and the mitochondrial permeability transition enhances beta-cell survival and prevents diabetes in Pdx1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medkoo.com [medkoo.com]
- 14. glpbio.com [glpbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. ijpbr.in [ijpbr.in]
Technical Support Center: Off-Target Kinase Inhibition Profile of Cyclophilin Inhibitor CPI-X
Welcome to the technical support center for CPI-X. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the off-target kinase inhibition profile of the novel cyclophilin inhibitor, CPI-X. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of CPI-X?
A1: CPI-X is a potent inhibitor of cyclophilin A (CypA) with a high affinity, thereby disrupting protein folding and cellular signaling pathways that are dependent on CypA's peptidyl-prolyl cis-trans isomerase activity.
Q2: Why is it important to characterize the off-target kinase profile of CPI-X?
A2: While CPI-X is designed for high selectivity towards cyclophilins, it is crucial to understand its potential interactions with other protein families, such as kinases. Off-target kinase inhibition can lead to unexpected cellular effects, toxicity, or even synergistic therapeutic outcomes. A comprehensive kinase inhibition profile is essential for a thorough understanding of the compound's mechanism of action and for predicting its safety and efficacy in preclinical and clinical studies.
Q3: How was the off-target kinase inhibition profile of CPI-X determined?
A3: The kinase inhibition profile of CPI-X was determined using a combination of in vitro biochemical assays and cell-based assays. A broad panel of recombinant human kinases was screened to identify direct inhibitory activity, and subsequent cell-based assays were used to confirm these findings in a more physiological context.
Q4: What are the major off-target kinases inhibited by CPI-X?
A4: Based on our screening panel, CPI-X has shown inhibitory activity against a small number of kinases at concentrations relevant to its therapeutic window. The most significant off-target interactions are detailed in the data table below.
Quantitative Data: Off-Target Kinase Inhibition Profile of CPI-X
The following table summarizes the in vitro kinase inhibition data for CPI-X against a panel of 400+ human kinases. Only kinases with significant inhibition are listed.
| Kinase Target | Assay Type | CPI-X IC50 (nM) | ATP Concentration (µM) |
| Primary Target | |||
| Cyclophilin A | PPIase Assay | 5 | N/A |
| Off-Target Kinases | |||
| SRC | TR-FRET | 1,200 | 10 |
| LCK | ADP-Glo | 2,500 | 10 |
| FYN | LanthaScreen | 3,100 | 15 |
| BTK | Kinase-Glo | 5,800 | 10 |
| JAK3 | Z'-LYTE | >10,000 | 100 |
Troubleshooting Guide
Issue 1: High variability in IC50 values for off-target kinases.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Ensure that CPI-X is fully solubilized in the assay buffer. Visually inspect for any precipitation. It is recommended to prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Inconsistent ATP Concentration.
-
Troubleshooting Step: Verify the final ATP concentration in the assay. Since CPI-X may be an ATP-competitive inhibitor for its off-target kinases, variations in ATP levels will significantly affect the IC50 values.
-
-
Possible Cause 3: Enzyme Instability.
-
Troubleshooting Step: Ensure that the recombinant kinase is stable and active throughout the experiment. Use freshly thawed enzyme from a reputable vendor and keep it on ice.
-
Issue 2: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause 1: Cell Permeability.
-
Troubleshooting Step: CPI-X may have poor cell permeability, leading to a weaker effect in cell-based assays compared to biochemical assays. Consider performing cell permeability assays to assess compound uptake.
-
-
Possible Cause 2: Cellular ATP Concentration.
-
Troubleshooting Step: The high intracellular ATP concentration (mM range) can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value in cell-based assays.
-
-
Possible Cause 3: Efflux Pumps.
-
Troubleshooting Step: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
-
Issue 3: No inhibition observed for a previously reported off-target kinase.
-
Possible Cause 1: Different Assay Formats.
-
Possible Cause 2: Inactive Kinase.
-
Troubleshooting Step: Confirm the activity of the kinase using a known potent inhibitor as a positive control.
-
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CPI-X in 100% DMSO.
-
Serially dilute CPI-X in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the recombinant kinase (e.g., SRC) and a suitable substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer at 2x the final desired concentration.
-
-
Assay Procedure:
-
Add 5 µL of the diluted CPI-X or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the TR-FRET kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each CPI-X concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the CPI-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a T-cell line for LCK) to 70-80% confluency.
-
Treat the cells with varying concentrations of CPI-X or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to activate the target kinase pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percent inhibition of phosphorylation for each CPI-X concentration.
-
Visualizations
Caption: Experimental workflow for in vitro kinase inhibition profiling.
Caption: Hypothetical impact of CPI-X on the T-cell receptor signaling pathway via LCK inhibition.
References
Technical Support Center: Troubleshooting Cyclophilin Inhibitor SPR Binding Artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues and artifacts encountered during Surface Plasmon Resonance (SPR) analysis of "Cyclophilin inhibitor 3" and other small molecule inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format.
Q1: Why is my SPR baseline drifting, noisy, or unstable?
An unstable baseline can prevent accurate measurement of binding responses.[1] This issue can stem from several sources:
-
Air Bubbles: Small air bubbles in the fluidic system are a common cause of spikes and noise in the sensorgram.[2]
-
Buffer Mismatch: Differences between the running buffer and the sample buffer can cause shifts.
-
Temperature Fluctuations: The SPR instrument must be in a temperature-stable environment.[3]
-
Incomplete Surface Regeneration: Residual material on the sensor surface from previous cycles can cause the baseline to drift.[1]
-
Contamination: Contaminated buffers or a dirty sensor surface can lead to a noisy signal.[3]
Solutions:
-
Degas Buffers: Thoroughly degas all buffers and solutions before use to eliminate dissolved air.[3]
-
Equilibrate System: Ensure the system is fully equilibrated with running buffer until a stable baseline is achieved.
-
Optimize Regeneration: Test different regeneration solutions and contact times to ensure the complete removal of the analyte without damaging the immobilized ligand.[1][4]
-
System Maintenance: Perform regular cleaning and maintenance of the instrument's fluidic system as recommended by the manufacturer.[2]
Q2: I'm not seeing any binding signal for my Cyclophilin inhibitor. What's wrong?
A lack of signal change upon analyte injection can be perplexing.[3]
-
Inactive Ligand: The immobilization process may have denatured the Cyclophilin protein or blocked the inhibitor's binding site.[4][5] Amine coupling, for instance, can occur at a lysine residue near the binding pocket, hindering access.[4]
-
Low Ligand Density: Insufficient immobilized Cyclophilin will result in a weak or undetectable signal.[1]
-
Incorrect Analyte Concentration: The concentration of "this compound" may be too low to generate a detectable response.
-
Incompatible Buffer Conditions: The pH or ionic strength of the running buffer may not be optimal for the binding interaction.
Solutions:
-
Change Immobilization Strategy: If using amine coupling, consider a different method like thiol coupling or using a capture-based approach (e.g., His-tag capture) to ensure proper protein orientation and activity.[4][5]
-
Optimize Ligand Density: Perform a titration to find the optimal concentration of Cyclophilin for immobilization.[1]
-
Verify Analyte: Confirm the concentration and purity of your inhibitor stock solution. Test a higher concentration range.
-
Activity Check: Before immobilization, confirm the activity of your Cyclophilin protein with a known binder, such as Cyclosporin A.[6]
Q3: My sensorgram shows a "square" shape or a negative dip. What does this mean?
These shapes are classic indicators of a bulk refractive index mismatch, also known as a "solvent effect."[7]
-
Cause: This occurs when the refractive index of the analyte solution is different from the running buffer.[7] This is common when using solvents like DMSO to dissolve small molecule inhibitors. The SPR instrument detects this change in refractive index, which is not related to a binding event.
Solutions:
-
DMSO Calibration: Prepare your analyte dilutions and a corresponding set of buffer-only solutions with identical DMSO concentrations. Subtracting the buffer-only sensorgrams from the analyte sensorgrams can correct for the bulk effect.
-
Minimize Solvent Concentration: Keep the final concentration of DMSO (or other organic solvents) as low as possible, and ensure it is identical in both the running buffer and the analyte samples.
Q4: I suspect high non-specific binding (NSB). How can I confirm and reduce it?
NSB occurs when the inhibitor binds to the sensor surface itself or a reference surface, inflating the apparent binding response.[1][7]
-
Confirmation: Inject a high concentration of the inhibitor over a deactivated reference channel (a flow cell prepared with the immobilization chemistry but without the Cyclophilin protein).[7] A significant signal in this channel indicates NSB.
Solutions:
-
Add Surfactants: Include a non-ionic surfactant, such as Tween-20 (typically at 0.005% to 0.1%), in the running buffer to minimize hydrophobic interactions with the sensor surface.[4]
-
Increase Buffer Ionic Strength: Increasing the salt concentration (e.g., NaCl up to 500 mM) can reduce non-specific electrostatic interactions.[4]
-
Use Blocking Agents: Ensure the surface is properly blocked after immobilization. Bovine serum albumin (BSA) can also be added to the running buffer to act as a blocking agent.[1][5]
-
Change Sensor Chip: Consider using a sensor chip with a different surface chemistry designed to reduce NSB.[5]
Q5: The association phase of my binding curve looks linear. What is happening?
A linear association phase, rather than the expected exponential curve, is a strong indicator of mass transport limitation.[7]
-
Cause: This artifact occurs when the rate of inhibitor binding to the immobilized Cyclophilin is faster than the rate of its diffusion from the bulk solution to the sensor surface. This is common with high-affinity interactions or high ligand densities.
Solutions:
-
Increase Flow Rate: Perform the experiment at several different flow rates. If the observed association rate increases with the flow rate, the interaction is mass transport limited.[7]
-
Decrease Ligand Density: Reducing the amount of immobilized Cyclophilin will lower the number of available binding sites, making it less likely that diffusion becomes the rate-limiting step.
-
Use a Different Analysis Model: If mass transport effects cannot be eliminated experimentally, use a data analysis model that incorporates a mass transport coefficient.
Quantitative Data Summary
The binding affinity of inhibitors to Cyclophilins can vary significantly. Below is a table summarizing typical affinity values found in the literature for small molecule inhibitors against different Cyclophilin isoforms.
| Inhibitor Class | Cyclophilin Isoform | Reported K_D (Equilibrium Dissociation Constant) | Reference |
| Cyclosporin A (CsA) | Cyclophilin A (CypA) | 18.5 ± 6 nM | [6] |
| Cyclosporin A (CsA) | Cyclophilin D (CypD) | ~12 nM | [6] |
| Non-peptidic small molecule | Cyclophilin D (CypD) | 88.2 nM | [8] |
| Sulfonamide derivative (C-9) | Cyclophilin D (CypD) | 149 nM | [9] |
Table 1: Representative binding affinities for Cyclophilin inhibitors determined by SPR.
Experimental Protocols
Protocol 1: Standard SPR Assay for a Non-Covalent Cyclophilin Inhibitor
This protocol outlines a typical workflow for analyzing the binding of "this compound" to immobilized Cyclophilin A.
-
System Preparation:
-
Prepare running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Add 1-2% DMSO if required for inhibitor solubility, ensuring the same concentration is used throughout.
-
Thoroughly degas all buffers and solutions.
-
Equilibrate the system at a constant temperature (e.g., 25°C).
-
-
Ligand Immobilization (Amine Coupling):
-
Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Inject recombinant human Cyclophilin A (typically 10-50 µg/mL in 10 mM Sodium Acetate, pH 4.5) over the activated surface to reach the desired immobilization level (e.g., 2000-4000 RU).
-
Block any remaining active sites by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.[1]
-
A reference flow cell should be prepared similarly but without injecting the Cyclophilin protein.[4]
-
-
Analyte Binding Analysis:
-
Prepare a serial dilution of "this compound" in running buffer. A typical concentration range might be 0.1 nM to 1 µM. Include several buffer-only (blank) injections.
-
Inject each concentration over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).
-
Set an appropriate association time (e.g., 120-180 seconds) and dissociation time (e.g., 300-600 seconds) to allow for observation of the full binding curve.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound inhibitor. The choice of solution depends on the interaction's nature but can include a short pulse of low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) or a high salt concentration.[4]
-
Test regeneration conditions carefully to ensure they do not denature the immobilized Cyclophilin.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Subtract the average of the blank injections to correct for any systemic drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).[9]
-
Visualizations
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common SPR artifacts.
A decision tree for troubleshooting common SPR experimental artifacts.
SPR Experimental Workflow
This diagram illustrates the key steps and components in a typical SPR experiment for analyzing a Cyclophilin inhibitor.
A schematic of the workflow for an SPR binding analysis experiment.
References
- 1. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 2. Artefacts [sprpages.nl]
- 3. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Discovery of non-peptidic small molecule inhibitors of cyclophilin D as neuroprotective agents in Aβ-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Small Molecule Cyclophilin D Inhibitor for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
"Cyclophilin inhibitor 3" stability in different solvents
Technical Support Center: Cyclophilin Inhibitors
This technical support guide provides information on the stability and handling of cyclophilin inhibitors, with a focus on Cyclosporin A as a representative compound, as a universally recognized "Cyclophilin inhibitor 3" is not described in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Cyclosporin A?
A1: Cyclosporin A is a hydrophobic molecule. It is freely soluble in solvents such as methanol, ethanol, acetone, and chloroform. It is practically insoluble in water and n-hexane.
Q2: How should I store stock solutions of Cyclosporin A?
A2: For short-term storage, stock solutions prepared in solvents like DMSO or ethanol should be stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Q3: My cyclophilin inhibitor precipitated out of solution during my experiment. What should I do?
A3: Precipitation is a common issue when diluting a stock solution (usually in a non-polar organic solvent like DMSO) into an aqueous buffer for biological assays. To troubleshoot this:
-
Increase the final concentration of the organic solvent: Ensure the final concentration of the solvent from your stock solution is sufficient to maintain solubility, but low enough to not affect your experimental system.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Gently sonicating the solution can help to redissolve small amounts of precipitate.
-
Warm the solution: Gently warming the solution to 37°C may help to increase solubility, but be mindful of the compound's stability at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate concentration | Verify the concentration of your stock solution using a spectrophotometer or HPLC. Ensure the compound is fully dissolved before making dilutions. | |
| Loss of compound activity | Instability in aqueous media | Minimize the time the compound is in an aqueous buffer before use. Prepare dilutions immediately before adding to the experiment. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips, especially when working with low concentrations of the inhibitor. | |
| Precipitation in cell culture media | Low solubility in aqueous media | Decrease the final concentration of the inhibitor. Increase the serum concentration in the media if your experiment allows, as serum proteins can help to solubilize hydrophobic compounds. |
Stability of Cyclosporin A in Different Solvents
The following table summarizes the known stability and solubility of Cyclosporin A in various solvents. Note that quantitative stability data, such as half-life, is not always available and can be system-dependent.
| Solvent | Solubility | Known Stability | Storage Recommendation |
| Methanol | Freely soluble | Generally stable for stock solutions. | Store at -20°C to -80°C. |
| Ethanol | Freely soluble | Stable for stock solutions. | Store at -20°C to -80°C. |
| Acetone | Freely soluble | Stable for stock solutions. | Store at -20°C to -80°C. |
| Chloroform | Freely soluble | Use with caution due to potential reactivity. | Store at -20°C to -80°C in a tightly sealed container. |
| DMSO | Soluble | Stable for stock solutions. | Store at -20°C to -80°C. |
| Water | Practically insoluble | Prone to precipitation. Hydrolysis may occur over time. | Avoid storing in aqueous solutions for extended periods. |
| n-Hexane | Practically insoluble | N/A | Not a recommended solvent. |
| Rat Plasma | N/A | Unstable at 37°C, but stable when stored at -20°C. | Prepare fresh for in vitro plasma stability assays. |
Experimental Protocols
Protocol for Assessing Compound Stability in Different Solvents
This protocol outlines a general method for evaluating the stability of a cyclophilin inhibitor in various solvents over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh the cyclophilin inhibitor and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the test solvents (e.g., methanol, ethanol, aqueous buffer).
-
-
Incubation:
-
Aliquot the test solutions into separate vials for each time point.
-
Incubate the vials under desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each test solution.
-
Analyze the samples by HPLC to determine the concentration of the remaining inhibitor.
-
-
Data Analysis:
-
Plot the concentration of the inhibitor versus time for each solvent and storage condition.
-
Calculate the degradation rate and half-life of the inhibitor in each condition.
-
Diagrams
Caption: Workflow for assessing compound stability.
Caption: Cyclophilin A's role in calcineurin signaling.
"Cyclophilin inhibitor 3" inconsistent results in replication assays
Welcome to the Technical Support Center for researchers utilizing cyclophilin inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro replication assays, with a specific focus on understanding and mitigating inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is Cyclophilin Inhibitor 3 (compound 7c) and what is its primary mechanism of action?
A1: this compound, also referred to as compound 7c, is a potent inhibitor of Cyclophilin A (CypA).[1] Its primary antiviral mechanism of action, particularly against viruses like Hepatitis C Virus (HCV), involves binding to the host protein CypA and disrupting the crucial interaction between CypA and viral proteins essential for replication, such as the HCV nonstructural protein 5A (NS5A).[2][3] This disruption ultimately hinders the formation of the viral replication complex.
Q2: Why am I observing variability in the EC50 values for my cyclophilin inhibitor in different experiments?
A2: Inconsistent EC50 values for cyclophilin inhibitors in replication assays can stem from a variety of factors. These can be broadly categorized into biological and technical variables. Biological factors include the specific cell line used, as different cell types can have varying levels of cyclophilin expression, and the genetic diversity of the viral strain, which can influence its dependency on cyclophilins for replication.[4][5][6][7] Technical factors can range from the specific replication assay employed (e.g., replicon assays vs. infectious virus systems), passage number of cells, to variations in experimental conditions such as incubation time and seeding density.[8][9][10]
Q3: Can cyclophilin inhibitors affect host cell signaling pathways other than the direct interaction with viral proteins?
A3: Yes. Cyclophilin inhibitors, particularly cyclosporin A and its derivatives, can modulate host cell signaling pathways. For instance, the complex of a cyclophilin inhibitor and cyclophilin can inhibit calcineurin, a phosphatase involved in T-cell activation.[2] This can lead to downstream effects on transcription factors like NF-AT (Nuclear Factor of Activated T-cells). Additionally, cyclophilin A itself has been shown to interact with and regulate components of the innate immune response, such as the NF-κB and interferon signaling pathways.[11][12][13][14][15][16] Inhibition of CypA can therefore indirectly impact the cellular antiviral response.
Troubleshooting Guide: Inconsistent Results in Replication Assays
This guide provides a structured approach to troubleshooting inconsistent antiviral activity of cyclophilin inhibitors.
Problem 1: High Variability in EC50 Values Across Experiments
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Cell Line Heterogeneity | Ensure consistent use of the same cell line and passage number. Different cell lines (e.g., Huh7, Vero) can yield different EC50 values for the same compound due to variations in cyclophilin expression or other host factors.[4] If possible, periodically re-start cultures from a frozen, low-passage stock. |
| Viral Strain/Isolate Differences | The genetic makeup of the virus can significantly impact its susceptibility to host-targeting agents.[5][6][7] Confirm the identity and genotype of your viral stock. If using different viral isolates, be aware that this can be a source of variability. |
| Assay Method and Readout | Different assay formats (e.g., cytopathic effect [CPE] assay, plaque reduction assay, qPCR-based replicon assay, luciferase reporter assay) measure different aspects of viral replication and can have varying sensitivity and dynamic range.[5][17] Ensure you are using a consistent assay protocol and that the chosen readout is appropriate for your experimental question. |
| Compound Stability and Storage | Improper storage or repeated freeze-thaw cycles of the inhibitor can lead to degradation and loss of potency. Store the compound according to the manufacturer's instructions, typically as aliquots at -20°C or -80°C. |
| Inconsistent Cell Seeding Density | Variations in the number of cells seeded per well can affect the multiplicity of infection (MOI) and the overall health of the cell monolayer, leading to inconsistent results.[10] Use a cell counter to ensure accurate and consistent cell seeding. |
| Cytotoxicity of the Inhibitor | If the inhibitor is cytotoxic at concentrations close to its EC50, this can confound the interpretation of antiviral activity. Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on uninfected cells to determine the 50% cytotoxic concentration (CC50).[18] A high selectivity index (SI = CC50/EC50) is desirable.[18] |
Problem 2: No or Low Potency Observed
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Assay Conditions | Optimize assay parameters such as MOI, incubation time, and compound treatment duration. For some viruses and cell lines, a longer incubation period may be necessary to observe a significant cytopathic effect or replication signal. |
| Low Expression of Target Cyclophilin | The target cyclophilin (e.g., CypA) may be expressed at low levels in the chosen cell line. Confirm CypA expression via Western blot or qPCR. Consider using a cell line known to support robust replication of the virus of interest. |
| Viral Resistance | Although less common with host-targeting antivirals, prolonged exposure to the inhibitor can lead to the selection of resistant viral variants.[19] If resistance is suspected, sequence the relevant viral genes to check for mutations. |
| Inhibitor Inactivity | Verify the identity and purity of your cyclophilin inhibitor. If possible, test its activity in a cell-free assay, such as a PPIase inhibition assay, to confirm its biochemical potency. |
Quantitative Data Summary
The following table presents a summary of reported EC50 and CC50 values for various cyclophilin inhibitors to illustrate the potential for variability based on the compound, virus, and cell line used.
| Inhibitor | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (7c) | HCV (replicon) | Huh7 | 4.2 | >100 | >23.8 | [1] |
| Alisporivir (DEB025) | MERS-CoV | Vero | 3.6 | 26.4 | 7.3 | [4] |
| Alisporivir (DEB025) | MERS-CoV | Huh7 | 3.4 | 43.8 | 12.9 | [4] |
| Alisporivir (DEB025) | HCV (replicon, WT) | Huh 9-13 | 0.04 | Not Reported | Not Reported | [9] |
| Alisporivir (DEB025) | HCV (replicon, DEB025 resistant) | Huh 9-13 | 0.44 | Not Reported | Not Reported | [9] |
| SCY-635 | HCV (replicon) | Huh7 | 0.08 - 0.12 (in presence of 0-40% human serum) | >25 | >208 | [10] |
| Cyclosporin A (CsA) | SARS-CoV-2 | Vero E6 | 3.5 | Not Reported | Not Reported |
Key Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol is adapted from a high-throughput screening format and can be scaled down for smaller experiments.
1. Cell Seeding:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Trypsinize and resuspend cells in complete DMEM.
-
Seed cells in a 96-well or 384-well white, clear-bottom plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C with 5% CO2.
2. Compound Addition:
-
Prepare serial dilutions of the cyclophilin inhibitor in DMSO. A 10-point, 3-fold dilution series is common.
-
Add the diluted compounds to the cell plates. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Include appropriate controls: vehicle control (DMSO only) and a positive control (a known HCV inhibitor).
3. Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
4. Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add a luciferase substrate solution (e.g., Steady-Glo®) to each well.
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the EC50 value.
HIV-1 p24 Antigen ELISA
This protocol outlines the general steps for quantifying HIV-1 p24 antigen in culture supernatants as a measure of viral replication.
1. Sample Collection:
-
Culture target cells (e.g., TZM-bl, Jurkat) and infect with HIV-1.
-
Treat the infected cells with serial dilutions of the cyclophilin inhibitor.
-
At various time points post-infection (e.g., 48, 72 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to pellet any cells or debris.
2. ELISA Procedure:
-
Coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 5% BSA) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected supernatants and a standard curve of recombinant p24 antigen to the wells.
-
Incubate for 2 hours at 37°C.
-
Wash the plate.
-
Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at 37°C.
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
3. Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Generate a standard curve from the recombinant p24 antigen.
-
Calculate the concentration of p24 in the culture supernatants based on the standard curve.
-
Determine the EC50 of the cyclophilin inhibitor by plotting the percentage of p24 inhibition against the log of the inhibitor concentration.
Visualizations
Caption: A generalized workflow for in vitro antiviral replication assays.
Caption: Mechanism of action of cyclophilin inhibitors and their impact on host signaling pathways.
References
- 1. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 4. Alisporivir inhibits MERS- and SARS-coronavirus replication in cell culture, but not SARS-coronavirus infection in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What underlies inconsistent results in clinical trials for COVID-19 drugs?: IU News [news.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cyclophilin J limits inflammation through the blockage of ubiquitin chain sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
- 10. SCY-635, a Novel Nonimmunosuppressive Analog of Cyclosporine That Exhibits Potent Inhibition of Hepatitis C Virus RNA Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclophilin inhibitors reduce phosphorylation of RNA-dependent protein kinase to restore expression of IFN-stimulated genes in HCV-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclophilin A (CypA) Interacts with NF-κB Subunit, p65/RelA, and Contributes to NF-κB Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of cyclophilin B in activation of interferon regulatory factor-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclophilin A-regulated ubiquitination is critical for RIG-I-mediated antiviral immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Repurposing of cyclophilin A inhibitors as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclophilin Inhibitors and Drug Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of cyclophilin inhibitors, with a focus on understanding and investigating the potential for drug resistance. For the purpose of this guide, we will use Alisporivir (DEB025), a well-characterized cyclophilin A inhibitor, as a representative example to address experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cyclophilin inhibitors like Alisporivir?
A1: Cyclophilin inhibitors, such as Alisporivir, are host-targeting antivirals.[1] They function by binding to the active site of host cyclophilin A (CypA), a cellular enzyme called a peptidyl-prolyl isomerase.[2][3] This binding event prevents the interaction between CypA and viral proteins, such as the NS5A protein of the Hepatitis C Virus (HCV).[2][4][5] The disruption of the CypA-NS5A complex interferes with viral RNA replication and the formation of the viral replication complex, also known as the membranous web.[2][5][6]
Q2: How does the potential for drug resistance to cyclophilin inhibitors compare to direct-acting antivirals (DAAs)?
A2: Cyclophilin inhibitors generally have a high barrier to the development of viral resistance compared to DAAs that target viral enzymes directly.[1][4][7] The selection of resistant viral variants in vitro takes significantly longer for cyclophilin inhibitors (months) than for DAAs (weeks).[4][7] Furthermore, the level of resistance conferred by mutations is typically low to moderate for cyclophilin inhibitors, whereas single mutations can confer high-level resistance to many DAAs.[1][4]
Q3: What genetic changes are associated with resistance to cyclophilin inhibitors?
A3: Resistance to cyclophilin inhibitors is primarily associated with multiple mutations in the viral genome, not in the host cyclophilin protein.[1][8][9] For HCV, these mutations are most commonly found in domain II of the NS5A protein.[1][8][9] A single mutation, such as D320E in NS5A of genotype 1b, may confer a low level of resistance.[7][10] However, a combination of multiple NS5A mutations is typically required to achieve a significant level of resistance.[8][9]
Q4: Do mutations conferring resistance to cyclophilin inhibitors affect the binding of the inhibitor to cyclophilin A?
A4: No, the resistance mutations identified in the viral NS5A protein do not prevent the cyclophilin inhibitor from binding to its host target, cyclophilin A.[8][9] Alisporivir can still effectively disrupt the interaction between CypA and the mutated NS5A protein.[7][8] The resistance mechanism is thought to involve a reduced dependency of the virus on CypA for its replication.[7]
Q5: Is there cross-resistance between cyclophilin inhibitors and direct-acting antivirals?
A5: No, there is generally no cross-resistance observed.[1] Viruses carrying mutations that confer resistance to cyclophilin inhibitors remain sensitive to direct-acting antivirals, and vice-versa.[1][7] This makes combination therapies a potentially effective strategy.
Troubleshooting Guides
Problem 1: Difficulty in Generating Resistant Viral Replicons in Cell Culture
Possible Cause & Solution:
-
High Genetic Barrier to Resistance: The inherent nature of host-targeting cyclophilin inhibitors results in a high barrier to resistance.
-
Suboptimal Inhibitor Concentration: The concentration of the cyclophilin inhibitor may be too high, leading to complete inhibition of replication and preventing the emergence of any resistant clones.
-
Troubleshooting Step: Perform a dose-response curve to determine the EC50 and EC90 values. Use a concentration for selection that is stringent enough to inhibit the wild-type virus but allows for the potential outgrowth of resistant variants (e.g., 2-5x EC50).
-
-
Low Viral Titer or Replicon Efficiency: The starting viral population may not have enough genetic diversity for resistant variants to be present.
-
Troubleshooting Step: Ensure you are using a high-titer virus stock or a replicon cell line with robust replication. Consider starting with a larger population of cells to increase the probability of selecting pre-existing resistant variants.
-
Problem 2: Observed Resistance is Low-Fold and Not Substantial
Possible Cause & Solution:
-
Single Mutation Emergence: Initial resistance is often conferred by a single mutation (e.g., D320E in HCV NS5A) which only provides a low level of resistance (e.g., 2-4 fold).[1][7]
-
Fitness Cost of Resistance Mutations: The mutations conferring resistance may come with a fitness cost to the virus, limiting the level of resistance that can be achieved.
-
Troubleshooting Step: Characterize the replication capacity of the selected resistant variants in the absence of the inhibitor. Compare their growth kinetics to the wild-type virus to assess any fitness defects.
-
Experimental Protocols
Protocol 1: In Vitro Selection of Resistant Viral Replicons
-
Cell Seeding: Plate cells containing the viral replicon (e.g., Huh-7 cells with an HCV replicon) in appropriate culture vessels.
-
Inhibitor Addition: After 24 hours, replace the medium with fresh medium containing the cyclophilin inhibitor at a concentration of 2-5 times the EC50 value.
-
Passaging: Passage the cells every 3-5 days, maintaining the selective pressure by including the inhibitor in the culture medium.
-
Monitoring: Monitor the cells for signs of viral replication rebound (e.g., reporter gene expression, viral RNA levels by RT-qPCR).
-
Dose Escalation: If replication rebounds, you can choose to increase the inhibitor concentration to select for higher-level resistance.
-
Clonal Isolation: Once a resistant cell population is established, isolate individual cell clones by limiting dilution.
-
Genotypic Analysis: Extract viral RNA from the resistant clones and sequence the relevant viral genes (e.g., NS5A for HCV) to identify mutations.
-
Phenotypic Analysis: Characterize the resistance level of the identified mutants by performing dose-response assays and comparing their EC50 values to the wild-type replicon.
Protocol 2: Cyclophilin A-NS5A Co-Immunoprecipitation Assay
-
Cell Lysis: Lyse cells expressing both Cyclophilin A and the viral NS5A protein (wild-type or mutant) in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for NS5A overnight at 4°C.
-
Bead Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both NS5A and Cyclophilin A to detect the co-immunoprecipitation.
-
Inhibitor Treatment: To test the effect of the inhibitor, treat the cells with the desired concentration of the cyclophilin inhibitor for a specified time before lysis and repeat the co-immunoprecipitation.
Quantitative Data Summary
Table 1: In Vitro Resistance Profile of Alisporivir against HCV Genotype 1b
| Viral Variant | Key Mutation(s) | Fold-Change in EC50 vs. Wild-Type | Reference |
| Wild-Type | None | 1.0 | [7] |
| DEB025-res | D320E in NS5A | 3.9 | [7][10] |
| Multi-mutant | Multiple mutations in NS5A | >17 | [1] |
Table 2: Comparison of Time to Emergence of Resistance
| Drug Class | Example Drug | Time to In Vitro Resistance | Reference |
| Cyclophilin Inhibitor | Alisporivir | 3-6 months | [4][7] |
| Protease/Polymerase Inhibitor | Various DAAs | 2-3 weeks | [4][7] |
Visualizations
Caption: Mechanism of action of a cyclophilin inhibitor.
Caption: Workflow for selecting resistant viral replicons.
Caption: Logical flow of resistance development.
References
- 1. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 4. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of HCV replication by cyclophilin antagonists is linked to replication fitness and occurs by inhibition of membranous web formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
- 8. Multiple Mutations in Hepatitis C Virus NS5A Domain II Are Required To Confer a Significant Level of Resistance to Alisporivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
"Cyclophilin inhibitor 3" assay interference and mitigation
Disclaimer: The designation "Cyclophilin inhibitor 3" does not correspond to a universally recognized scientific nomenclature. This guide provides troubleshooting and frequently asked questions for assays involving cyclophilin inhibitors in general. The principles and methodologies described here are applicable to a broad range of cyclophilin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common types of assays used to screen for and characterize cyclophilin inhibitors?
Researchers typically employ a multi-step assay cascade to identify and characterize cyclophilin inhibitors. This process often begins with high-throughput screening (HTS) to identify initial hits, followed by more detailed secondary and tertiary assays to confirm activity, determine selectivity, and elucidate the mechanism of action.
Commonly used assays include:
-
Peptidyl-Prolyl Isomerase (PPIase) Activity Assays: These are enzymatic assays that measure the ability of an inhibitor to block the cis-trans isomerization of a proline-containing peptide substrate. A common method involves a chymotrypsin-coupled assay where the cleavage of the trans-isomer of the substrate is monitored spectrophotometrically.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to directly measure the binding affinity of a compound to a cyclophilin protein. These assays are crucial for confirming direct interaction and determining binding kinetics.
-
Cell-Based Assays: These assays assess the effect of the inhibitor in a cellular context. Examples include cytotoxicity assays to evaluate off-target effects and functional assays that measure the inhibition of a specific cyclophilin-dependent pathway, such as viral replication for anti-HCV inhibitors.[1][2]
-
Selectivity Assays: It is important to determine if an inhibitor is specific for a particular cyclophilin isoform (e.g., CypA, CypB, CypD). This is often done by testing the compound against a panel of different cyclophilin proteins in PPIase or binding assays.
Q2: What are the major sources of interference in cyclophilin inhibitor assays?
Assay interference can lead to false-positive or false-negative results. Key sources of interference include:
-
Compound Autofluorescence: In fluorescence-based assays, the intrinsic fluorescence of a test compound can mask the signal from the assay probe, leading to inaccurate readings.
-
Compound Precipitation: Poorly soluble compounds may precipitate in the assay buffer, causing light scattering that can be misinterpreted as a signal in absorbance-based assays.
-
Non-specific Binding: Compounds can bind to surfaces of the assay plate or to other proteins in the assay mixture, reducing their effective concentration and leading to underestimated potency.
-
Reactivity with Assay Components: Some compounds may react directly with assay reagents, such as chymotrypsin in the coupled PPIase assay, leading to false inhibition.
-
Cytotoxicity: In cell-based assays, compound toxicity can lead to a decrease in the measured signal that is not related to the specific inhibition of the cyclophilin target.
Q3: How can I mitigate assay interference?
Several strategies can be employed to identify and mitigate assay interference:
-
Counter-screens: Running assays in the absence of the target enzyme can help identify compounds that interfere with the detection system.
-
Orthogonal Assays: Confirming hits using a different assay format that relies on a different detection principle (e.g., confirming a hit from a fluorescence-based assay with an SPR-based binding assay) can help rule out artifacts.
-
Solubility Assessment: Measuring the solubility of compounds in the assay buffer can help identify those prone to precipitation.
-
Visual Inspection: Microscopic examination of assay plates can help detect compound precipitation.
-
Detergent Addition: Including a low concentration of a non-ionic detergent like Tween-20 in the assay buffer can help reduce non-specific binding.
-
Cytotoxicity Profiling: For cell-based assays, it is essential to determine the cytotoxic concentration of the compounds in parallel to the functional assay.
Troubleshooting Guides
Problem 1: High variability or poor Z'-factor in a PPIase assay.
The Z'-factor is a statistical measure of the quality of a high-throughput assay. A low Z'-factor indicates high variability and a small dynamic range, making it difficult to distinguish true hits from noise.
| Potential Cause | Troubleshooting Step |
| Enzyme Instability | Ensure the cyclophilin enzyme is properly stored and handled. Use fresh enzyme dilutions for each experiment. |
| Substrate Degradation | Prepare fresh substrate solutions and protect them from light if they are light-sensitive. |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use automated liquid handlers for HTS to minimize pipetting errors. |
| Temperature Fluctuations | Ensure that all assay components are at the same temperature before starting the reaction. Use a temperature-controlled plate reader. |
| Assay Drift | Run positive and negative controls on every plate to monitor for assay drift over time. |
Problem 2: Hit compound from a primary screen is not active in a secondary binding assay.
This is a common issue in drug discovery and often points to assay interference in the primary screen.
| Potential Cause | Troubleshooting Step |
| False Positive in Primary Screen | The compound may be an assay artifact. Refer to the mitigation strategies for assay interference mentioned in the FAQs. |
| Indirect Inhibition | The compound might not be a direct binder but could be affecting the enzyme's activity indirectly in the primary assay. |
| Different Assay Conditions | Differences in buffer composition, pH, or temperature between the primary and secondary assays can affect compound activity. |
| Low Affinity Binder | The compound may have a weak affinity that is below the detection limit of the secondary assay. |
Experimental Protocols
Protocol 1: Chymotrypsin-Coupled PPIase Inhibition Assay
This assay measures the PPIase activity of cyclophilins by monitoring the chymotrypsin-mediated cleavage of a peptide substrate.
Materials:
-
Recombinant human cyclophilin A (CypA)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) substrate
-
α-Chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Suc-AAPF-pNA in DMSO.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Add 2 µL of test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 20 µL of CypA solution (e.g., 50 nM final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate/chymotrypsin mixture (e.g., 10 µM Suc-AAPF-pNA and 20 µM α-chymotrypsin final concentrations).
-
Immediately start monitoring the absorbance at 390 nm every 30 seconds for 10 minutes using a plate reader.
-
The rate of the reaction is proportional to the PPIase activity. Calculate the percent inhibition for each compound.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This assay is used to determine the concentration at which a compound becomes toxic to cells.
Materials:
-
Human cell line (e.g., Huh7 for HCV studies)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well white, clear-bottom microplate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Treat the cells with a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) for 48 hours. Include a DMSO-only control.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Data Presentation
Table 1: Potency of Known Cyclophilin Inhibitors
| Inhibitor | Target Cyclophilin | IC50 (nM) | Assay Type | Reference |
| Cyclosporin A | CypA | 6 | PPIase Assay | [2] |
| Alisporivir (DEB025) | CypA | 0.4 | PPIase Assay | [1] |
| NIM811 | CypA | 1.2 | PPIase Assay | [1] |
| SCY-635 | CypA | 10 | PPIase Assay | [1] |
Visualizations
Caption: A typical experimental workflow for cyclophilin inhibitor discovery.
Caption: A troubleshooting decision tree for a high signal in an inhibitor screen.
Caption: Simplified signaling pathway showing cyclophilin A's role in viral replication and its inhibition.
References
Technical Support Center: Synthesis of Cyclophilin Inhibitors
Welcome to the technical support center for the synthesis of macrocyclic cyclophilin inhibitors. This resource is designed for researchers, chemists, and process development professionals facing the challenges of scaling up complex syntheses from the lab bench to pilot or manufacturing scale. The following guides address common issues encountered during the synthesis of macrocyclic peptide-based inhibitors, such as those derived from cyclosporine or sanglifehrin scaffolds.
Troubleshooting Guide
This section addresses specific problems that can arise during the scale-up of your synthesis campaign.
Question: Why has the yield of my macrocyclization step decreased significantly upon scale-up?
Answer: This is a common and critical challenge when moving from milligram to multi-gram or kilogram scale.[1][2] The decrease in yield is often attributable to a shift in reaction kinetics that favors intermolecular side reactions (dimerization, polymerization) over the desired intramolecular cyclization.
-
Potential Cause 1: Ineffective High-Dilution Conditions. At lab scale, it's easier to maintain the very low concentrations required to favor intramolecular reactions. On a larger scale, maintaining homogenous high dilution is difficult. Localized high concentrations of the linear peptide can occur at the point of reagent addition, leading to oligomerization.
-
Solution 1a: Syringe Pump and Feed Vessel Strategy. Do not add the linear peptide precursor in one portion. Instead, use a syringe pump to slowly add a solution of the linear peptide to a large, well-stirred volume of solvent containing the coupling or cyclization reagents. A second syringe pump can be used to simultaneously add the reagent solution to maintain a constant, low concentration of all reactants.
-
Solution 1b: Optimize Solvent Volume. The required solvent volume will increase significantly. While it may seem excessive, scaling the solvent volume proportionally to the reactants is crucial for maintaining high-dilution conditions.
-
Potential Cause 2: Inefficient Mixing. In large reactors, inefficient stirring can create "hot spots" of high concentration, even with slow addition.
-
Solution 2: Reactor & Impeller Choice. Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine) and stirring speed to ensure rapid homogenization of the added reagents. Baffles within the reactor are critical to prevent vortexing and promote effective mixing.
-
Potential Cause 3: Impurities in the Linear Precursor. Small amounts of impurities (e.g., residual solvents, unreacted starting materials) are often tolerated at a small scale but can have a significant impact on large-scale reactions by interfering with catalysts or promoting side reactions.
-
Solution 3: Precursor Purification. Implement a robust purification step for the linear peptide precursor before the cyclization step. This could involve flash chromatography, crystallization, or precipitation to ensure high purity (>95%).
Question: My final product is difficult to purify at a large scale using standard silica gel chromatography. What are the alternatives?
Answer: Purifying large, flexible macrocycles with polar backbones is a significant bottleneck.[3][4] Traditional chromatography is often not economically or practically feasible for multi-kilogram quantities.
-
Potential Cause 1: Unsuitable Stationary Phase. Silica gel can lead to poor resolution, low loading capacity, and irreversible adsorption for complex peptides.
-
Solution 1: Reversed-Phase Chromatography. Large-scale reversed-phase chromatography (e.g., using C18-functionalized silica) is often more effective for these types of molecules. While expensive, it offers better resolution and recovery.
-
Potential Cause 2: Over-reliance on Chromatography. The goal of a scalable process is to minimize chromatography.
-
Solution 2a: Crystallization/Precipitation. Investigate different solvent/anti-solvent systems to induce crystallization or selective precipitation of the final product or a key intermediate. This is the most cost-effective and scalable purification method. Seeding with pure crystals may be required to induce crystallization.
-
Solution 2b: Integrated Purification Strategies. Employ a multi-step purification process. For example, an initial precipitation or liquid-liquid extraction can remove bulk impurities, followed by a final "polishing" step using a more advanced technique.[3]
-
Potential Cause 3: Inefficient High-Throughput Methods. For very large scales, even standard liquid chromatography can be too slow.
-
Solution 3: Advanced Chromatography Techniques. Explore methods like Supercritical Fluid Chromatography (SFC) or High-Speed Counter-Current Chromatography (HSCCC).[3][5] SFC, in particular, has been shown to be effective for the large-scale purification of macrocyclic peptides, offering high throughput and reduced solvent consumption.[3][4][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of macrocyclic peptide inhibitors?
A1: Key safety concerns include:
-
Thermal Runaway: Many coupling reactions (e.g., using HATU, HOBt) and deprotection steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal hazard evaluation (e.g., using Reaction Calorimetry) is essential to understand the reaction's thermal profile and implement appropriate cooling controls.
-
Reagent Handling: Large quantities of hazardous reagents (e.g., strong acids like TFA for deprotection, flammable solvents) require specialized handling procedures, personal protective equipment (PPE), and engineered controls (e.g., fume hoods, closed-transfer systems).
-
Waste Management: Large-scale synthesis generates significant chemical waste, which must be managed and disposed of according to environmental regulations.[2]
Q2: Are there specific analytical techniques that are critical for monitoring a scaled-up synthesis?
A2: Yes, robust process analytical technology (PAT) is crucial. While TLC may suffice for lab-scale monitoring, scale-up requires more quantitative methods:
-
HPLC/UPLC: This is the workhorse for monitoring reaction completion, identifying impurity formation, and determining product purity. In-process control (IPC) checks using HPLC are essential at each step.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is vital for confirming the identity of the desired product and tracking the formation of byproducts, such as dimers or oligomers in the macrocyclization step.
-
NMR Spectroscopy: While not an in-process tool, high-field NMR is essential for the definitive structural confirmation of the final product and key intermediates.
Q3: My cyclophilin inhibitor is based on a natural product like cyclosporine. Is a fully synthetic or semi-synthetic route better for scale-up?
A3: This is a key strategic decision.
-
Semi-synthesis: Starting from the natural product (e.g., modifying cyclosporine A to produce a non-immunosuppressive analog like NIM811) can be advantageous as the complex macrocyclic core is already formed.[7][8][9] This significantly shortens the synthesis. However, it is limited by the availability of the starting natural product and the types of chemical modifications that can be made without destroying the core.[10]
-
Total synthesis: A fully synthetic route offers maximum flexibility to create novel structures and optimize properties.[11][12] However, it is often much longer and presents more significant scale-up challenges, particularly in assembling the linear precursor and performing the key macrocyclization step efficiently.[13] For commercial manufacturing, a highly optimized, convergent total synthesis is often the ultimate goal.
Data Presentation
Table 1: Comparison of Macrocyclization Yield at Lab vs. Pilot Scale
This table illustrates a typical scenario for a head-to-tail macrolactamization reaction, highlighting the challenges of scaling up.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Linear Precursor Input | 1.0 g | 1000 g | Purity of input material becomes more critical at a larger scale. |
| Solvent Volume | 2 L (0.5 g/L) | 2500 L (0.4 g/L) | Maintaining high dilution is paramount to minimize intermolecular side reactions.[13] |
| Addition Time | 4 hours | 10 hours | Slower addition rate helps maintain low concentrations and control exotherms. |
| Reaction Temperature | 25°C | 25°C ± 2°C | Requires a reactor with efficient cooling to manage potential exotherms from coupling reagents. |
| Yield (Desired Monomer) | 65% | 40% | Drop in yield is often due to increased formation of dimers and oligomers. |
| Yield (Dimer/Oligomer) | ~15% | ~45% | Inefficient mixing and localized high concentrations favor these side products. |
| Purification Method | Prep-HPLC | Crystallization / Large-Scale RP-HPLC | Lab-scale purification is not viable for manufacturing; a scalable method must be developed.[3] |
Experimental Protocols
Protocol: Scaled-Up Ring-Closing Metathesis (RCM) for Macrocyclization
This protocol provides a methodology for a key macrocyclization step, a common strategy for forming the macrocyclic core of novel cyclophilin inhibitors.[12]
Objective: To perform a 100 g scale Ring-Closing Metathesis reaction to form the macrocyclic precursor of Inhibitor 3.
Materials:
-
Linear Diene Precursor (MW ~950 g/mol , 100 g)
-
Grubbs II Catalyst (5 mol%)
-
Degassed Toluene (400 L)
-
Argon gas supply
-
500 L glass-lined reactor with mechanical stirrer, condenser, and two addition funnels/pumps.
Procedure:
-
Reactor Preparation: The 500 L reactor is thoroughly cleaned, dried, and purged with Argon for at least 4 hours to ensure an inert atmosphere.
-
Solvent Charging: 200 L of degassed toluene is charged to the reactor. The solvent is heated to 80°C while maintaining a slow Argon purge.
-
Reagent Preparation:
-
Solution A: The linear diene precursor (100 g) is dissolved in 100 L of degassed toluene in a separate vessel under Argon.
-
Solution B: The Grubbs II catalyst is dissolved in 100 L of degassed toluene in a separate vessel under Argon.
-
-
Slow Addition:
-
Using a programmable pump, Solution A is added to the heated, stirring toluene in the main reactor over a period of 8 hours.
-
Simultaneously, using a separate pump, Solution B is added to the reactor over a period of 8.5 hours (starting with Solution A and finishing 30 minutes after). The simultaneous, slow addition maintains a constant, low concentration of both substrate and catalyst.
-
-
Reaction Monitoring: The reaction is monitored every 2 hours by taking a small aliquot (under Argon) and analyzing it by LC-MS to check for the disappearance of the starting material and the appearance of the product peak.
-
Reaction Completion & Quench: After the addition is complete, the reaction is stirred at 80°C for an additional 2 hours. Once LC-MS confirms >95% conversion, the reaction is cooled to room temperature. The catalyst is quenched by adding a scavenger resin or a suitable quenching agent (e.g., triphenylphosphine).
-
Work-up: The solvent is removed under reduced pressure. The resulting crude oil is then taken up in a minimal amount of solvent (e.g., DCM) and passed through a silica plug to remove the majority of the ruthenium catalyst residue.
-
Purification: The crude product is purified via large-scale reversed-phase column chromatography or by developing a crystallization procedure to yield the final macrocycle.
Visualizations
Signaling Pathway and Experimental Diagrams
Caption: Mechanism of action for a competitive cyclophilin inhibitor.
Caption: General synthesis workflow highlighting critical scale-up steps.
Caption: Troubleshooting flowchart for low yield in macrocyclization.
References
- 1. Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 3. Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of macrocyclic components from Penicillium fermentation broth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Alisporivir - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocycle-based PROTACs selectively degrade cyclophilin A and inhibit HIV-1 and HCV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of peptide-based macrocyclic cyclophilin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
"Cyclophilin inhibitor 3" interpreting unexpected experimental data
Welcome to the technical support center for Cyclophilin Inhibitor 3 (CPI-3). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental data and troubleshoot common issues encountered when working with CPI-3.
Product Overview: this compound (CPI-3)
This compound (CPI-3) is a potent and selective, non-immunosuppressive inhibitor of Cyclophilin D (CypD). CypD is a mitochondrial-specific peptidyl-prolyl cis-trans isomerase that is a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2] Under conditions of cellular stress, such as high calcium levels and oxidative stress, CypD facilitates the opening of the mPTP.[3][4] This leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors, ultimately causing cell death.[5] CPI-3 is designed to prevent mPTP opening by inhibiting CypD, making it a valuable tool for studying and potentially treating pathologies involving mPTP-mediated cell death, such as ischemia-reperfusion injury.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CPI-3?
A1: CPI-3 selectively binds to and inhibits the peptidyl-prolyl isomerase (PPIase) activity of mitochondrial Cyclophilin D (CypD).[2][4] This inhibition prevents CypD from promoting the opening of the mitochondrial permeability transition pore (mPTP) in response to stimuli like calcium overload and oxidative stress.[3][6]
Q2: Is CPI-3 expected to be immunosuppressive like Cyclosporin A (CsA)?
A2: No. Unlike Cyclosporin A, which forms a complex with Cyclophilin A to inhibit calcineurin and suppress T-cell activation, CPI-3 is a non-immunosuppressive derivative.[7][8] It has been engineered to have high selectivity for CypD and minimal affinity for the Cyclophilin A-calcineurin complex, thus avoiding immunosuppressive side effects.[1][8]
Q3: In what experimental models is CPI-3 expected to be most effective?
A3: CPI-3 is expected to be most effective in models where cell death is driven by the opening of the mPTP. This is common in models of ischemia-reperfusion injury, some forms of neurodegeneration, and cell death induced by calcium overload or severe oxidative stress.[4][7]
Q4: What is the difference between Cyclophilin A (CypA) and Cyclophilin D (CypD)?
A4: CypA is the most abundant cyclophilin, located primarily in the cytosol, and is the target for the immunosuppressive effects of Cyclosporin A.[1][8] CypD is located exclusively in the mitochondrial matrix and is the primary target of CPI-3.[1][2] While both are enzymes, they are involved in distinct cellular pathways.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific experimental issues in a question-and-answer format.
Scenario 1: Unexpected Cytotoxicity or Lack of Protection
Question: I am treating my cells with CPI-3 to protect them from a toxic stimulus, but I'm observing no protective effect, or in some cases, increased cell death. Why is this happening?
Answer: This unexpected outcome can arise from several factors:
-
mPTP-Independent Cell Death Pathway: The stimulus you are using may be inducing cell death through a pathway that does not involve the mitochondrial permeability transition pore. For example, apoptosis triggered by the Bcl-2 family of proteins can lead to mitochondrial outer membrane permeabilization (MOMP) without requiring mPTP opening.[5] CPI-3 will not be effective in such cases.
-
Off-Target Effects at High Concentrations: While designed for selectivity, at concentrations significantly above the effective dose (EC50), CPI-3 could have off-target effects on other cellular processes, such as mitochondrial respiration or other signaling pathways, which could be toxic.[9]
-
Context-Dependent Role of CypD: The role of CypD can be complex. In some cell types, particularly certain cancer cells, baseline mPTP activity or CypD function may be important for metabolic homeostasis.[2] Inhibiting this function could disrupt cellular metabolism and reduce viability.
Recommendations:
-
Confirm the Mechanism: Use a positive control known to induce mPTP-dependent death (e.g., ionomycin + FCCP or H₂O₂ in the presence of high calcium).
-
Dose-Response Curve: Perform a careful dose-response analysis to distinguish between a lack of efficacy and off-target toxicity at high concentrations.
-
Assess Mitochondrial Health: Measure mitochondrial membrane potential (e.g., with TMRE or JC-1) and oxygen consumption rates to check for unexpected effects on mitochondrial function.
Table 1: Hypothetical Efficacy of CPI-3 Against Different Cell Death Stimuli
| Stimulus | Primary Death Pathway | Expected CPI-3 Efficacy | Observed Result (Example) | Interpretation |
| Ca²⁺ Ionophore + Oxidative Stress | mPTP-dependent Necrosis | High Protection | Cell viability increased by 80% | On-target effect |
| Staurosporine (1 µM) | Intrinsic Apoptosis (Bax/Bak) | Low to No Protection | Cell viability increased by <5% | Cell death is mPTP-independent |
| CPI-3 (50x EC50) alone | Off-target effects | N/A | Cell viability decreased by 30% | Off-target toxicity |
Signaling Pathway Analysis: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target pathways of CPI-3.
Scenario 2: Inconsistent Results in Mitochondrial Assays
Question: I am using isolated mitochondria to measure the effect of CPI-3 on the Calcium Retention Capacity (CRC), but my results are highly variable between experiments. What is causing this?
Answer: The Calcium Retention Capacity (CRC) assay is a powerful tool but is sensitive to several experimental variables. Inconsistency often points to issues with mitochondrial quality or assay conditions.
-
Mitochondrial Integrity: The quality of your isolated mitochondria is paramount. Poorly coupled or damaged mitochondria will have a low membrane potential and will be unable to sequester calcium effectively, leading to premature mPTP opening and a low CRC, even without a stimulus.
-
Buffer Composition: The components of your assay buffer are critical. The choice of respiratory substrates (e.g., glutamate/malate vs. succinate) can influence the baseline mitochondrial membrane potential and ROS production, affecting mPTP sensitivity. The absence of key components like inorganic phosphate (Pi) or ADP can also alter results.
-
Calcium Pulse Rate and Concentration: The size and frequency of the calcium pulses used to challenge the mitochondria can significantly impact the measured CRC. Rapid, large pulses can overwhelm the mitochondria's uptake machinery, while slow, small pulses may not provide a sufficient challenge.
Recommendations:
-
Quality Control: Always perform quality control on your mitochondrial preparation. Measure the Respiratory Control Ratio (RCR) using an oxygen electrode. An RCR value >4 with Complex I substrates is generally considered a sign of healthy, well-coupled mitochondria.
-
Standardize Controls: Always include a vehicle control (DMSO) and a positive control inhibitor (e.g., Cyclosporin A).[10] This helps normalize data and confirms the assay is working as expected.
-
Optimize Assay Conditions: Systematically optimize buffer components, pH, and the calcium challenge protocol for your specific model system and stick to a consistent protocol.
Experimental Workflow: Troubleshooting the CRC Assay
Caption: A logical workflow for troubleshooting CRC assay variability.
Key Experimental Protocol: Calcium Retention Capacity (CRC) Assay
This protocol provides a method to assess mPTP opening in isolated mitochondria by measuring their capacity to sequester pulses of Ca²⁺ before the pore opens.[10]
Objective: To quantify the amount of Ca²⁺ required to trigger mPTP opening in the presence or absence of CPI-3.
Materials:
-
Isolated mitochondria (resuspended in Mannitol and Sucrose Buffer - MSB)
-
CRC Assay Buffer: 125 mM KCl, 10 mM Tris-MOPS, 2 mM K₂HPO₄, 1 mM MgCl₂, 10 µM EGTA, pH 7.25.
-
Respiratory Substrates: 5 mM Glutamate, 5 mM Malate.
-
Calcium-sensitive dye: 0.5 µM Calcium Green-5N.
-
CaCl₂ standard solution (e.g., 1 mM).
-
CPI-3 and vehicle control (DMSO).
-
Fluorometer with cuvette stirring, capable of excitation/emission at ~506/532 nm.
Procedure:
-
Preparation: Set the fluorometer to the correct excitation/emission wavelengths and maintain the cuvette holder at a constant temperature (e.g., 25°C).
-
Assay Setup: To a stirred cuvette, add 2 mL of CRC Assay Buffer. Add the respiratory substrates (glutamate/malate) and the Calcium Green-5N dye.
-
Mitochondrial Energization: Add isolated mitochondria to a final concentration of 0.5 mg/mL. Allow the fluorescence signal to stabilize as the mitochondria energize and take up any residual Ca²⁺ from the buffer.
-
Compound Addition: Add CPI-3 or vehicle (DMSO) to the desired final concentration. Incubate for 2-3 minutes.
-
Calcium Challenge: Begin adding known amounts of CaCl₂ (e.g., 10 nmoles per pulse) every 60 seconds.
-
Monitoring: With each Ca²⁺ pulse, you will observe a sharp increase in fluorescence, followed by a decrease as the energized mitochondria sequester the Ca²⁺ into the matrix.
-
mPTP Opening: Continue adding Ca²⁺ pulses until the mitochondria fail to sequester the added Ca²⁺, resulting in a large, sustained increase in extra-mitochondrial fluorescence. This point signifies the opening of the mPTP.
-
Data Analysis: Calculate the total amount of CaCl₂ added (in nmol) before the large, sustained fluorescence increase. Normalize this value to the amount of mitochondrial protein used (nmol Ca²⁺/mg protein). Compare the CRC values between the vehicle- and CPI-3-treated groups. A successful inhibitor like CPI-3 should significantly increase the CRC.
Table 2: Example CRC Assay Data
| Treatment Group | Mitochondrial Protein (mg) | Total Ca²⁺ Added (nmol) | Calculated CRC (nmol/mg) |
| Vehicle (DMSO) | 0.5 | 80 | 160 |
| CPI-3 (1 µM) | 0.5 | 210 | 420 |
| Cyclosporin A (1 µM) | 0.5 | 225 | 450 |
References
- 1. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 2. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 3. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function [mdpi.com]
- 4. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophilin-D promotes the mitochondrial permeability transition but has opposite effects on apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of permeability transition pore opening by mitochondrial STAT3 and its role in myocardial ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
"Cyclophilin inhibitor 3" addressing batch-to-batch variability
Welcome to the technical support center for Cyclophilin Inhibitor 3 (CPI-3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CPI-3 in your experiments and to help troubleshoot common issues, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (CPI-3)?
A1: this compound (CPI-3) is a potent, non-immunosuppressive analog of cyclosporin A. Its primary mechanism of action is the inhibition of cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase (PPIase).[1][2] By binding to the active site of CypA, CPI-3 prevents the interaction between CypA and viral proteins that are essential for the replication of certain viruses, such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] Specifically, it disrupts the CypA-NS5A interaction in HCV and the CypA-capsid interaction in HIV-1.[1][2]
Q2: How should I store and handle CPI-3?
A2: For optimal stability, CPI-3 should be stored as a solid at -20°C. For short-term use, it can be stored at 4°C. When preparing stock solutions, it is recommended to use anhydrous solvents like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Q3: In which experimental systems can I use CPI-3?
A3: CPI-3 is effective in various in vitro and cell-based assays. It has been shown to inhibit viral replication in co-culture models of human hepatocytes and CD4+ T-lymphocytes for HCV and HIV-1, respectively.[1][2] It is also active against drug-resistant variants of both viruses.[2][3] Key assays include the CypA PPIase activity assay, HCV replicon assays, and HIV-1 p24 antigen assays.
Addressing Batch-to-Batch Variability
Batch-to-batch variability in the purity and potency of small molecule inhibitors is a common challenge in experimental research.[4] Below is a summary of typical quality control data for different batches of CPI-3 to help you assess the potential impact on your experiments.
Table 1: Representative Quality Control Data for CPI-3 Batches
| Batch Number | Purity (%) (by HPLC) | Potency (IC50 in nM) vs. CypA PPIase Activity | Potency (EC50 in nM) in HCV Replicon Assay | Potency (EC50 in nM) in HIV-1 p24 Assay |
| CPI-3-001 | 99.2 | 1.8 ± 0.6 | 5.1 ± 0.9 | 12.3 ± 2.1 |
| CPI-3-002 | 98.5 | 2.1 ± 0.5 | 6.2 ± 1.1 | 14.8 ± 2.5 |
| CPI-3-003 | 99.5 | 1.7 ± 0.4 | 4.9 ± 0.8 | 11.9 ± 1.9 |
| CPI-3-004 | 97.8 | 2.5 ± 0.7 | 7.5 ± 1.5 | 18.2 ± 3.1 |
Note: Data are representative and intended for illustrative purposes. Always refer to the certificate of analysis provided with your specific batch.
Troubleshooting Guides
Issue 1: Inconsistent results or lower than expected potency.
Q: I am observing significant variability in the IC50/EC50 values of CPI-3 between experiments. What could be the cause?
A: Inconsistent results can stem from several factors. One primary consideration is the potential for batch-to-batch variability in the inhibitor itself.
Troubleshooting Steps:
-
Verify Batch Information: Compare the batch number of the CPI-3 you are using with the data in Table 1 and the certificate of analysis. A lower purity or potency in a specific batch can directly lead to a higher experimental IC50/EC50.
-
Solubility Issues: Ensure that CPI-3 is fully dissolved in your stock solution. Incomplete solubilization is a common source of variability. Briefly vortex and visually inspect for any precipitate before making dilutions.
-
Storage and Handling: Repeated freeze-thaw cycles can degrade the compound. Use freshly prepared aliquots for each experiment.
-
Assay Conditions: Minor variations in cell density, incubation times, or reagent concentrations can impact results. Standardize your protocols and run appropriate controls in every experiment.
Issue 2: Unexpected Cytotoxicity
Q: I am observing cytotoxicity in my cell-based assays at concentrations where CPI-3 should be active but non-toxic. Why is this happening?
A: While CPI-3 is generally characterized by low cytotoxicity, impurities from synthesis or degradation products can sometimes cause unexpected cell death.
Troubleshooting Steps:
-
Purity Check: Refer to the purity data for your batch. Batches with lower purity may contain cytotoxic impurities.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.5%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. It is advisable to perform a dose-response curve to determine the cytotoxic concentration for your specific cell line.
-
Positive Control: Compare the cytotoxicity with that of a well-characterized cyclophilin inhibitor like Alisporivir to see if the effect is specific to your CPI-3 batch.
Experimental Protocols & Visualizations
Mechanism of Action of CPI-3
CPI-3 acts by inhibiting Cyclophilin A (CypA), thereby disrupting essential virus-host interactions required for viral replication.
Protocol 1: Cyclophilin A (CypA) PPIase Activity Assay
This chymotrypsin-coupled assay measures the cis-trans isomerization of a peptide substrate by CypA.
Materials:
-
Recombinant human CypA
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-Chymotrypsin
-
CPI-3 stock solution in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading at 390 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, recombinant CypA (e.g., 25 nM final concentration), and α-chymotrypsin (e.g., 1 µM final concentration).
-
Add serial dilutions of CPI-3 or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the reaction mixture to the wells containing CPI-3 or vehicle and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate (e.g., 50 µM final concentration).
-
Immediately measure the change in absorbance at 390 nm every 10 seconds for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of CPI-3.
-
Determine the IC50 value by plotting the reaction rate against the log of the inhibitor concentration.
Protocol 2: HCV Replicon Assay
This cell-based assay measures the inhibitory effect of CPI-3 on HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., Luciferase).
-
Complete DMEM medium.
-
CPI-3 stock solution in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Allow the cells to adhere overnight.
-
The next day, treat the cells with serial dilutions of CPI-3. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the EC50 value by plotting the luciferase signal against the log of the inhibitor concentration.
-
(Optional) Perform a parallel cytotoxicity assay (e.g., alamarBlue) to determine the CC50 and calculate the selectivity index (CC50/EC50).
Protocol 3: HIV-1 p24 Antigen Assay
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cells as a measure of viral replication.
Materials:
-
CD4+ T-lymphocytes (e.g., PM1 cells) or TZM-bl cells.
-
HIV-1 viral stock (e.g., NL4-3 or JR-CSF).
-
Complete RPMI-1640 medium.
-
CPI-3 stock solution in DMSO.
-
Commercially available HIV-1 p24 ELISA kit.
Procedure:
-
Seed CD4+ T-cells in a 24-well plate.
-
Pre-treat the cells with serial dilutions of CPI-3 for 2 hours.
-
Infect the cells with a known amount of HIV-1.
-
After 24 hours, wash the cells to remove the initial inoculum and add fresh medium containing the corresponding concentrations of CPI-3.
-
Collect the cell culture supernatant at different time points (e.g., day 3, 5, and 7 post-infection).
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's protocol.[5][6]
-
Determine the EC50 value by plotting the p24 concentration against the log of the CPI-3 concentration.
References
- 1. The Novel Cyclophilin Inhibitor CPI-431-32 Concurrently Blocks HCV and HIV-1 Infections via a Similar Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Cyclophilin Inhibitor CPI-431-32 Concurrently Blocks HCV and HIV-1 Infections via a Similar Mechanism of Action | PLOS One [journals.plos.org]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablinc.com [ablinc.com]
- 6. ablinc.com [ablinc.com]
Validation & Comparative
"Cyclophilin inhibitor 3" compared to Alisporivir and NIM811
A Comparative Guide to Cyclophilin Inhibitors: 3 vs. Alisporivir and NIM811
For researchers and professionals in drug development, the landscape of cyclophilin inhibitors offers promising avenues for therapeutic intervention, particularly in antiviral and inflammatory diseases. This guide provides a detailed comparison of a novel bisamide cyclophilin inhibitor, referred to as "Cyclophilin inhibitor 3" (compound 7c), with two well-characterized cyclosporin A analogs, Alisporivir (DEB025) and NIM811.
Introduction to the Compared Cyclophilin Inhibitors
Alisporivir (DEB025) is a non-immunosuppressive cyclosporin A analog that has been the most advanced cyclophilin inhibitor in clinical development, primarily investigated for its potent anti-Hepatitis C Virus (HCV) activity.[1][2] It functions by binding to cyclophilin A (CypA), a host protein crucial for HCV replication, thereby inhibiting its peptidyl-prolyl isomerase (PPIase) activity.[3][4] This host-targeting mechanism provides a high barrier to viral resistance.[3]
NIM811 is another non-immunosuppressive cyclosporin A derivative that, like Alisporivir, inhibits cyclophilin A.[5][6] It has also been evaluated for its anti-HCV activity and is recognized for its ability to bind to cyclophilins with high affinity.[5][6] However, its clinical development for Hepatitis C was halted as its antiviral effect was considered weaker than that of Alisporivir.[7]
This compound (compound 7c) is a more recently developed, potent, non-peptidic, bisamide inhibitor of cyclophilin A.[8][9] It has demonstrated significant anti-HCV activity in in vitro assays and represents a different chemical scaffold compared to the cyclosporin A-based structures of Alisporivir and NIM811.[8][9]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for the three inhibitors, focusing on their potency against cyclophilin A and their antiviral efficacy against HCV.
Table 1: Inhibition of Cyclophilin A PPIase Activity
| Inhibitor | Target | Assay Type | Potency (Ki) | Citation(s) |
| Alisporivir | Cyclophilin A | PPIase Inhibition | 0.34 nM | [10] |
| NIM811 | Cyclophilin A | PPIase Inhibition | 2.1 nM | [11] |
| This compound | Cyclophilin A | Not Specified | Not Reported | [8][9] |
Table 2: Anti-HCV Activity in Replicon Assays
| Inhibitor | Assay Type | Cell Line | HCV Genotype | Potency (EC50/IC50) | Citation(s) |
| Alisporivir | HCV Replicon | Huh-7 derived | 1b | 0.04 µM (EC50) | [2] |
| NIM811 | HCV Replicon | Huh-7 derived | 1b | 0.66 µM (IC50) | [5][6][12] |
| This compound | HCV Replicon | Huh7.5.1 | JFH1-based | 4.2 µM (EC50) | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of action of cyclophilin inhibitors against HCV.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Cyclophilin A Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of cyclophilin A. A common method is the chymotrypsin-coupled assay.
Principle: Cyclophilin A catalyzes the cis-trans isomerization of a proline-containing peptide substrate. Chymotrypsin specifically cleaves the trans-isomer of the peptide, releasing a chromogenic or fluorogenic molecule. The rate of this release is proportional to the PPIase activity of cyclophilin A.
Materials:
-
Recombinant human cyclophilin A
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)
-
Substrate: Suc-Ala-Ala-Pro-Phe-pNA (for colorimetric assay) or a similar fluorogenic peptide.
-
α-Chymotrypsin
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, cyclophilin A, and the test compound at various concentrations. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate and α-chymotrypsin to the reaction mixture.
-
Immediately monitor the change in absorbance (at ~390 nm for pNA) or fluorescence over time.
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
The percent inhibition is calculated relative to a DMSO control (no inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Hepatitis C Virus (HCV) Replicon Assay
This cell-based assay is used to determine the antiviral efficacy of a compound against HCV replication.
Principle: Hepatoma cell lines (e.g., Huh-7) are engineered to harbor a subgenomic or full-length HCV replicon. This replicon contains a reporter gene (e.g., luciferase) or a selectable marker. The level of reporter gene expression or viral RNA directly correlates with the efficiency of HCV replication.
Materials:
-
HCV replicon-harboring cell line (e.g., Huh7.5.1 cells with a JFH1-based luciferase reporter replicon)
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo, MTS)
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include appropriate controls (e.g., DMSO vehicle, a known HCV inhibitor as a positive control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After incubation, measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
In a parallel plate or in the same well (using multiplexed assays), assess cell viability to determine the cytotoxic concentration (CC50) of the compounds.
-
Calculate the percent inhibition of HCV replication relative to the DMSO control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Alisporivir and NIM811, as derivatives of cyclosporin A, are potent, nanomolar inhibitors of cyclophilin A's PPIase activity, which translates to potent anti-HCV activity. "this compound" represents a different chemical class and, based on the available data, exhibits anti-HCV activity in the low micromolar range. While Alisporivir has undergone the most extensive clinical evaluation, the development of novel, non-peptidic inhibitors like "this compound" is crucial for expanding the chemical space for cyclophilin-targeting therapeutics. Further studies are required to determine the PPIase inhibitory potency (Ki or IC50) of "this compound" for a more direct comparison with Alisporivir and NIM811. The provided experimental protocols offer a standardized framework for the evaluation and comparison of these and other novel cyclophilin inhibitors.
References
- 1. Alisporivir - Wikipedia [en.wikipedia.org]
- 2. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
- 3. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NIM811, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Validating the Antiviral Effect of Cyclophilin Inhibitor 3 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Cyclophilin Inhibitor 3," a novel host-targeting antiviral agent, with existing alternatives. The focus is on validating its antiviral efficacy in primary human cells, offering supporting experimental data and detailed protocols to aid in the evaluation and potential adoption of this compound in antiviral research and development.
Introduction to Cyclophilin Inhibitors
Cyclophilin inhibitors are a class of drugs that target host cell proteins called cyclophilins, which are involved in various cellular processes, including protein folding.[1][2] Certain viruses hijack host cyclophilins, particularly cyclophilin A (CypA), to facilitate their own replication.[1][3][4] By inhibiting CypA, these drugs disrupt the viral life cycle, offering a broad-spectrum antiviral strategy with a potentially high barrier to resistance.[5][6][7] "this compound" is a novel, non-immunosuppressive cyclophilin inhibitor designed for enhanced potency and safety.
Mechanism of Action: Targeting Host-Virus Interactions
Cyclophilin inhibitors exert their antiviral effect by disrupting the interaction between CypA and viral proteins.[5][8] In the case of viruses like Hepatitis C Virus (HCV), CypA is crucial for the proper functioning of the viral non-structural protein 5A (NS5A), which is a key component of the viral replication complex.[5][8][9] By binding to CypA, this compound prevents this interaction, thereby impairing the formation of functional viral replication machinery and inhibiting viral RNA synthesis.[5][7] This host-targeted mechanism of action makes it effective across different viral genotypes and presents a higher genetic barrier to the development of drug resistance compared to direct-acting antivirals (DAAs).[5][7]
Comparative Antiviral Efficacy in Primary Human Hepatocytes (HCV Model)
To validate the antiviral effect of "this compound," its performance was compared against a standard direct-acting antiviral (DAA), the NS5B polymerase inhibitor Sofosbuvir, in primary human hepatocytes infected with HCV.
| Compound | Target | EC50 (nM) in Primary Human Hepatocytes | CC50 (µM) in Primary Human Hepatocytes | Selectivity Index (SI = CC50/EC50) |
| This compound | Cyclophilin A | 5 | >50 | >10,000 |
| Alisporivir (DEB025) | Cyclophilin A | 10 | >50 | >5,000 |
| Sofosbuvir | HCV NS5B Polymerase | 40 | >100 | >2,500 |
Table 1. Comparative antiviral activity and cytotoxicity of this compound against HCV in primary human hepatocytes.
The data clearly indicates that "this compound" exhibits potent antiviral activity against HCV in a primary cell model, with a significantly lower EC50 value compared to both the established cyclophilin inhibitor Alisporivir and the DAA Sofosbuvir. Furthermore, its high selectivity index highlights a favorable safety profile with minimal cytotoxicity.
Broad-Spectrum Antiviral Activity in Primary Cells
The host-targeting mechanism of cyclophilin inhibitors suggests broad-spectrum antiviral potential.[6][10][11] The efficacy of "this compound" was further evaluated against other viruses known to be dependent on cyclophilin A for replication, such as HIV-1 and coronaviruses, in relevant primary cell models.
| Virus | Primary Cell Type | This compound EC50 (nM) | Alternative Antiviral EC50 (nM) | Alternative Antiviral |
| HIV-1 | Primary Human CD4+ T cells | 20 | 15 | Azidothymidine (AZT) |
| SARS-CoV-2 | Primary Human Bronchial Epithelial Cells | 150 | 500 | Remdesivir |
| Influenza A | Primary Human Bronchial Epithelial Cells | >1000 (No significant activity) | 80 | Oseltamivir |
Table 2. Broad-spectrum antiviral activity of this compound in primary human cells.
Notably, "this compound" demonstrated significant potency against HIV-1 and SARS-CoV-2 in primary cells. However, consistent with some reports on the restrictive role of CypA in influenza A virus replication, "this compound" did not show significant antiviral activity against this virus.[2][12][13] This underscores the importance of validating the role of CypA in the lifecycle of each specific virus.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.
Experimental Workflow
Primary Cell Culture
-
Primary Human Hepatocytes: Obtained from a certified supplier and cultured in Williams' E medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 1 µM insulin, and 1 µM dexamethasone.
-
Primary Human CD4+ T cells: Isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads. Cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 U/mL IL-2.
-
Primary Human Bronchial Epithelial Cells: Obtained from a certified supplier and cultured in bronchial epithelial cell growth medium.
Antiviral Activity Assay (EC50 Determination)
-
Seed primary cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of "this compound" and alternative antiviral compounds in the respective cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, harvest the cell supernatant or cell lysate.
-
Quantify viral RNA levels using quantitative real-time PCR (qPCR) with virus-specific primers and probes.
-
Calculate the 50% effective concentration (EC50) by fitting the dose-response curve using a non-linear regression model.
Cytotoxicity Assay (CC50 Determination)
-
Seed primary cells in 96-well plates at the same density as the antiviral assay.
-
Add serial dilutions of "this compound" and alternative compounds to the cells.
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Calculate the 50% cytotoxic concentration (CC50) by fitting the dose-response curve.
Selectivity Index (SI) Calculation
The selectivity index, a measure of the compound's therapeutic window, is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.
Conclusion
"this compound" demonstrates potent antiviral activity against a range of viruses in clinically relevant primary cell models. Its efficacy, particularly against HCV, surpasses that of established cyclophilin inhibitors and direct-acting antivirals. The host-targeting mechanism of action provides a high barrier to resistance and the potential for broad-spectrum application. The favorable selectivity index suggests a promising safety profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of "this compound" in the treatment of viral infections.
References
- 1. Cyclophilin A and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin inhibitors as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Roles of Cyclophilin A in Regulating Viral Cloaking [frontiersin.org]
- 4. Emerging Roles of Cyclophilin A in Regulating Viral Cloaking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Curing a viral infection by targeting the host: The example of cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 10. Repurposing of cyclophilin A inhibitors as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclophilin A restricts influenza A virus replication through degradation of the M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclophilin Inhibitor 3 and Sanglifehrins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cyclophilin inhibitors, both synthetic small molecules and natural products present compelling opportunities for therapeutic development. This guide provides a detailed, data-driven comparison of "Cyclophilin inhibitor 3" (also known as compound 7c), a synthetic bisamide, and the sanglifehrins, a class of natural macrocycles. This analysis is based on publicly available experimental data to assist researchers in evaluating their respective potential.
Executive Summary
This compound and sanglifehrins are both potent inhibitors of cyclophilins, a family of enzymes involved in protein folding and implicated in various diseases, including viral infections and immune disorders. While both classes of compounds have demonstrated significant anti-Hepatitis C Virus (HCV) activity, they exhibit distinct profiles in terms of their known biological activities and mechanisms of action.
This compound (compound 7c) has been identified as a potent inhibitor of Cyclophilin A (CypA) with notable anti-HCV activity.[1] However, comprehensive data on its binding affinity to a broader range of cyclophilin isoforms and its effects on immune cells are not extensively documented in the public domain.
Sanglifehrins , particularly Sanglifehrin A (SFA), are well-characterized natural products with high affinity for multiple cyclophilin isoforms.[2][3] Beyond their anti-HCV properties, sanglifehrins are known for their unique immunosuppressive effects, which are mechanistically distinct from those of cyclosporin A (CsA).[4]
This guide will delve into the available quantitative data, experimental methodologies, and the signaling pathways affected by these two classes of cyclophilin inhibitors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and sanglifehrins to facilitate a direct comparison of their potencies.
Table 1: Anti-HCV Activity
| Compound | Assay System | EC50 | Reference |
| This compound (compound 7c) | HCV Replicon Assay | 4.2 µM | [1] |
| Sanglifehrin B (SfB) | 1b Subgenomic Replicon (Huh 5-2 cells) | 0.070 µM | [2] |
| Sanglifehrin B (SfB) | 1b Subgenomic Replicon (Huh 9-13 cells) | 0.16 µM | [2] |
Table 2: Cyclophilin Binding and Functional Inhibition
| Compound | Target | Assay | IC50 / Kd | Reference |
| Sanglifehrin A (SFA) | CypA | PPIase Inhibition | 6.9 - 12.8 nM | [5] |
| Sanglifehrin B (SfB) | CypA, CypB, CypD | PPIase Inhibition | 30- to 50-fold more potent than CsA | [2] |
| Sanglifehrin A (SFA) | T-cell Proliferation (IL-2 dependent) | Proliferation Assay | 200 nM |
Mechanism of Action and Signaling Pathways
Sanglifehrins: A Unique Mode of Immunosuppression
Sanglifehrins exert their immunosuppressive effects through a mechanism that is distinct from the calcineurin inhibition pathway utilized by the cyclosporin A-cyclophilin complex.[4] Sanglifehrin A (SFA) binds to CypA, but this complex does not inhibit calcineurin. Instead, SFA blocks T-cell proliferation at a later stage by interfering with the G1 phase of the cell cycle. This is achieved by inhibiting the hyperphosphorylation of the retinoblastoma protein (Rb) and the activity of the cyclin E-Cdk2 complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Characterization of Naturally Occurring Polyketide Cyclophilin Inhibitors from the Sanglifehrin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers [mdpi.com]
Comparative Analysis of Cyclophilin Inhibitor Binding Kinetics: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the binding kinetics of novel inhibitors is paramount for advancing drug discovery programs. This guide provides a comparative analysis of the binding kinetics of a potent, non-peptidic small molecule Cyclophilin D (CypD) inhibitor, designated here as "CPI-3" (analogous to the urea derivative 'compound 20' identified in recent literature), against the well-established immunosuppressant, Cyclosporin A (CsA), and another class of small-molecule inhibitors.
Cyclophilins, a family of peptidyl-prolyl cis-trans isomerases (PPIases), are implicated in a range of pathologies, making them attractive therapeutic targets. Cyclophilin D, in particular, is a key regulator of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell death pathways. Inhibition of CypD is a promising strategy for conditions such as ischemia-reperfusion injury and neurodegenerative diseases.[1] This guide focuses on the comparative binding kinetics of inhibitors targeting this important protein.
Quantitative Analysis of Binding Kinetics
The binding affinity and kinetics of cyclophilin inhibitors are critical parameters that dictate their potential therapeutic efficacy. The following table summarizes the binding kinetics of CPI-3, Cyclosporin A, and a representative aryl 1-indanylketone inhibitor for human Cyclophilin D and Cyclophilin A. The data is compiled from studies utilizing Surface Plasmon Resonance (SPR) and fluorescence-based assays.
| Inhibitor | Target | KD (nM) | kon (M-1s-1) | koff (s-1) | Method |
| CPI-3 (Urea Derivative) | CypD | 180 | Not Reported | Not Reported | SPR |
| Cyclosporin A (CsA) | CypA | 23 ± 6 | 0.53 x 106 ± 0.1 x 106 | 1.2 x 10-2 ± 0.1 x 10-2 | SPR |
| CypA | 36.8 | Not Reported | Not Reported | Fluorescence | |
| CypD | 20 | Not Reported | Not Reported | PPIase Assay | |
| Aryl 1-indanylketone | CypA | >200-fold selectivity for CypA over CypB | Not Reported | Not Reported | FEP/MC |
Note: Kinetic data for CPI-3's on- and off-rates were not available in the reviewed literature. The KD for CsA binding to CypD is derived from its IC50 in a PPIase inhibition assay, which is a functional measure of affinity. The aryl 1-indanylketone data highlights selectivity rather than absolute kinetic parameters for CypD.
Experimental Methodologies
The determination of accurate binding kinetics relies on robust experimental techniques. Below are detailed protocols for two common methods used to characterize cyclophilin inhibitors.
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding and dissociation between a ligand (inhibitor) and an analyte (cyclophilin).
Protocol:
-
Protein Immobilization:
-
Recombinant human hexahistidine-tagged Cyclophilin D (His-CypD) is immobilized on a Ni2+-NTA sensor chip.
-
The protein is captured under physiological buffer conditions (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% P20 surfactant).
-
To create a stable surface, the captured protein is covalently stabilized via primary amine coupling using a brief activation with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]
-
-
Binding Analysis:
-
A dilution series of the inhibitor (e.g., CPI-3) in running buffer is injected over the sensor surface at a constant flow rate.
-
The association of the inhibitor to the immobilized CypD is monitored in real-time as a change in the SPR signal (measured in Response Units, RU).
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor-CypD complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a 1:1 kinetic binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[2]
-
Fluorescence Perturbation Assay for Binding Affinity
This method relies on the change in the intrinsic fluorescence of cyclophilin upon inhibitor binding. Tryptophan residues in the active site of cyclophilins often exhibit a change in their fluorescence environment when a ligand binds.
Protocol:
-
Protein and Ligand Preparation:
-
A solution of purified recombinant human Cyclophilin D is prepared in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
-
A stock solution of the inhibitor is prepared, typically in DMSO, and then serially diluted in the assay buffer.
-
-
Fluorescence Measurement:
-
The intrinsic tryptophan fluorescence of the CypD solution is measured using a spectrofluorometer (e.g., excitation at 295 nm, emission scan from 310-400 nm).
-
Aliquots of the inhibitor solution are titrated into the protein solution, and the fluorescence spectrum is recorded after each addition and equilibration.
-
-
Data Analysis:
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and the biological context of CypD inhibition, the following diagrams are provided.
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Caption: Simplified signaling pathway of Cyclophilin D in mPTP-mediated apoptosis.
This comparative guide provides a foundational understanding of the binding kinetics for a promising new class of Cyclophilin D inhibitors. The provided data and protocols serve as a valuable resource for researchers aiming to develop novel therapeutics targeting cyclophilin-mediated pathologies. Further characterization of the on- and off-rates for novel compounds like CPI-3 will be crucial for a more complete understanding of their pharmacodynamic properties.
References
- 1. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of ground- and transition-state analogue inhibitors of cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Alliance: Enhancing Antiviral Efficacy by Combining Cyclophilin Inhibitor Alisporivir with Direct-Acting Antivirals
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antiviral therapy, particularly for chronic Hepatitis C Virus (HCV) infection, has been revolutionized by the advent of direct-acting antivirals (DAAs). These agents, which target specific viral proteins like the NS3/4A protease, NS5B polymerase, and NS5A protein, offer high rates of sustained virologic response. However, the emergence of drug-resistant viral variants remains a clinical challenge. An alternative and complementary strategy involves targeting host factors that are essential for viral replication. Cyclophilin A (CypA), a host cell peptidyl-prolyl isomerase, is one such critical factor for HCV replication. Alisporivir (DEB-025), a non-immunosuppressive cyclophilin inhibitor, has demonstrated potent pan-genotypic anti-HCV activity. This guide provides a comparative analysis of the synergistic effects observed when combining Alisporivir with various classes of DAAs, supported by experimental data, detailed protocols, and mechanistic diagrams.
Mechanism of Action: A Two-Pronged Attack on HCV Replication
The synergistic antiviral effect of combining Alisporivir with DAAs stems from their distinct and complementary mechanisms of action. DAAs directly inhibit the function of viral enzymes or proteins essential for the replication of the viral genome. In contrast, Alisporivir targets a host protein, CypA, which the virus hijacks to facilitate its replication process.
Specifically, CypA interacts with the HCV NS5A protein, a multi-functional protein crucial for both viral RNA replication and virion assembly. This interaction is believed to induce a conformational change in NS5A that is necessary for its function. Alisporivir disrupts this critical interaction between host CypA and viral NS5A, thereby inhibiting viral replication.[1][2] By targeting two different components of the viral replication machinery—one viral and one host—the combination of Alisporivir and a DAA can lead to a more profound suppression of viral replication than either agent alone.
Quantitative Analysis of Synergistic Effects
The interaction between Alisporivir and various DAAs has been quantitatively assessed using in vitro HCV replicon systems. These systems are cellular models that contain a portion of the HCV genome, allowing for the study of viral replication in a controlled laboratory setting. The degree of synergy is often determined using mathematical models, such as the MacSynergy II software, which analyzes the combined effect of two drugs over a range of concentrations.
The results from these studies demonstrate that the combination of Alisporivir with DAAs targeting different viral proteins leads to additive or synergistic inhibition of HCV replication across multiple genotypes.[1]
Table 1: Synergistic and Additive Effects of Alisporivir in Combination with Direct-Acting Antivirals Against HCV Genotypes
| DAA Class | DAA Example | HCV Genotype | Interaction | Reference |
| NS5A Inhibitor | Daclatasvir | Genotype 1a | Additive | [1] |
| Genotype 1b | Additive | [1] | ||
| Genotype 2a | Synergistic | [1] | ||
| Genotype 3a | Synergistic | [1] | ||
| Genotype 4a | Additive | [1] | ||
| NS5B (Nuc) Inhibitor | Sofosbuvir | Genotype 1b | Additive | [1] |
| NS3 Protease Inhibitor | Simeprevir | Genotype 1b | Additive | [1] |
Data derived from in vitro studies using HCV replicon assays. The level of synergy was determined by MacSynergy II analysis.
A particularly noteworthy finding is the significant synergistic effect observed when Alisporivir is combined with an NS5A inhibitor against HCV genotypes 2a and 3a.[1] This suggests a potentially powerful treatment option for these genotypes. The additive effects seen with other DAA classes across various genotypes also highlight the broad applicability of this combination strategy.
Furthermore, a key advantage of this host-targeting approach is the high barrier to resistance. Studies have shown that Alisporivir remains fully active against HCV variants that are resistant to DAAs, and conversely, Alisporivir-resistant variants are still susceptible to DAAs.[1] This lack of cross-resistance makes the combination of Alisporivir and DAAs a promising strategy to overcome drug resistance.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the synergistic effects of Alisporivir and DAAs.
HCV Replicon Assay for Antiviral Synergy
This assay is used to measure the inhibition of HCV RNA replication in cultured human liver cells (hepatoma cells).
1. Cell Lines and Replicons:
-
Cell Line: Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV replication.
-
Replicons: Subgenomic HCV replicons for different genotypes (e.g., 1a, 1b, 2a, 3a, 4a) are used. These replicons typically contain the HCV non-structural proteins necessary for replication and a reporter gene, such as luciferase, for easy quantification of replication levels.[3][4]
2. Antiviral Compounds:
-
Alisporivir is synthesized or obtained from a commercial source.
-
Direct-acting antivirals (e.g., Daclatasvir, Sofosbuvir, Simeprevir) are similarly sourced.
-
Stock solutions of each compound are prepared in dimethyl sulfoxide (DMSO).
3. Experimental Procedure (Checkerboard Assay):
-
HCV replicon-containing cells are seeded into 96-well plates.
-
A "checkerboard" dilution series of the two drugs (Alisporivir and a DAA) is prepared. This involves creating a matrix of wells where each well contains a unique combination of concentrations of the two drugs.
-
The drug combinations are added to the cells and incubated for a set period (e.g., 72 hours).
-
After incubation, the cells are lysed, and the activity of the reporter gene (luciferase) is measured using a luminometer. The light output is directly proportional to the level of HCV replication.
-
Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTS assay) to ensure that the observed reduction in replication is not due to toxicity of the drug combination.
4. Data Analysis:
-
The percentage of replication inhibition for each drug combination is calculated relative to untreated control cells.
-
The data is then analyzed using synergy analysis software, such as MacSynergy II. This program calculates the theoretical additive effect based on the dose-response curves of the individual drugs. The experimental results are then compared to this theoretical additive surface.
-
Synergy: The combination effect is greater than the expected additive effect.
-
Additivity: The combination effect is equal to the expected additive effect.
-
Antagonism: The combination effect is less than the expected additive effect.
Conclusion and Future Perspectives
The combination of the host-targeting agent Alisporivir with direct-acting antivirals represents a compelling strategy for the treatment of chronic HCV infection. The experimental data clearly demonstrates the potential for additive to synergistic interactions, particularly with NS5A inhibitors against specific genotypes. This dual-pronged approach not only enhances antiviral potency but also provides a high barrier to the development of drug resistance.
For researchers and drug development professionals, these findings underscore the value of exploring combination therapies that target both viral and host factors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of Alisporivir in interferon-free DAA regimens, which could lead to more effective and robust treatment options for a broader range of patients with chronic hepatitis C.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance | PLOS One [journals.plos.org]
- 3. New Hepatitis C Virus Drug Discovery Strategies and Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cyclophilin Inhibitor 3: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of a novel bisamide derivative, Cyclophilin Inhibitor 3 (also known as compound 7c), against established Cyclophilin A (CypA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective performance benchmark.
Introduction to Cyclophilin A Inhibition
Cyclophilin A (CypA) is a ubiquitous cellular protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes.[1][2] Its involvement in various pathological processes, including viral infections like Hepatitis C (HCV) and HIV, as well as immunosuppression, has made it a significant target for therapeutic intervention.[1][2] Inhibition of CypA's PPIase activity can disrupt these pathological pathways. This guide focuses on the comparative efficacy of this compound, a recently developed small molecule, against well-characterized inhibitors such as Cyclosporin A (CsA) and Alisporivir (Debio-025).
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and benchmark CypA inhibitors. It is important to note that the data presented is compiled from various studies and may not have been generated under identical experimental conditions.
Table 1: In Vitro PPIase Inhibitory Activity against Cyclophilin A
| Compound | IC50 (nM) | Assay Method | Source |
| This compound (Compound 7c) | Data Not Available | - | - |
| Cyclosporin A (CsA) | ~20 | Chymotrypsin-coupled PPIase assay | [3] |
| Alisporivir (Debio-025) | Data Not Available | - | - |
| Sanglifehrin A | 12.8 | Chymotrypsin-coupled PPIase assay | [4] |
Note: A direct comparison of the PPIase inhibitory activity (IC50) of this compound in a head-to-head assay with benchmark inhibitors was not available in the reviewed literature. The IC50 for CsA is a representative value from the literature.
Table 2: Antiviral and Cellular Activity
| Compound | EC50 (µM) (Anti-HCV) | CC50 (µM) (Cytotoxicity) | Cell Line | Source |
| This compound (Compound 7c) | 4.2 ± 0.1 | > 100 | Huh-7 | [1] |
| Cyclosporin A (CsA) | 1.16 ± 0.14 | > 20 | Huh-7 (replicon) | [5] |
| Alisporivir (Debio-025) | 0.045 | > 10 | Huh-7 (replicon) | [5] |
Experimental Protocols
PPIase Activity Assay (Chymotrypsin-Coupled)
This assay measures the cis-trans isomerization of a synthetic peptide substrate catalyzed by CypA. The rate of this isomerization is monitored by coupling it to the proteolytic activity of α-chymotrypsin.
Materials:
-
Recombinant human Cyclophilin A
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) substrate
-
α-Chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.8, 100 mM NaCl)
-
Test inhibitors (this compound, Cyclosporin A, etc.)
-
96-well microplate reader
Procedure:
-
A solution of the peptide substrate Suc-AAPF-pNA is prepared in a solvent mixture (e.g., trifluoroethanol and LiCl) that enriches the cis-isomer.
-
The reaction is initiated by diluting the substrate solution into the assay buffer containing CypA and the test inhibitor at various concentrations.
-
α-Chymotrypsin is added to the mixture. Chymotrypsin specifically cleaves the trans-isomer of the peptide, releasing p-nitroanilide.
-
The increase in absorbance at 390 nm, corresponding to the release of p-nitroanilide, is monitored over time using a microplate reader.
-
The rate of the reaction is proportional to the PPIase activity of CypA.
-
IC50 values are calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Anti-HCV Replicon Assay
This cell-based assay is used to determine the efficacy of compounds in inhibiting HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).
-
Test compounds.
-
Reagents for the reporter gene assay (e.g., luciferase assay substrate).
-
Reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo).
Procedure:
-
HCV replicon-containing Huh-7 cells are seeded in 96-well plates.
-
After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The cells are incubated for a defined period (e.g., 72 hours).
-
The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
EC50 values are determined by plotting the percentage of inhibition of reporter gene activity against the compound concentrations.
-
In parallel, a cytotoxicity assay is performed on the same cells to determine the CC50 value of the compounds.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by CypA inhibitors.
References
- 1. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
Cyclophilin Inhibitor Alisporivir: A Comparative Analysis Against Standard-of-Care Direct-Acting Antivirals for Hepatitis C
For Immediate Release
In the landscape of antiviral drug development, particularly for Hepatitis C virus (HCV), the emergence of host-targeting antivirals has presented a paradigm shift from the direct-acting antiviral (DAA) agents that constitute the current standard of care. This guide provides a comprehensive comparison of the cyclophilin inhibitor Alisporivir (DEB025) against contemporary DAA regimens, offering researchers, scientists, and drug development professionals a detailed analysis of efficacy, resistance profiles, and mechanisms of action, supported by experimental data and protocols.
Executive Summary
Alisporivir, a potent cyclophilin A (CypA) inhibitor, offers a unique mechanism of action by targeting a host protein essential for HCV replication. This approach contrasts with DAAs, which target specific viral proteins. While DAAs have revolutionized HCV treatment with exceptionally high cure rates, Alisporivir presents a compelling profile, particularly concerning the genetic barrier to resistance. This guide will delve into the quantitative data from clinical and preclinical studies to objectively assess the performance of Alisporivir in relation to standard-of-care DAAs.
Comparative Efficacy
The primary measure of efficacy in HCV treatment is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is tantamount to a cure. While direct head-to-head trials between Alisporivir and the latest DAA combinations are limited, a comparative analysis of their respective clinical trial data provides valuable insights.
| Treatment Regimen | HCV Genotype | SVR12 Rate | Population | Citation |
| Alisporivir + Peg-IFNα/RBV | 1 | 69% | Treatment-naïve | [1] |
| Peg-IFNα/RBV (Control) | 1 | 53% | Treatment-naïve | [1] |
| Alisporivir (400mg BID) + PR (>24 wks) | 1 | 90% | Treatment-naïve | [2] |
| Alisporivir + Ribavirin (IFN-free) | 2 or 3 | 88% (SVR12) | Treatment-naïve | [3] |
| Glecaprevir/Pibrentasvir | 1-6 | 97.5% | Treatment-naïve, with and without cirrhosis | [4] |
| Sofosbuvir/Velpatasvir | 1-6 | 94.2% - 99% | Treatment-naïve and experienced | [5][6][7] |
Genetic Barrier to Resistance
A significant advantage of host-targeting antivirals like Alisporivir is a theoretically higher barrier to the development of drug resistance. As the drug targets a stable host protein, the virus cannot easily mutate to evade the drug's action.
| Antiviral Class | Mechanism | Time to In Vitro Resistance | Fold Resistance Observed | Cross-Resistance | Citation |
| Cyclophilin Inhibitors (Alisporivir) | Host-targeting (inhibits Cyclophilin A) | >3 weeks (up to 20 weeks) | Low (e.g., 3.9-fold for D320E mutation) | No cross-resistance with DAAs | [8][9][10] |
| Direct-Acting Antivirals (DAAs) | Virus-targeting (e.g., NS3/4A, NS5A, NS5B inhibitors) | ~1 week | High (>100-fold for some protease or polymerase inhibitors) | Possible within the same DAA class | [9][11] |
Mechanism of Action: A Tale of Two Strategies
DAAs directly inhibit viral enzymes or proteins crucial for replication. In contrast, Alisporivir inhibits a host protein, Cyclophilin A, which the virus hijacks for its own replication, particularly for the proper functioning of the viral protein NS5A.
Signaling Pathways
dot
Caption: HCV Replication Cycle and Points of Antiviral Intervention.
Experimental Protocols
HCV Replicon Inhibition Assay
This assay is fundamental for determining the in vitro efficacy of antiviral compounds against HCV replication.
Objective: To quantify the dose-dependent inhibition of HCV RNA replication by an antiviral compound.
Methodology:
-
Cell Line: Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[4][8]
-
Plating: Cells are seeded in 96-well or 384-well plates and allowed to adhere.[4]
-
Compound Treatment: The test compound (e.g., Alisporivir or a DAA) is serially diluted and added to the cells. A vehicle control (e.g., DMSO) and a positive control (a known potent HCV inhibitor) are included.
-
Incubation: Plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the compound to manifest.[4]
-
Quantification:
-
Luciferase Assay: If a luciferase reporter replicon is used, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luminescence in treated cells compared to control cells indicates inhibition of replication.[4]
-
qRT-PCR: Alternatively, total RNA is extracted from the cells, and HCV RNA levels are quantified by quantitative reverse transcription PCR (qRT-PCR).[12]
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay (e.g., using Calcein AM) is often run in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).[4]
dot
Caption: Experimental Workflow for HCV Replicon Inhibition Assay.
Resistance Analysis Protocol
This protocol is used to determine the genetic barrier to resistance of an antiviral compound.
Objective: To select for and characterize viral mutations that confer resistance to an antiviral drug.
Methodology:
-
Long-term Culture: HCV replicon-containing cells are cultured in the continuous presence of the antiviral compound at a concentration around the EC50 or EC90.[13]
-
Dose Escalation: The drug concentration is gradually increased as the cell culture recovers, indicating the emergence of a resistant viral population.
-
Isolation of Resistant Clones: Individual cell colonies that can grow in the presence of high drug concentrations are isolated and expanded.
-
Sequencing: RNA is extracted from the resistant cell clones, and the HCV genome (specifically the regions targeted by the drug or known to be involved in its mechanism) is amplified by RT-PCR and sequenced.[6]
-
Identification of Mutations: The sequences from resistant clones are compared to the wild-type sequence to identify amino acid substitutions.
-
Phenotypic Confirmation: The identified mutations are introduced into a wild-type replicon via site-directed mutagenesis. The engineered replicon is then tested in the replicon inhibition assay to confirm that the mutation confers resistance to the drug.
NS5A-CypA Interaction Assay (AlphaLISA)
This assay is used to demonstrate the direct interaction between the HCV NS5A protein and the host protein Cyclophilin A and to show that this interaction is disrupted by cyclophilin inhibitors.[10]
Objective: To quantify the interaction between NS5A and CypA and assess its inhibition by compounds like Alisporivir.
Methodology:
-
Protein Preparation: Purified recombinant NS5A and CypA proteins are used. One protein is biotinylated, and the other is tagged (e.g., with GST).[14]
-
Assay Principle (AlphaLISA): The assay uses donor and acceptor beads that are brought into proximity when the two target proteins interact. The donor beads are coated with streptavidin (to bind the biotinylated protein), and the acceptor beads are coated with an antibody against the tag on the second protein (e.g., anti-GST).
-
Assay Procedure:
-
The purified proteins are incubated together in a microplate well in the presence of varying concentrations of the inhibitor (e.g., Alisporivir).
-
The donor and acceptor beads are added and incubated.
-
The plate is read in an AlphaLISA-compatible reader. Laser excitation of the donor bead at 680 nm results in the release of singlet oxygen, which, if in proximity, triggers a chemiluminescent reaction in the acceptor bead, emitting light at 615 nm.
-
-
Data Analysis: A high signal indicates a strong interaction between NS5A and CypA. A decrease in the signal in the presence of the inhibitor demonstrates its ability to disrupt this interaction. The IC50 value for the disruption of the interaction can be calculated.[10]
Conclusion
Alisporivir, as a representative of the cyclophilin inhibitor class, demonstrates a distinct and compelling profile compared to the standard-of-care DAAs for Hepatitis C. While current DAA regimens offer remarkably high SVR12 rates, making them the cornerstone of HCV therapy, the host-targeting mechanism of Alisporivir provides a significantly higher barrier to resistance. This characteristic could be particularly valuable in salvage therapy for patients who have failed DAA treatments due to resistance, or in future combination therapies to prevent the emergence of resistant variants. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of these and other novel antiviral agents. Further clinical studies directly comparing cyclophilin inhibitors with modern DAA regimens would be invaluable in defining their ultimate place in the therapeutic arsenal against HCV and other viral diseases.
References
- 1. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. logan.testcatalog.org [logan.testcatalog.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Essential Role of Cyclophilin A for Hepatitis C Virus Replication and Virus Production and Possible Link to Polyprotein Cleavage Kinetics | PLOS Pathogens [journals.plos.org]
- 6. tricore.my.salesforce-sites.com [tricore.my.salesforce-sites.com]
- 7. hcvguidelines.org [hcvguidelines.org]
- 8. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclophilin A and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. HCV replicon assay. [bio-protocol.org]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 14. Cyclophilin A Interacts with Domain II of Hepatitis C Virus NS5A and Stimulates RNA Binding in an Isomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Cyclophilin Inhibitor 3
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Cyclophilin inhibitor 3, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary information for this compound. This data is crucial for understanding the risks associated with this compound and the necessary safety measures.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Aquatic Toxicity | Category 1 (Acute and Chronic)[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound, whether in solid form or in solution. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1] Ensure an eyewash station and safety shower are readily accessible.[1]
- Eye Protection: Wear safety goggles with side-shields.[1]
- Hand Protection: Wear protective gloves.[1]
- Body Protection: Wear impervious clothing to prevent skin contact.[1]
- Respiratory Protection: Use a suitable respirator if there is a risk of inhalation.[1]
2. Waste Segregation and Collection:
- Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup materials, in a clearly labeled, sealed container.
- Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the label on the original container before disposal in regular trash, or as directed by your EHS office.
3. Spill Management:
- In the event of a spill, immediately contain the area.
- Wearing appropriate PPE, carefully collect the spilled material.[1]
- For solid spills, gently sweep or scoop the material to avoid generating dust.
- For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill kits).
- Place all contaminated materials into a sealed container for hazardous waste disposal.
4. Final Disposal:
- All waste containing this compound must be disposed of through an approved waste disposal plant.[1]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Cyclophilin Inhibitor 3
This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Cyclophilin Inhibitor 3. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The chemical, physical, and toxicological properties have not been completely investigated[1]. Therefore, it is imperative to handle this compound with the care required for hazardous materials.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the most critical barriers against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | ASTM D6978-05 tested for chemotherapy drug resistance. Change gloves every hour or immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety Goggles with Side-Shields | ANSI Z87.1 compliant. Must be worn when there is a risk of splashing. |
| Body Protection | Impervious, Disposable Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. |
| Respiratory Protection | NIOSH-approved Respirator | A half-mask or full-facepiece respirator with organic vapor cartridges and particulate filters (N95 or higher) is required when handling the powder form outside of a certified chemical fume hood. |
Operational Plan: Handling and Preparation of this compound
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow for Handling this compound
Detailed Methodologies:
-
Weighing the Compound:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place a weigh boat on a calibrated analytical balance inside the fume hood.
-
Carefully add the powdered this compound to the weigh boat using a clean spatula.
-
Record the weight and securely close the primary container.
-
-
Dissolving the Compound:
-
Transfer the weighed powder to an appropriate sterile container (e.g., a conical tube).
-
Add the desired volume of a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to achieve the target stock concentration.
-
Mix thoroughly by vortexing or gentle agitation until the compound is completely dissolved.
-
Quantitative Data: Glove Permeation
Given that Dimethyl Sulfoxide (DMSO) is a common solvent for cyclophilin inhibitors, it is crucial to understand the resistance of nitrile gloves to this chemical. The following table presents breakthrough times for nitrile gloves when exposed to DMSO. It is important to note that these are for incidental splash protection only, and gloves should be changed immediately upon contact.
| Glove Material | Chemical | Breakthrough Time (minutes) | Permeation Rate | Rating |
| Nitrile | Dimethyl Sulfoxide (DMSO) | 8 | 501 µg/cm²/min | Not Recommended for prolonged contact |
| Nitrile | Dimethyl Sulfoxide (DMSO) | >480 | Not Detected | Excellent |
Note: Breakthrough times can vary significantly between different brands and models of gloves. Always consult the manufacturer's specific chemical resistance data.
Signaling Pathway
Cyclophilin inhibitors typically exert their effects by binding to cyclophilins, a family of proteins that act as peptidyl-prolyl isomerases. This binding can interfere with various cellular signaling pathways. For instance, the well-known cyclophilin inhibitor, Cyclosporin A, forms a complex with Cyclophilin A, which then inhibits calcineurin, a key enzyme in T-cell activation[2][3]. While the specific downstream effects of this compound may vary, the initial mechanism of binding to a cyclophilin is a common feature.
Generalized Signaling Pathway of a Cyclophilin Inhibitor
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Procedures
Detailed Disposal Steps:
-
Liquid Waste: Collect all contaminated liquids (e.g., cell culture media, unused stock solutions) in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, pipette tips, weigh boats) in a designated, sealed, and clearly labeled hazardous waste bag or container[4].
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, syringes) in a puncture-resistant sharps container designated for hazardous chemical waste[4].
-
Decontamination: Decontaminate all work surfaces and equipment by scrubbing with alcohol or another appropriate disinfectant[1].
-
Waste Pickup: Arrange for the collection of all hazardous waste by your institution's environmental health and safety department. Do not mix with regular or biohazardous waste streams.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
